Acrylic Acid
Beschreibung
This compound is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
This compound is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified this compound for carcinogenicity.
This compound has been reported in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
RN given refers to parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |
| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, homopolymer, isotactic | |
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| Record name | Poly(acrylic acid) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |
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| Record name | 2-Propenoic acid, homopolymer, calcium salt | |
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DSSTOX Substance ID |
DTXSID0039229 | |
| Record name | Acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |
| Record name | Acrylic acid | |
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| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
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| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |
| Record name | Acrylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02579 | |
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| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |
| Record name | Acrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/67 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | Acrylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02579 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |
| Record name | Acrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/67 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |
CAS No. |
59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |
| Record name | Diacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, homopolymer, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic Acid | |
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| Record name | Acrylic acid | |
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Melting Point |
13.56 °C, 13 °C, 14 °C, 55 °F | |
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Foundational & Exploratory
The Genesis of a Monomer: An In-depth Technical Guide to the History and Discovery of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history and discovery of acrylic acid, a cornerstone monomer in the chemical industry. The document details the evolution of its synthesis, from early laboratory curiosities to modern industrial-scale production. Quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key synthetic routes are provided. Visual diagrams generated using Graphviz illustrate historical timelines and experimental workflows to facilitate a deeper understanding of the subject matter.
A Historical Overview of this compound
The journey of this compound began in the mid-19th century. The term "acrylic" was first used in 1843, derived from acrolein, a pungent oil obtained from glycerol.[1] The first synthesis of this compound was also reported in 1843 through the oxidation of acrolein.[2] However, it was the pioneering work of chemists like Otto Röhm in the early 20th century on the polymerization of acrylic esters that unlocked the immense commercial potential of this compound and its derivatives.[2]
The industrial production of this compound and its esters commenced in the 1930s.[2] Since then, a variety of synthetic methods have been developed and subsequently abandoned for economic or environmental reasons.[3] The following sections delve into the key historical and current manufacturing processes.
The Evolution of this compound Synthesis
The commercial production of this compound has seen a significant evolution, driven by the pursuit of higher yields, greater efficiency, and improved safety and environmental profiles. Early methods relied on acetylene (B1199291) and ethylene-based feedstocks, while the modern era is dominated by the catalytic oxidation of propylene (B89431).
Historical Synthesis Methods
Several methods were historically significant in the production of this compound before the advent of the propylene oxidation process. These have been largely phased out due to factors such as high raw material costs, unfavorable reaction conditions, and the generation of undesirable byproducts.[2][3]
2.1.1. Reppe Chemistry (Hydrocarboxylation of Acetylene)
Developed by Walter Reppe, this method involves the reaction of acetylene with carbon monoxide and water in the presence of a nickel catalyst.[1] One iteration of this process utilized nickel carbonyl at high pressures.[3] A later, catalytic version employed a nickel bromide-copper(II) bromide catalyst at elevated temperatures and pressures.[4]
2.1.2. Ethylene (B1197577) Cyanohydrin Process
This two-stage process begins with the reaction of ethylene oxide with hydrogen cyanide to produce ethylene cyanohydrin.[1] The ethylene cyanohydrin is then hydrolyzed using sulfuric acid at high temperatures to yield this compound.[1]
2.1.3. Hydrolysis of Acrylonitrile (B1666552)
This compound was also manufactured by the hydrolysis of acrylonitrile.[3] This process, however, had the significant drawback of producing ammonium (B1175870) byproducts, which posed disposal challenges.[3]
2.1.4. Beta-Propiolactone (B13848) Process
In this route, ketene (B1206846) is reacted with formaldehyde (B43269) to produce beta-propiolactone. The subsequent hydrolysis of beta-propiolactone yields this compound.[5] This method is no longer in common use, partly due to the toxicity and carcinogenicity of beta-propiolactone.[5]
The Modern Era: Two-Step Propylene Oxidation
The dominant method for this compound production today is the two-step catalytic oxidation of propylene. This process, developed in the 1960s, offers significant economic and environmental advantages over the historical routes.[2] The overall process involves the initial oxidation of propylene to acrolein, which is then further oxidized to this compound in a second step.[1]
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the various historical and current methods of this compound synthesis, allowing for a direct comparison of their reaction conditions and performance.
| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield | Key Disadvantages |
| Reppe Chemistry | Acetylene, Carbon Monoxide, Water | Nickel Bromide/Copper(II) Bromide or Nickel Carbonyl | ~200[1] | 6 - 20[1] | - | High cost of acetylene, high pressure |
| Ethylene Cyanohydrin | Ethylene Oxide, Hydrogen Cyanide | Diethylamine (Stage 1), Sulfuric Acid (Stage 2) | 55 - 60 (Stage 1)[1], ~175 (Stage 2)[1] | - | - | Use of highly toxic hydrogen cyanide |
| Acrylonitrile Hydrolysis | Acrylonitrile, Water, NaOH | - | 300[6] | - | ~55%[6] | Generation of ammonium byproducts[3] |
| Propylene Oxidation | Propylene, Air, Steam | Bismuth Molybdate (Stage 1), Molybdenum-Vanadium Oxide (Stage 2) | ~320 (Stage 1)[1], ~280 (Stage 2)[1] | Atmospheric | High | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the history of this compound synthesis. These protocols are intended to provide a deeper understanding of the practical aspects of these chemical transformations.
Propylene Oxidation (Two-Step Process) - A Representative Industrial Protocol
This protocol describes the continuous, vapor-phase, two-step catalytic oxidation of propylene to this compound, which is the current industry standard.
4.1.1. Materials and Equipment
-
Reactants: Propylene (chemical grade), Air (filtered and compressed), Steam.
-
Catalysts:
-
First-stage reactor: Mixed metal oxide catalyst, typically based on bismuth molybdate.
-
Second-stage reactor: Mixed metal oxide catalyst, typically based on molybdenum and vanadium oxides.
-
-
Equipment:
-
Two fixed-bed tubular reactors in series.
-
Feed preheater and vaporizer.
-
Quench tower/absorber.
-
Solvent extraction column.
-
Distillation columns for solvent recovery and product purification.
-
4.1.2. Experimental Procedure
-
Feed Preparation: A feed gas mixture of propylene, air, and steam is prepared. The composition is carefully controlled to ensure optimal conversion and selectivity, as well as to remain outside of the flammable limits.
-
First-Stage Oxidation: The preheated feed gas is introduced into the first fixed-bed reactor. The reactor tubes are packed with the bismuth molybdate-based catalyst. The reaction is carried out at approximately 320°C.[1] Propylene is oxidized to acrolein as the primary product, along with some this compound and byproducts like acetic acid and carbon oxides.
-
Second-Stage Oxidation: The effluent gas from the first reactor, containing acrolein, unreacted propylene, and other components, is directly fed into the second fixed-bed reactor. This reactor is packed with a molybdenum-vanadium-based catalyst and is operated at a lower temperature of around 280°C.[1] In this stage, acrolein is selectively oxidized to this compound.
-
Quenching and Absorption: The hot reactor effluent from the second stage is rapidly cooled in a quench tower by direct contact with a circulating aqueous solution of this compound. This is followed by absorption in water in an absorption column to recover the this compound from the gas stream.
-
Purification:
-
Solvent Extraction: The aqueous this compound solution from the absorber is fed to a liquid-liquid extraction column where a suitable solvent is used to extract the this compound.
-
Distillation: The extract is then subjected to a series of distillations. The first distillation separates the solvent for recycling. Subsequent distillations are performed to separate water and acetic acid, ultimately yielding high-purity this compound.
-
Reppe Process (Hydrocarboxylation of Acetylene) - Laboratory Scale
This protocol outlines a laboratory-scale synthesis of this compound based on the Reppe chemistry.
4.2.1. Materials and Equipment
-
Reactants: Acetylene, Carbon Monoxide, Distilled Water.
-
Catalyst: Nickel bromide and copper(II) bromide.
-
Solvent: Tetrahydrofuran (B95107) (THF).
-
Equipment: High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
4.2.2. Experimental Procedure
-
Catalyst Preparation: A solution of nickel bromide and copper(II) bromide in tetrahydrofuran is prepared and charged into the high-pressure autoclave.
-
Reaction Setup: The autoclave is sealed and purged with nitrogen to remove any air.
-
Reaction Execution: The autoclave is heated to approximately 200°C.[1] A mixture of acetylene and carbon monoxide is then introduced into the autoclave, and the pressure is maintained between 6 and 20 MPa.[1] The reaction mixture is stirred vigorously for a set period.
-
Product Isolation and Purification:
-
After the reaction, the autoclave is cooled, and the excess gas is carefully vented.
-
The liquid product mixture is discharged from the autoclave.
-
The crude this compound is separated from the solvent (THF) and unreacted starting materials by distillation.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the historical evolution of this compound synthesis and the workflow of the modern propylene oxidation process.
Conclusion
The history of this compound is a compelling narrative of chemical innovation, driven by the evolving needs of industry and society. From its initial synthesis in the 19th century to the highly optimized propylene oxidation process of today, the journey of this vital monomer reflects the broader trends in chemical manufacturing towards greater efficiency, safety, and sustainability. For researchers and professionals in drug development and other scientific fields, understanding the synthesis and properties of this compound and its derivatives is crucial for the development of new materials and technologies. The information presented in this guide provides a solid foundation for further exploration and application of this versatile chemical building block.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Production methods of acrylic acid_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound and acrylates from CO2 and ethylene — the thorny path from dream to reality | Russian Chemical Reviews [rcr.colab.ws]
- 6. An effective method and pathways of acrylonitrile degradation to this compound through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental properties of acrylic acid for researchers
An In-depth Technical Guide on the Fundamental Properties of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of this compound (IUPAC name: prop-2-enoic acid), a fundamental building block in the chemical and pharmaceutical industries. This document details its physicochemical characteristics, chemical behavior, biological effects, and established experimental protocols for its analysis.
Physicochemical Properties of this compound
This compound is the simplest unsaturated carboxylic acid, presenting as a colorless liquid with a characteristic acrid odor at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₄O₂ | [3] |
| Molar Mass | 72.063 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Acrid, pungent, tart | [1][2][4] |
| Density | 1.051 g/mL (at 20°C) | [1][3] |
| Melting Point | 13.5 - 14 °C (57 °F; 287 K) | [1][3][5] |
| Boiling Point | 141 °C (286 °F; 414 K) | [1][3][5] |
| Flash Point | 54 °C (130 °F) (closed cup) | [2][6] |
| Vapor Pressure | 3.1 - 3 mmHg | [1][3] |
| Acidity (pKa) | 4.25 | [1][4] |
| Solubility | Miscible with water, alcohols, ethers, benzene, chloroform, and acetone.[1][2][3] | |
| Refractive Index | 1.4224 | [5] |
Chemical Reactivity and Polymerization
The chemical behavior of this compound is dictated by its two primary functional groups: the carbon-carbon double bond (vinyl group) and the carboxylic acid group.[7]
Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it can undergo esterification with alcohols to form acrylate (B77674) esters, which are crucial industrial monomers.[1][7] It also reacts with bases to form salts, known as acrylates or propenoates.[1]
Reactions of the Double Bond and Polymerization: The presence of the vinyl group makes this compound highly reactive and susceptible to addition reactions.[7] Its most significant reaction is polymerization. This compound readily polymerizes via free-radical mechanisms to form poly(this compound) (PAA) or can be copolymerized with other monomers like acrylamides, vinyl compounds, and styrene.[1][7][8]
This polymerization is an exothermic process that can become violent and explosive if not controlled, especially if the material is confined.[3][8] To prevent spontaneous polymerization during transport and storage, an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), is typically added at around 200 ppm.[3][6] The effectiveness of this inhibitor requires the presence of dissolved oxygen.[6][8]
Caption: Free-radical polymerization of this compound proceeds via initiation, propagation, and termination steps.
Biological Effects and Toxicology
This compound poses significant health and safety hazards primarily due to its corrosive nature.[6][9]
-
Skin and Eye Contact: It is severely irritating and corrosive to the skin and respiratory tract.[1][6] Direct contact can cause burns and blistering, which may be delayed.[6] Eye contact can lead to severe, irreversible injury.[1][9]
-
Inhalation: Inhaling concentrated vapors can cause moderate to severe irritation of the respiratory tract, potentially leading to pulmonary edema.[6][10]
-
Ingestion: Swallowing this compound can cause severe irritation or burns to the mouth, throat, and stomach.[6]
Due to its rapid metabolism and elimination, this compound has a short half-life in the body (minutes) and does not bioaccumulate.[6] The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[6][11]
Toxicological Data Summary
| Metric | Value | Species | Route | Reference |
| LD₅₀ | 340 mg/kg | Rat | Oral | [1] |
| LD₅₀ | 2590 mg/kg | Rat | Oral | [5] |
Experimental Protocols
Accurate quantification of this compound is essential for quality control, environmental monitoring, and safety assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques.
Protocol: Quantification of this compound in Air Samples by HPLC-UV
This protocol is adapted from established OSHA methodologies for analyzing this compound in air.[12]
Principle: Air samples are collected by drawing a known volume of air through sorbent tubes. The collected analyte is then desorbed with a methanol/water solution and analyzed by reverse-phase HPLC with UV detection at 210 nm.[12]
Materials and Equipment:
-
This compound, Reagent Grade[12]
-
Methanol, HPLC Grade[12]
-
Deionized Water[12]
-
Phosphoric Acid, Reagent Grade[12]
-
Personal sampling pump[12]
-
HPLC system with a UV detector[12]
-
Reverse-phase HPLC column (e.g., LC-8-DB, 25-cm x 4.6-mm i.d., 5 µm)[12]
-
Standard laboratory glassware (syringes, vials, etc.)[12]
Methodology:
-
Sample Collection: Connect two sorbent tubes in series and attach to a personal sampling pump. Draw a known volume of air (a 24-L sample is recommended) through the tubes at a calibrated flow rate (e.g., 0.1 L/min).[13]
-
Sample Preparation (Desorption): Break the ends of the sorbent tubes and transfer the contents to separate vials. Add 1 mL of a 1:1 methanol/water solution to each vial, cap securely, and allow to desorb for at least 30 minutes with occasional shaking.[13]
-
Standard Preparation: Prepare a stock standard of this compound (approx. 1 mg/mL) in the 1:1 methanol/water solution. Create a series of working standards by diluting the stock standard to cover the expected concentration range of the samples.[13]
-
HPLC Analysis:
-
Quantification: Inject the prepared samples and standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Caption: A typical experimental workflow for the analysis of this compound using HPLC-UV.
Protocol: Determination of Acid Number by Titration
The acid number is a key quality control parameter used to determine the extent of dimerization in this compound samples. This method uses automated potentiometric titration.[14]
Principle: The sample is dissolved in a suitable solvent mixture and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol. The endpoint is determined potentiometrically.[14]
Materials and Equipment:
-
This compound Sample
-
Titrant: c(KOH) = 0.1 mol/L in ethanol[14]
-
Solvent: Toluene/ethanol mixture (2:1 v/v)[14]
-
Automated Titrator (e.g., 905 Titrando)[14]
-
Electrode (e.g., Solvotrode easyClean)[14]
-
Stirrer and standard laboratory glassware
Methodology:
-
Sample Preparation: Pipette approximately 0.2 mL of the this compound sample into a titration vessel.[14]
-
Analysis:
-
Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.[14]
-
Calculation: The acid number (in mg KOH/g) is calculated based on the volume of titrant consumed by the sample, corrected for the blank.
Safety and Handling
Proper handling and storage are critical to mitigate the risks associated with this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield are required.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a lab coat, and closed-toe shoes.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.[9]
-
-
Storage: Store in a cool, dry, well-ventilated, non-combustible area away from ignition sources and direct sunlight.[6][9] Containers must be glass, stainless steel, aluminum, or polyethylene-lined.[6] Ensure the inhibitor level is maintained, as the solid phase of frozen this compound will be inhibitor-free.[3]
-
Spills: For small spills (up to 5 liters), absorb with an inert material like sand or clay and place in a sealed container for hazardous waste disposal.[6][9] For large spills, evacuate the area and contact environmental health and safety personnel.[9]
Caption: The molecular structure of this compound (CH₂=CHCOOH).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79-10-7 [chemicalbook.com]
- 3. This compound - DCCEEW [dcceew.gov.au]
- 4. study.com [study.com]
- 5. ruicoglobal.com [ruicoglobal.com]
- 6. This compound (HSG 104, 1997) [inchem.org]
- 7. nbinno.com [nbinno.com]
- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. study.com [study.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. benchchem.com [benchchem.com]
- 13. osha.gov [osha.gov]
- 14. metrohm.com [metrohm.com]
overview of acrylic acid polymerization mechanisms
An In-depth Technical Guide to the Polymerization Mechanisms of Acrylic Acid
Introduction
Poly(this compound) (PAA) is a high-molecular-weight polymer of significant commercial and scientific interest due to its properties as a superabsorbent, thickener, emulsifier, and dispersing agent.[1][2] Its applications span various industries, including pharmaceuticals, cosmetics, water treatment, and paints.[1][3] The versatility of PAA stems from the pendant carboxylic acid groups which impart hydrophilicity and can be ionized in aqueous solutions.[4] The final properties of the polymer, such as molecular weight, polydispersity, and architecture, are critically dependent on the synthesis method. This guide provides a detailed overview of the core polymerization mechanisms for this compound, tailored for researchers and professionals in chemistry and drug development.
Free Radical Polymerization (FRP)
Free radical polymerization is the most common industrial method for synthesizing PAA.[1][5] It is a chain-growth process involving the sequential addition of monomer units to a growing radical chain. The mechanism is classically divided into three key stages: initiation, propagation, and termination.[4][6]
2.1 Mechanism
-
Initiation: The process begins with the generation of free radicals from an initiator molecule.[4] This is typically achieved through thermal decomposition or redox reactions.[4] Common initiators include potassium persulfate, azo compounds like 2,2'-azobisisobutyronitrile (AIBN), and redox pairs such as hydrogen peroxide and ascorbic acid.[1][4] The generated primary radical then adds to the double bond of an this compound monomer, forming a monomer radical.[7]
-
Propagation: The newly formed monomer radical attacks another this compound monomer, extending the polymer chain and regenerating the radical site at the chain end.[4] This step repeats thousands of times, leading to the formation of a long polymer chain.[4] The rate of propagation is a critical factor determining the final molecular weight.[8]
-
Termination: The growth of a polymer chain is halted when its radical activity is destroyed. Termination typically occurs through two mechanisms: combination (where two growing radical chains combine to form a single, non-reactive chain) or disproportionation (involving hydrogen transfer from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).[6] Chain transfer to a monomer, polymer, or solvent can also occur, which terminates one chain while initiating another.[2]
2.2 Kinetic Data
The kinetics of this compound polymerization are highly dependent on reaction conditions such as temperature, monomer concentration, and the type of solvent and initiator used.[9][10] The reaction is highly exothermic, with a heat of polymerization around -77.4 kJ·mol⁻¹, which requires careful temperature control.[10]
| Parameter | Value | Conditions | Source |
| Activation Energy (Ea) | 58.6 ± 0.8 kJ/mol | 0.5 mol% AIBN, in isopropanol | [9] |
| Activation Energy (Ea) | 88.5 ± 1.5 kJ/mol | 1.0 mol% AIBN, in isopropanol | [9] |
| Monomer Reaction Order | 1.73 ± 0.15 | Non-neutralized AA in isopropanol | [9] |
| Reaction Enthalpy (ΔHR) | -66.4 ± 4.8 kJ/mol | Non-neutralized AA in isopropanol | [9] |
| Reaction Enthalpy (ΔHR) | -77.4 kJ/mol | Free radical polymerization | [10] |
Table 1: Kinetic parameters for the free radical polymerization of this compound.
2.3 Experimental Protocol: Bulk Polymerization of this compound
This protocol describes a typical lab-scale bulk polymerization process.[11]
-
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Dimethyl 2,2'-azobis(2-methylpropionate), V-601)
-
Reaction vessel with mechanical stirrer, temperature probe, and inert gas inlet
-
Cooling bath
-
-
Procedure:
-
Charge the reaction vessel with the desired amount of this compound and initiator (e.g., 0.1-0.5 mol% relative to the monomer).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit the reaction.
-
Begin stirring and slowly heat the mixture to the target reaction temperature (e.g., 60-70°C).
-
Monitor the internal temperature closely. Due to the high exothermicity of the reaction, a cooling bath is necessary to maintain a stable temperature.
-
Continue the polymerization until the desired monomer conversion is achieved, often indicated by a significant increase in viscosity.
-
Terminate the reaction by rapidly cooling the vessel.
-
The resulting product is typically a solid, transparent block of poly(this compound), which can be dissolved in a suitable solvent for further use or characterization.
-
Controlled Radical Polymerization (CRP)
Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), offers significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.[12][13] CRP techniques introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions.[13] The main CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[14][15]
3.1 Atom Transfer Radical Polymerization (ATRP)
ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper), which reversibly activates a dormant species (an alkyl halide) to generate a propagating radical.[13]
-
Challenge with this compound: The direct polymerization of this compound via ATRP is challenging because the carboxylic acid group can coordinate with the metal catalyst, leading to poorly controlled polymerization.[12][16] Strategies to overcome this include using protecting groups for the acid moiety, lowering the pH, or using specific catalyst systems.[16]
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Modification and Characterization of Polythis compound for Metal Ion Recovery [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Propagation rate coefficient for this compound polymerization in bulk and in propionic acid by the PLP–SEC method: experiment and 3D simulation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. books.google.cn [books.google.cn]
- 15. primo.lib.umn.edu [primo.lib.umn.edu]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Reactivity of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, possessing both a vinyl group and a carboxyl functional group. This dual functionality imparts a unique and versatile reactivity, making it a crucial building block in the chemical industry for the synthesis of a wide array of polymers, esters, and other valuable organic compounds. This guide provides a comprehensive overview of the chemical structure of this compound, including its molecular geometry, and delves into its key reactive characteristics. Detailed experimental protocols for its principal reactions are provided, alongside quantitative data and visual representations of reaction mechanisms and workflows to support advanced research and development.
Chemical Structure of this compound
This compound is an organic compound with the chemical formula C₃H₄O₂.[1][2][3][4] Its structure consists of a vinyl group (a carbon-carbon double bond) directly attached to a carboxylic acid terminus.[4][5][6] This colorless liquid possesses a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.[5][6]
The presence of both the C=C double bond and the -COOH group makes this compound a highly reactive molecule, capable of undergoing reactions typical of both alkenes and carboxylic acids. The central carbon atom (C2) is sp² hybridized, a result of forming three sigma bonds and one pi bond.[2]
Molecular Geometry
The molecule is planar, and in the crystalline state, it forms hydrogen-bonded dimers.[7] The specific bond lengths and angles of the trans-planar structure have been determined, providing insight into its geometry.
Quantitative Structural and Physical Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄O₂ |
| Molar Mass | 72.063 g/mol [5] |
| Appearance | Clear, colorless liquid[1][5] |
| Odor | Acrid, pungent[2][5] |
| Density | 1.051 g/mL[5] |
| Melting Point | 14 °C (57 °F; 287 K)[1][5] |
| Boiling Point | 141 °C (286 °F; 414 K)[1][5] |
| Acidity (pKa) | 4.25 (in H₂O)[1][2][5] |
| Solubility in Water | Miscible[5] |
Table 2: Molecular Geometry of this compound (trans-planar structure)
| Parameter | Bond | Value |
| Bond Lengths | C=C | 1.34 Å |
| C-C | 1.47 Å | |
| C=O | 1.22 Å | |
| C-O | 1.36 Å | |
| O-H | 0.97 Å | |
| Bond Angles | C=C-C | 121.5° |
| C-C=O | 123.5° | |
| C-C-O | 111.8° | |
| C-O-H | 106.5° |
Note: Bond length and angle data are typical values and may vary slightly depending on the experimental or computational method used.
Reactivity of this compound
The reactivity of this compound is governed by its two primary functional groups: the carbon-carbon double bond and the carboxylic acid group. This allows it to participate in a wide range of chemical reactions.
Polymerization
This compound readily undergoes polymerization to form poly(this compound) (PAA), a high-molecular-weight polymer with numerous applications, including as a superabsorbent, dispersant, and thickener.[8] The most common method for this is free-radical polymerization.
Mechanism: The process occurs in three main stages: initiation, propagation, and termination.[1]
-
Initiation: A free radical initiator (e.g., potassium persulfate) decomposes to form free radicals. These radicals then attack the double bond of an this compound monomer, creating a new radical center on the monomer.[1]
-
Propagation: The newly formed monomer radical adds to the double bond of another this compound monomer, extending the polymer chain and regenerating the radical at the chain end. This process repeats, leading to the rapid growth of the polymer chain.[1][4]
-
Termination: The growth of polymer chains is halted when two radical chain ends combine or through disproportionation.[1]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), can be employed to regulate the molecular weight and architecture of the resulting polymer.[1][9]
Esterification
As a carboxylic acid, this compound reacts with alcohols in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to form acrylate (B77674) esters.[5][7] These esters are important monomers in their own right. The reaction is reversible and typically requires heating.
Mechanism: The esterification of this compound follows the standard Fischer esterification mechanism. The reaction is endothermic.[10]
Addition Reactions to the Double Bond
The electron-withdrawing nature of the carboxyl group makes the carbon-carbon double bond in this compound susceptible to nucleophilic conjugate addition, also known as the Michael addition.
Nucleophilic Addition (Michael Addition): Nucleophiles, such as amines, thiols, and carbanions, add to the β-carbon of the double bond.[8][11] This reaction is a versatile method for introducing functionality at the 3-position of the propanoic acid backbone. Theoretical studies suggest that the non-ionized form of this compound is more susceptible to Michael addition than the acrylate anion.[2] The reaction can lead to the formation of dimers, trimers, and tetramers of this compound itself.[12]
Electrophilic Addition: this compound can also undergo electrophilic addition reactions, though they are less common than for simple alkenes due to the deactivating effect of the carboxyl group. An example is the addition of hydrogen halides, such as hydrogen chloride or hydrogen bromide, across the double bond.[13]
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a typical laboratory-scale synthesis of poly(this compound) in an aqueous solution using a persulfate initiator.
Materials:
-
This compound (inhibitor removed)
-
Deionized water
-
Potassium persulfate (KPS) or Ammonium persulfate
-
Sodium pyrosulfate (optional, as part of a redox couple)
-
Iron(II) sulfate (B86663) pentahydrate (optional, as a chain length regulator)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Deionized water is added to the round-bottom flask and heated to the desired reaction temperature (typically 60-100 °C) under a nitrogen atmosphere with stirring.[6]
-
A solution of the initiator (e.g., potassium persulfate) in deionized water is prepared.
-
The this compound monomer is added dropwise to the heated water.[6]
-
Simultaneously, the initiator solution is added dropwise over a period of time (e.g., 3-5 hours).[6]
-
The reaction temperature is maintained throughout the addition and for a further period (e.g., 1 hour) to ensure complete reaction.[6]
-
The reactor is then cooled, and the resulting poly(this compound) solution can be purified, for example, by dialysis to remove unreacted monomer and initiator.
Esterification of this compound with Ethanol (B145695)
This protocol outlines the synthesis of ethyl acrylate using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Ethanol
-
Sulfuric acid (concentrated)
-
Stirred batch reactor with a heating mantle and condenser
Procedure:
-
A specific molar ratio of this compound to ethanol (e.g., 1:1 to 1:3) is charged into the reactor.[14]
-
The mixture is heated to the desired reaction temperature (e.g., 50-70 °C) with constant stirring.[14]
-
A catalytic amount of concentrated sulfuric acid (e.g., 1-3 vol%) is carefully added to the reactor to initiate the reaction.[14]
-
The reaction is allowed to proceed for several hours until equilibrium is reached or the desired conversion is achieved.
-
Samples can be withdrawn periodically to monitor the progress of the reaction by techniques such as gas chromatography.
-
To improve conversion, a pervaporation membrane can be integrated into the reactor to continuously remove the water produced during the reaction, thus shifting the equilibrium towards the product side.[15]
Table 3: Kinetic Data for Selected Reactions
| Reaction | Reactants | Conditions | Rate Constant (k) / Activation Energy (Ea) |
| Michael Addition (Dimerization) | This compound | Bulk | k = 3.52 × 10³ × exp(−1.18 × 10⁵/RT) L¹.⁵ mol⁻¹.⁵ s⁻¹[12] |
| Michael Addition (Dimerization) | This compound | Bulk | Ea = 98.0 kJ mol⁻¹[12] |
| Esterification | This compound + Ethanol | H₂SO₄ catalyst | Ea = 45.7 kJ mol⁻¹ |
| Radical Polymerization | This compound + HO• | Aqueous | k(overall) = 7.95 × 10⁸ to 3.17 × 10⁹ M⁻¹ s⁻¹[4] |
Note: R is the ideal gas constant (8.314 J mol⁻¹ K⁻¹), and T is the temperature in Kelvin. Kinetic data can vary significantly with specific reaction conditions.
Conclusion
This compound's unique bifunctional structure, containing both a reactive double bond and a carboxylic acid group, establishes it as a cornerstone of modern polymer and synthetic chemistry. Its ability to undergo polymerization, esterification, and various addition reactions allows for the creation of a diverse range of materials with tailored properties. Understanding the fundamental principles of its structure and reactivity, as detailed in this guide, is essential for researchers and professionals aiming to innovate in fields ranging from materials science to drug development. The provided experimental frameworks and quantitative data serve as a foundation for further investigation and application of this versatile chemical compound.
References
- 1. youtube.com [youtube.com]
- 2. Modeling the reactivity of this compound and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective organocatalytic Michael additions to this compound derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. POLY(this compound): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]
- 7. US3458561A - Esterification of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US2774785A - Addition of hydrogen chloride or hydrogen bromide to maleic, fumaric, or acrylic acids or their esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Acrylic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for acrylic acid in a laboratory environment. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all personnel.
Chemical and Physical Properties
This compound (IUPAC name: propenoic acid) is a colorless liquid with a characteristic acrid odor.[1][2] It is a highly reactive and corrosive chemical, demanding careful handling and storage to prevent hazardous situations.[3][4]
Table 1: Physicochemical and Exposure Data for this compound
| Property | Value |
| Chemical Formula | C₃H₄O₂ |
| Molecular Weight | 72.06 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Odor | Acrid, tart, pungent[1][2][5] |
| Boiling Point | 141°C (286°F)[2][6] |
| Melting/Freezing Point | 13-14°C (55-57°F)[2][6] |
| Flash Point | 54-68°C (130-154°F)[3][6] |
| Vapor Pressure | 3.1 - 5.29 hPa at 20-25°C[5] |
| Water Solubility | Miscible[2][3] |
| Density | 1.05 g/cm³ at 20°C[5] |
| NIOSH REL (10-hr TWA) | 2 ppm (6 mg/m³)[7] |
| ACGIH TLV (8-hr TWA) | 2 ppm (6 mg/m³)[7] |
| OSHA PEL | 2 ppm (6 mg/m³)[8] |
Hazard Identification and Risk Assessment
This compound poses several significant hazards in a laboratory setting:
-
Corrosivity : It is severely irritating and corrosive to the skin, eyes, and respiratory tract.[2] Direct contact can lead to severe burns and irreversible eye damage.[2][4]
-
Flammability : this compound is a combustible liquid and its vapors can form flammable mixtures with air.[7]
-
Reactivity and Polymerization : It can undergo violent or explosive polymerization, especially when exposed to heat, sunlight, peroxides, or other incompatible materials.[6] This reactivity is typically controlled by the addition of an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[1][3]
-
Health Hazards : Inhalation of vapors can cause respiratory irritation, and high concentrations may lead to pulmonary edema.[2][3] Ingestion can cause severe burns to the gastrointestinal tract.[3][6]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] Local exhaust ventilation should be used to minimize vapor concentrations.[7][10]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical splash goggles and a face shield are required to protect against splashes.[1]
-
Skin Protection : Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection : If working outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Experimental Protocols for Safe Handling
The following protocols outline the standard procedures for the safe use of this compound in a laboratory.
General Handling and Dispensing
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that the work area (preferably a fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Container Inspection : Inspect the this compound container for any signs of damage or leaks before use.
-
Dispensing : When transferring this compound, do so slowly and carefully to avoid splashing. Use a grounded and bonded system for transferring larger quantities to prevent static electricity buildup.[7]
-
Container Sealing : Keep containers tightly closed when not in use to prevent the escape of vapors and contamination.[1]
-
Waste Collection : All this compound waste must be collected in a designated, properly labeled, and compatible hazardous waste container.[9]
Storage Protocol
-
Location : Store this compound in a cool, dry, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[1][3][4]
-
Temperature : Maintain the storage temperature between 15°C and 25°C to ensure the effectiveness of the polymerization inhibitor.[3] Avoid freezing, as this can cause the inhibitor to separate from the monomer.[6]
-
Incompatible Materials : Store this compound separately from strong oxidizing agents, strong bases, amines, and peroxides.[7][9]
-
Container Material : Store in containers made of glass, stainless steel, aluminum, or polyethylene.[3]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an this compound-related incident.
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
First Aid Response for Exposure
Caption: First aid procedures for this compound exposure.
-
Eye Contact : Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately remove all contaminated clothing while under an emergency shower.[3] Wash the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention.[1][7]
-
Inhalation : Move the individual to fresh air at once.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting.[1][3] Have the person drink large amounts of water.[3] Seek immediate medical attention.[1][3]
Disposal Procedures
Dispose of this compound waste in accordance with all federal, state, and local regulations.[1] It should be treated as hazardous waste and disposed of through a licensed contractor.[7][9] Do not dispose of this compound down the drain.[7]
By strictly adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the potential for hazardous incidents in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (HSG 104, 1997) [inchem.org]
- 4. nbinno.com [nbinno.com]
- 5. arkema.com [arkema.com]
- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. This compound | Occupational Safety and Health Administration [osha.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. petrochemistry.eu [petrochemistry.eu]
A Comprehensive Technical Guide to the Solubility of Acrylic Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of acrylic acid in a diverse range of common laboratory and industrial solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, polymer chemistry, and other fields where this compound is utilized.
Introduction to this compound
This compound (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, with the chemical formula CH₂=CHCOOH. It is a colorless liquid with a characteristic acrid odor.[1][2] Its dual functionality, possessing both a vinyl group and a carboxylic acid terminus, makes it a versatile monomer for the synthesis of a wide array of polymers and a valuable intermediate in numerous chemical reactions.[1] Understanding the solubility of this compound is paramount for its effective use in various applications, including the manufacturing of plastics, coatings, adhesives, and elastomers.[1]
Solubility of this compound
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its polar carboxyl group, exhibits a high affinity for polar solvents.[3]
Qualitative and Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Name | Solubility |
| Polar Protic | Water | Miscible[1] |
| Methanol | Miscible[1][3] | |
| Ethanol | Miscible[1][3] | |
| Polar Aprotic | Acetone | Soluble[3][4] |
| Ethyl Acetate | Soluble | |
| Non-Polar | Toluene | Soluble[6] |
| Hexane | Data not available |
Table 2: Quantitative Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g Water) |
| 20 | Miscible[1] |
| 25 | Miscible[7] |
Note: The term "Miscible" indicates that the two substances are completely soluble in each other at all proportions.
Experimental Determination of Solubility
The solubility of this compound in a specific solvent can be determined experimentally. The following protocol outlines a general method for determining the solubility of a liquid solute (this compound) in a liquid solvent.
Experimental Protocol: Isothermal Equilibrium Method
3.1.1 Principle
This method involves preparing a series of solutions with varying concentrations of this compound in the solvent of interest. The solutions are equilibrated at a constant temperature, and the point at which a single-phase solution becomes a two-phase system (i.e., saturation is exceeded) is observed. The concentration of the saturated solution represents the solubility at that temperature.
3.1.2 Materials and Equipment
-
This compound (inhibited to prevent polymerization)
-
Solvent of interest
-
Temperature-controlled water bath or incubator
-
Calibrated flasks or vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)[8][9][10]
-
Titration apparatus (for acidic quantification)[11]
3.1.3 Procedure
-
Preparation of Stock Solution: Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the solvent.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution in sealed, calibrated vials. The concentration range should bracket the expected solubility.
-
Equilibration: Place the sealed vials in a temperature-controlled bath and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring. This ensures that the system reaches thermodynamic equilibrium.[12]
-
Observation: After equilibration, visually inspect each vial for phase separation. The highest concentration that remains a single, clear phase represents the solubility at that temperature. For more precise determination, the concentration of the saturated liquid phase can be measured.
-
Quantification (Optional):
-
Carefully extract an aliquot from the single-phase (saturated) solution.
-
Determine the precise concentration of this compound using a validated analytical method such as HPLC, GC, or titration.[8][9][10][11]
-
For HPLC analysis, a typical mobile phase could be a mixture of water and acetonitrile (B52724) with a UV detector.[8]
-
For GC analysis, the sample is vaporized and passed through a column to separate its components.[9]
-
Acid-base titration with a standardized solution of sodium hydroxide (B78521) can also be used to determine the this compound concentration.[11]
-
-
Repeatability: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide has summarized the known solubility characteristics of this compound in various solvents and provided a detailed experimental protocol for its determination. While this compound is known to be miscible with many common polar organic solvents, there is a notable lack of comprehensive quantitative solubility data in the scientific literature. The provided experimental workflow offers a robust methodology for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient experimental design and process development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79-10-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. synthomer.com [synthomer.com]
- 6. This compoundã»Toluene | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 7. lgchemon.com [lgchemon.com]
- 8. mitrask.com [mitrask.com]
- 9. ruishuangchemical.com [ruishuangchemical.com]
- 10. osha.gov [osha.gov]
- 11. metrohm.com [metrohm.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acrylic Acid and Its Derivatives: From Synthesis to Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acrylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and burgeoning applications in the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.
Introduction to this compound and Its Derivatives
This compound (prop-2-enoic acid) is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxylic acid terminus.[1] Its dual functionality, comprising a reactive double bond and a carboxylic acid group, makes it an exceptionally versatile building block for a vast array of polymers and copolymers.[1] Derivatives of this compound, primarily its esters (acrylates) and the resulting polymers, are integral to numerous industrial and consumer products, including plastics, coatings, adhesives, and textiles.[2] In recent years, the unique properties of this compound-based polymers, such as biocompatibility, biodegradability, and stimuli-responsiveness, have garnered significant interest within the biomedical and pharmaceutical research communities.[3] These polymers are now being extensively explored for advanced applications, including controlled drug delivery, tissue engineering, and as components of medical devices.[3]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves two key processes: the esterification of this compound to form acrylate (B77674) monomers and the subsequent polymerization of these monomers.
Esterification of this compound
This compound can be esterified with various alcohols to produce the corresponding acrylate esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.
Experimental Protocol: Synthesis of n-Butyl Acrylate
This protocol describes a typical laboratory-scale synthesis of n-butyl acrylate via Fischer esterification.
Materials:
-
This compound
-
n-Butanol
-
Sulfuric acid (concentrated)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Combine this compound (1.0 mol), n-butanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 mol) in a round-bottom flask.
-
Add a small amount of hydroquinone (e.g., 0.1 g) to inhibit polymerization.
-
Set up the apparatus for distillation with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the mixture to reflux. The water-n-butanol azeotrope will collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and distill the filtrate under reduced pressure to obtain pure n-butyl acrylate.
Polymerization of Acrylate Monomers
The polymerization of acrylate monomers is the cornerstone of producing a wide range of functional polymers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for biomedical applications.[3]
Experimental Protocol: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol provides a representative procedure for the synthesis of poly(this compound) using RAFT polymerization, suitable for biomedical applications.
Materials:
-
This compound (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
1,4-Dioxane (solvent)
-
Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Purify this compound by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, dissolve the desired amounts of this compound, CPADB (RAFT agent), and ACVA (initiator) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., [AA]:[CPADB]:[ACVA] = 100:1:0.2).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen gas for at least 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion via ¹H NMR spectroscopy or gravimetry.
-
Once the desired conversion is reached, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are crucial for their application and performance. The properties of some common acrylic compounds are summarized in the table below.
| Property | This compound | Methyl Acrylate | Ethyl Acrylate | n-Butyl Acrylate |
| Formula | C₃H₄O₂[1] | C₄H₆O₂[4] | C₅H₈O₂[5] | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 72.06[1] | 86.09[4] | 100.12[5] | 128.17 |
| Boiling Point (°C) | 141[1] | 80[4] | 100[5] | 145 |
| Melting Point (°C) | 13[1] | -75[4] | -71[5] | -64 |
| Density (g/mL at 20°C) | 1.051[1] | 0.956[4] | 0.923[5] | 0.894 |
| Solubility in water | Miscible[1] | Slightly soluble[4] | Slightly soluble[5] | Slightly soluble |
Characterization of this compound-Based Polymers
Thorough characterization of synthesized polymers is essential to ensure they meet the required specifications for their intended application, especially in the highly regulated field of drug development.
Experimental Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Appropriate GPC columns for the expected molecular weight range.
Materials:
-
Polymer sample
-
Mobile phase (e.g., tetrahydrofuran (B95107) (THF) with 2% triethylamine (B128534) for polyacrylates)
-
Calibration standards (e.g., narrow molecular weight polystyrene or poly(methyl methacrylate) standards)
Procedure:
-
Prepare a dilute solution of the polymer sample in the mobile phase (e.g., 1-2 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standard solutions of known concentrations.
-
Set up the GPC system with the appropriate columns and mobile phase, and allow it to equilibrate.
-
Inject the calibration standards to generate a calibration curve (log molecular weight vs. elution volume).
-
Inject the polymer sample.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
Biomedical Applications
The unique properties of this compound-based polymers have led to their exploration in a wide range of biomedical applications.
Drug Delivery Systems
Polymers derived from this compound are extensively used in the design of controlled and targeted drug delivery systems. Their ability to be functionalized and their responsiveness to environmental stimuli, such as pH, make them ideal candidates for creating "smart" drug carriers. For example, pH-sensitive hydrogels made from copolymers of this compound and other monomers can be designed to release their drug payload in specific regions of the gastrointestinal tract with different pH values.
Experimental Protocol: Preparation of pH-Responsive Hydrogels for Drug Delivery
Materials:
-
This compound (AA)
-
N-Isopropylacrylamide (NIPAAm)
-
N,N'-Methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate buffered saline (PBS) of various pH values
-
Model drug (e.g., ibuprofen)
Procedure:
-
In a vial, dissolve AA, NIPAAm, and MBA in deionized water.
-
Add the model drug to the monomer solution and stir until dissolved.
-
Deoxygenate the solution by bubbling with nitrogen gas.
-
Add APS and TEMED to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
After polymerization, cut the resulting hydrogel into discs of a specific size.
-
Wash the hydrogel discs extensively with deionized water to remove any unreacted monomers and initiator.
-
To study the drug release profile, place a drug-loaded hydrogel disc in a known volume of PBS at different pH values (e.g., pH 2.0 and pH 7.4) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Tissue Engineering
This compound-based hydrogels are also being investigated as scaffolds for tissue engineering. Their high water content, tunable mechanical properties, and biocompatibility make them suitable for mimicking the extracellular matrix and supporting cell growth and proliferation.
Toxicology and Biocompatibility
For any material to be used in a biomedical application, a thorough evaluation of its safety is paramount. Acrylates can exhibit varying levels of toxicity, and it is crucial to assess the biocompatibility of any new polymer formulation.
Toxicity of Acrylates
The acute toxicity of this compound and its esters is an important consideration. The LD50 (lethal dose, 50%) is a common measure of acute toxicity.
| Compound | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |
| This compound | 340[1] | 1200 |
| Methyl Acrylate | 277 | 1350 |
| Ethyl Acrylate | 800 | 1400[6] |
| n-Butyl Acrylate | 3730 | 2730 |
Note: Toxicity data can vary between sources and testing conditions.
Biocompatibility Assessment
Biocompatibility testing is performed to ensure that a material does not elicit an adverse response when in contact with biological systems. These tests are typically conducted following guidelines such as the ISO 10993 series of standards.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Polymer extract (prepared according to ISO 10993-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the polymer extract in cell culture medium.
-
Remove the old medium from the cells and replace it with the prepared extract dilutions. Include a positive control (e.g., a cytotoxic material) and a negative control (e.g., cell culture medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
Signaling Pathways and Logical Relationships
Understanding the interaction of this compound derivatives with biological systems at a molecular level is crucial for drug development. For instance, some materials can modulate inflammatory pathways such as the NF-κB signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[9][10] Its dysregulation is implicated in numerous inflammatory diseases.[9][10]
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Experimental Workflow: RAFT Polymerization and Characterization
A logical workflow is essential for the systematic synthesis and analysis of polymers.
Caption: A typical experimental workflow for RAFT polymerization.
Logical Relationship: Multi-step Synthesis
Many complex organic molecules, including some drug candidates, require a multi-step synthesis approach.
Caption: A generalized logical flow for a multi-step chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. tijer.org [tijer.org]
- 6. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Poly(acrylic acid) (PAA), a synthetic, high-molecular-weight polymer of this compound, is a versatile polyelectrolyte with significant applications across various scientific and industrial domains, most notably in pharmaceuticals and drug delivery.[1][2] Its unique pH-responsive behavior, mucoadhesive properties, and ability to form hydrogels make it an invaluable component in the design of controlled-release drug delivery systems.[1][3] This technical guide provides an in-depth overview of the core physical and chemical properties of PAA, complete with experimental protocols and visual representations to aid in research and development.
Physical and Chemical Properties
The key physical and chemical properties of poly(this compound) are summarized in the tables below, providing a consolidated reference for its fundamental characteristics. These properties can vary depending on the molecular weight and degree of cross-linking of the polymer.
Table 1: Physical Properties of Poly(this compound)
| Property | Value | Notes |
| Appearance | White, fluffy powder in its dry form.[4] | Can also be supplied as a colorless to light yellow liquid solution.[5][6] |
| Molecular Formula | (C₃H₄O₂)n | The 'n' represents the variable number of monomer units.[7] |
| Molecular Weight | Highly variable, typically ranging from ~2,000 to >1,000,000 g/mol .[8][9] | The molecular weight significantly influences properties like viscosity and adhesive strength.[10] |
| Density | Approximately 1.09 - 1.54 g/mL at 25°C.[11][12] | |
| Glass Transition Temperature (Tg) | 102 - 126 °C.[13][14] | The Tg can be influenced by factors such as molecular weight and the presence of water.[13][15] |
| Hygroscopicity | PAA is hygroscopic, readily absorbing moisture from the air.[4][16] | This property is crucial for its use as a superabsorbent.[7] |
Table 2: Chemical Properties of Poly(this compound)
| Property | Value/Description | Notes |
| Solubility | Soluble in water, methanol, ethanol, dioxane, dimethylformamide (DMF), and formamide.[12][17] Insoluble in hydrocarbons, acetone, and diethyl ether. | The solubility in water increases with temperature.[4] After neutralization, it is also swellable in ethanol.[5] |
| Acidity (pKa) | Approximately 4.2 - 4.5. | As a weak anionic polyelectrolyte, its degree of ionization is pH-dependent.[7] Below its pKa, the carboxylic acid groups are predominantly protonated, while above the pKa, they become deprotonated, leading to a negative charge.[7] |
| pH of Aqueous Solution | Approximately 3 (for a 1% water solution).[12] | |
| Reactivity | The carboxylic acid groups can undergo typical reactions such as esterification and amidation. They can also form complexes with oppositely charged polymers, surfactants, and drug molecules.[7] | |
| Thermal Stability | Stable at temperatures below 104°C for up to 2 hours.[12] Complete decomposition occurs upon heating at 260°C for 30 minutes.[12] |
Experimental Protocols
Detailed methodologies for characterizing the key properties of poly(this compound) are crucial for reproducible research and development.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers.[9]
Protocol:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, typically 0.07 M disodium (B8443419) hydrogen phosphate (B84403) in water or 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7.[10] The use of a salt buffer is necessary as PAA is a polyelectrolyte.
-
Column Selection: Utilize columns suitable for aqueous GPC, such as PSS SUPREMA or Agilent PL aquagel-OH columns, selecting the appropriate pore size based on the expected molecular weight range of the PAA sample.[10]
-
Sample Preparation: Dissolve the PAA sample in the mobile phase at a concentration of 1-2 g/L for molecular weights between 10,000 and 1,000,000 Da.[10] For lower or higher molecular weights, adjust the concentration accordingly.[10]
-
Instrumentation:
-
GPC system equipped with a pump, injector, and the selected columns.
-
A differential refractive index (RI) detector is commonly used.
-
Maintain a constant column temperature, typically 25°C.[10]
-
Set the flow rate to 1.0 mL/min.
-
-
Calibration: Calibrate the system using poly(this compound) sodium salt standards with known molecular weights.[10]
-
Data Analysis: Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to measure the thermal properties of polymers, including the glass transition temperature (Tg).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PAA sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[1]
-
-
Thermal Program:
-
Data Analysis: Analyze the heat flow versus temperature curve. The glass transition is observed as a step change in the baseline of the DSC thermogram.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of weak acids like poly(this compound).
Protocol:
-
Solution Preparation:
-
Titration Procedure:
-
Take a known volume of the PAA solution (e.g., 20 mL).[12]
-
Add the salt solution to maintain constant ionic strength.
-
Initially, acidify the PAA solution to a low pH (e.g., pH 1.8-2.0) with the standardized HCl.[12]
-
Titrate the solution by adding small, known increments of the standardized NaOH solution.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12-12.5) is reached.[12]
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa can be determined from the titration curve, often corresponding to the pH at half-neutralization. More accurately, it can be calculated from the Henderson-Hasselbalch equation adapted for polyelectrolytes.
-
Visualizations
The following diagrams illustrate the chemical structure of poly(this compound), its pH-dependent ionization, and a typical experimental workflow for its characterization.
Caption: Chemical structure of the this compound monomer and the resulting poly(this compound) polymer.
Caption: Ionization behavior of poly(this compound) in response to changes in pH.
Caption: A typical experimental workflow for the synthesis and characterization of poly(this compound).
References
- 1. covalentmetrology.com [covalentmetrology.com]
- 2. Determination of molecular size parameters and quantification of polythis compound by high performance size-exclusion ch… [ouci.dntb.gov.ua]
- 3. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(this compound): Uses, Synthesis and Solubility_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016078759A1 - Method for the determination of a concentration of a polythis compound in an aqueous medium - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. resolvemass.ca [resolvemass.ca]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
The Multifaceted Role of Acrylic Acid in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acrylic acid, the simplest unsaturated carboxylic acid, serves as a cornerstone in the development of a vast array of polymeric materials. Its unique combination of a vinyl group and a carboxylic acid moiety allows for facile polymerization and subsequent functionalization, leading to materials with tailored properties for a wide range of applications. This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on superabsorbent polymers, coatings, adhesives, and biomedical materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the field.
Core Applications of this compound-Based Polymers
This compound is a versatile monomer used to produce a variety of polymers and copolymers. The presence of the carboxylic acid group imparts hydrophilicity, pH-responsiveness, and sites for crosslinking or further chemical modification.[1][2] Key application areas are driven by the ability to control the polymer architecture and properties.
Superabsorbent Polymers (SAPs)
Superabsorbent polymers are crosslinked networks of hydrophilic polymers that can absorb and retain extremely large amounts of a liquid relative to their own mass.[3] this compound is the primary monomer used in the production of the most common type of SAP, sodium polyacrylate.[4][5]
These materials are synthesized by polymerizing this compound, often partially neutralized with a base like sodium hydroxide (B78521), in the presence of a crosslinking agent.[6] The resulting three-dimensional network structure allows for the absorption of water and aqueous solutions through osmosis, leading to the formation of a hydrogel. The absorbed liquid is held within the polymer network, even under pressure.[4]
Key Applications of SAPs:
-
Hygiene Products: Diapers, adult incontinence products, and sanitary napkins are the largest applications for SAPs.[2]
-
Agriculture and Horticulture: Used to improve water retention in soil, reducing irrigation frequency.[3]
-
Medical Applications: Found in wound dressings and other medical materials that require fluid absorption.[3]
Coatings and Adhesives
This compound and its esters are fundamental components in the formulation of a wide range of coatings and adhesives.[1][7][8] The resulting polymers offer excellent adhesion to various substrates, durability, and resistance to environmental factors.[9]
-
Coatings: Acrylic-based coatings provide good weather resistance, color retention, and durability.[8] They are used in architectural paints, automotive coatings, and industrial finishes.[8] The properties of the coating can be tuned by copolymerizing this compound with other monomers like methyl methacrylate (B99206) and butyl acrylate.[8]
-
Adhesives: Acrylic polymers are the basis for many pressure-sensitive adhesives (PSAs), structural adhesives, and sealants.[9] The carboxylic acid groups in this compound enhance adhesion to polar surfaces.[9] The formulation can be tailored to achieve specific properties like tack, peel strength, and shear resistance.[10]
Biomedical Applications and Drug Delivery
The biocompatibility and stimuli-responsive nature of poly(this compound) (PAA) and its copolymers make them highly suitable for biomedical applications.[11][12]
-
Hydrogels for Drug Delivery: PAA-based hydrogels are widely investigated for controlled drug release.[13][14] The swelling of these hydrogels is often pH-sensitive due to the ionization of the carboxylic acid groups.[14][15] This property can be exploited to trigger drug release in specific environments, such as the different pH levels in the gastrointestinal tract.[16]
-
Tissue Engineering: Acrylic-based polymers are used as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties.[11]
-
Bioadhesives: The mucoadhesive properties of PAA make it useful for drug delivery systems that need to adhere to mucosal surfaces.[1]
Quantitative Data on this compound-Based Materials
The properties of this compound-based materials are highly dependent on factors such as the degree of neutralization, crosslinker concentration, and the specific comonomers used. The following tables summarize key quantitative data from the literature.
Table 1: Swelling Capacity of this compound-Based Superabsorbent Polymers
| Polymer System | Crosslinker | Swelling Medium | Maximum Swelling Capacity (g/g) | Reference |
| Poly(this compound-co-acrylamide) | N,N'-methylenebisacrylamide | Distilled Water | 573 | [17] |
| Poly(this compound)/Attapulgite Composite | - | Distilled Water | 1236.14 | [7] |
| Sodium Carboxymethyl Cellulose-g-Poly(this compound) | N,N'-methylenebisacrylamide | Distilled Water | 544.95 | [15] |
| Poly(this compound)/Cellulose Nanocrystals | N,N'-methylenebisacrylamide | pH 7 Buffer | >100 | [15] |
| Poly(this compound-co-acrylamide)/Attapulgite | - | 0.9 wt% NaCl | 209.45 | [18] |
Table 2: Mechanical Properties of this compound-Based Hydrogels and Adhesives
| Material | Test Method | Property | Value | Reference |
| Poly(this compound) Hydrogel | Tensile Test | Tensile Strength | 60 kPa | [19] |
| Gelatin/Poly(this compound) (10 wt%) Hydrogel | Compression Test | Young's Modulus | 25 MPa | [20] |
| Gelatin/Poly(this compound) (10 wt%) Hydrogel | Compression Test | Maximum Stress | 12 MPa | [20] |
| Cysteine-modified Poly(this compound) Hydrogel | Compression Test | Young's Modulus | 2 - 35 kPa | [5] |
| Acrylic Pressure-Sensitive Adhesive | 180° Peel Test | Peel Adhesion | 1864 - 3211 gf/25 mm | [21] |
Table 3: Thermal Properties of this compound-Based Polymers
| Polymer System | Analysis Method | Property | Temperature (°C) | Reference |
| Poly(methyl methacrylate) (PMMA) | DSC | Glass Transition (Tg) | 105-125 | [22] |
| Extruded Acrylic Sheet | - | Glass Transition (Tg) | 90 - 105 | [23] |
| Cast Acrylic Sheet | - | Glass Transition (Tg) | 100 - 115 | [23] |
| Acrylic Paint Film | TGA | Decomposition | ~350 | [21] |
| Poly(this compound) modified with Phthalimide | DSC | Melting Point (Tm) | 269.16 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key this compound-based materials.
Synthesis of a Superabsorbent Polymer (Solution Polymerization)
This protocol describes the synthesis of a poly(this compound)-based superabsorbent polymer composite.[3]
Materials:
-
This compound (AA)
-
Starch
-
Bentonite (B74815) clay
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Potassium persulfate (KPS) (initiator)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a 10% starch solution by heating it in distilled water at 95°C for 30 minutes in a four-neck glass reactor equipped with a stirrer, condenser, and thermometer.
-
Cool the starch solution to 30°C.
-
Dissolve a specified amount of this compound in the solution.
-
Neutralize the this compound to the desired degree by adding a sodium hydroxide solution.
-
Add a specified amount of bentonite clay to the mixture and stir vigorously.
-
Bring the temperature of the reaction medium to 60°C.
-
Add the initiator, potassium persulfate (KPS), to the mixed solution.
-
Carry out the polymerization reaction for 3 hours at 70 ± 0.1°C with continuous stirring.
-
After the reaction is complete, wash the resulting product several times with ethanol and distilled water to remove unreacted monomers and impurities.
-
Dry the product in an oven at 60°C to a constant weight.
Synthesis of a pH-Sensitive Hydrogel for Drug Delivery
This protocol outlines the preparation of a poly(this compound) hydrogel for drug delivery applications via free-radical polymerization.[1]
Materials:
-
This compound (AA)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Potassium persulfate (KPS) (initiator)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve this compound (e.g., 5g, 0.07 mole) in distilled water (e.g., 20ml) in a beaker.
-
Stir the solution for 10 minutes on a water bath under a nitrogen atmosphere at 50°C.
-
Add the cross-linking agent, MBA (e.g., 0.5g, 0.003 mole), and continue stirring for 15 minutes.
-
Add the initiator, potassium persulfate (e.g., 0.5g, 0.002 mole).
-
Raise the temperature to 80°C ± 2°C and allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.
-
After polymerization, wash the resulting hydrogel thoroughly with distilled water and then with ethanol to remove any residual monomer.
-
Dry the hydrogel in an oven at 50-60°C.
Formulation of a Pressure-Sensitive Adhesive (PSA)
This protocol describes the synthesis of a solvent-borne acrylic PSA.[2]
Materials:
-
Butyl acrylate
-
This compound
-
Ethyl acrylate
-
Benzoyl peroxide (initiator)
-
Glycidyl (B131873) methacrylate (for UV curing)
-
Naphthyl curing agent (NCA)
-
Solvent (e.g., ethyl acetate)
-
PET film
Procedure:
-
Synthesize the solvent-borne acrylic copolymer in a flask equipped with a condenser, mechanical stirrer, and dropping funnel.
-
Carry out the polymerization at 80°C for a dosage time of 3 hours, followed by a post-reaction at 80°C for an additional 3 hours.
-
React the acrylic resin with glycidyl methacrylate at 50°C for 12 hours to introduce UV-curable double bonds.
-
Add the desired amount of naphthyl curing agent (NCA) to the acrylic copolymer solution and stir mechanically at room temperature.
-
Apply the resulting mixture onto a PET film using an applicator roll to ensure a uniform coating thickness.
-
Dry the coated film in an air-drying oven at 120°C for 5 minutes to remove the solvent.
-
Cure the adhesive film using UV radiation.
Characterization Methods
Swelling Capacity Measurement: The equilibrium swelling ratio is a key parameter for superabsorbent polymers and hydrogels.[3][6]
-
Accurately weigh a known amount of the dry polymer (W_dry).
-
Immerse the polymer in a large excess of the desired swelling medium (e.g., distilled water, saline solution, or buffer of a specific pH).
-
Allow the polymer to swell for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Remove the swollen polymer from the medium and blot the surface gently with filter paper to remove excess liquid.
-
Weigh the swollen polymer (W_swollen).
-
Calculate the swelling capacity using the formula: Swelling Capacity (g/g) = (W_swollen - W_dry) / W_dry.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymers.[4][21]
-
DSC (ASTM D3418): Used to determine the glass transition temperature (Tg) and melting temperature (Tm).[24][25] A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
TGA: Used to evaluate thermal stability and decomposition temperature. A sample is heated at a constant rate in a controlled atmosphere, and the weight loss is measured as a function of temperature.
Mechanical Testing: The mechanical properties of acrylic-based materials are crucial for their application.
-
Tensile Testing (ASTM D638): Measures the tensile strength, elongation at break, and Young's modulus of a material.
-
Peel Adhesion (ASTM D3330): For pressure-sensitive adhesives, this test measures the force required to peel a tape from a standard test panel at a specified angle and speed.[26][27][28]
Morphological Characterization (SEM): Scanning Electron Microscopy (SEM) is used to observe the surface morphology and internal structure of the materials. For hydrogels, samples are typically freeze-dried to remove water while preserving the porous structure before being coated with a conductive material for imaging.[13]
Visualizing Key Processes and Relationships
The following diagrams, created using the DOT language, illustrate fundamental concepts in the science of this compound-based materials.
Free-Radical Polymerization of this compound
The most common method for synthesizing poly(this compound) is free-radical polymerization. This process consists of three main stages: initiation, propagation, and termination.
Caption: Free-Radical Polymerization of this compound.
Experimental Workflow for Hydrogel Synthesis and Characterization
This diagram outlines the typical workflow for synthesizing and characterizing an this compound-based hydrogel.
Caption: Hydrogel Synthesis and Characterization Workflow.
pH-Dependent Swelling of a Poly(this compound) Hydrogel
This diagram illustrates the relationship between pH and the swelling behavior of a PAA hydrogel, a key principle for its use in drug delivery.
Caption: pH-Dependent Swelling of PAA Hydrogels.
Conclusion
This compound is a remarkably versatile building block in materials science, enabling the creation of materials with a wide spectrum of properties and functionalities. From the highly absorbent networks of SAPs to the robust films of coatings and adhesives, and the intelligent, responsive systems used in biomedical applications, the impact of this compound-based polymers is profound. This guide has provided a technical overview of these applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that continued research and development in this area will lead to even more innovative materials with enhanced performance characteristics, further expanding the applications of this fundamental monomer.
References
- 1. rheolution.com [rheolution.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. adhesion.kr [adhesion.kr]
- 6. Swelling capacity - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. generalformulations.com [generalformulations.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. isca.me [isca.me]
- 17. chemical-concepts.com [chemical-concepts.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Modification and Characterization of Polythis compound for Metal Ion Recovery [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. apandales4.wordpress.com [apandales4.wordpress.com]
- 23. youtube.com [youtube.com]
- 24. matestlabs.com [matestlabs.com]
- 25. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 26. qualitester.com [qualitester.com]
- 27. zwickroell.com [zwickroell.com]
- 28. testresources.net [testresources.net]
The Central Role of Acrylic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acrylic acid (CH₂=CHCOOH), the simplest unsaturated carboxylic acid, serves as a cornerstone monomer in polymer chemistry.[1] Its unique combination of a vinyl group and a carboxylic acid terminus allows for the synthesis of a vast array of polymers with tunable properties, making it indispensable in fields ranging from industrial coatings to advanced drug delivery systems.[1][2] This technical guide provides an in-depth exploration of the role of this compound in polymer chemistry, focusing on its polymerization, the properties of the resulting polymers, and its critical applications in research and drug development.
Core Properties and Polymerization of this compound
This compound is a colorless liquid with a characteristic acrid smell that is miscible with water, alcohols, and ethers.[1] Its chemical reactivity is dominated by the vinyl group, which readily undergoes polymerization, and the carboxylic acid group, which imparts hydrophilicity, pH-responsiveness, and sites for chemical modification.[1][3]
The polymerization of this compound is most commonly achieved through free-radical polymerization, a process that can be initiated thermally or through redox reactions.[4][5] This method involves three key stages: initiation, propagation, and termination, leading to the formation of long-chain polymers of poly(this compound) (PAA).[5] The molecular weight and structure of the resulting polymer can be controlled by adjusting reaction conditions such as temperature, initiator concentration, and the use of chain transfer agents.[4][6] More advanced techniques like controlled radical polymerization (e.g., RAFT) offer even greater control over the polymer architecture.[7]
Key Polymer Architectures and Their Properties
The versatility of this compound allows for the creation of various polymer architectures, each with distinct properties and applications.
-
Homopolymers (Poly(this compound) - PAA): Linear PAA is a water-soluble polymer widely used as a thickener, dispersant, and flocculant.[8][] Its properties are highly dependent on its molecular weight and the pH of the surrounding medium.[10]
-
Copolymers: this compound can be copolymerized with a wide range of other monomers, such as acrylamides, vinyl compounds, and styrene.[1][11] This allows for the fine-tuning of properties like hydrophobicity, mechanical strength, and thermal stability.
-
Cross-linked Polymers (Hydrogels and Superabsorbent Polymers): When a cross-linking agent is introduced during polymerization, a three-dimensional network is formed that is insoluble in water but can absorb and retain vast quantities of aqueous fluids.[12][13] These materials are known as hydrogels or superabsorbent polymers (SAPs).[14][15] The swelling capacity of these gels is a key characteristic, often influenced by pH and the ionic strength of the surrounding medium.[16]
Applications in Drug Development and Research
The unique properties of this compound-based polymers make them highly valuable in the pharmaceutical and biomedical fields.
pH-Responsive Drug Delivery
The carboxylic acid groups in PAA have a pKa of around 4.25-5.[1][17] In environments with a pH below this value (like the stomach), the carboxyl groups are protonated, leading to a collapsed polymer conformation.[7] As the pH rises above the pKa (as in the intestine), the carboxyl groups deprotonate, causing electrostatic repulsion between the polymer chains and leading to swelling and drug release.[16][17] This pH-responsive behavior is exploited for targeted drug delivery to specific regions of the gastrointestinal tract.[16]
Bioadhesion
PAA and its derivatives exhibit excellent mucoadhesive properties, allowing them to adhere to mucosal surfaces.[18][19] This is attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the mucin glycoproteins of the mucus layer.[20] This bioadhesion prolongs the residence time of drug formulations at the site of absorption, enhancing bioavailability.[19] The mucoadhesive strength is influenced by factors such as the molecular weight and degree of cross-linking of the polymer.[18][21]
Tissue Engineering and Wound Healing
PAA-based hydrogels serve as scaffolds in tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties.[22][23] They can be designed to mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[23] Furthermore, their ability to absorb excess wound exudate and maintain a moist environment makes them suitable for advanced wound dressings.[22]
Quantitative Data Summary
The following tables summarize key quantitative data related to the polymerization and properties of this compound-based polymers.
Table 1: Kinetic Parameters for this compound Polymerization
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy | 58.6 ± 0.8 kJ/mol | 0.5 mol% AIBN initiator, in isopropanol |
| Activation Energy | 88.5 ± 1.5 kJ/mol | 1.0 mol% AIBN initiator, in isopropanol |
| Reaction Enthalpy | -66.4 ± 4.8 kJ/mol | In isopropanol |
| Reaction Enthalpy | -77.4 kJ/mol | Free radical polymerization |
Data sourced from multiple studies and may vary with specific reaction conditions.[6][24]
Table 2: Properties of Poly(this compound) and its Hydrogels
| Property | Typical Value/Range | Significance |
|---|---|---|
| pKa of PAA | ~4.25 - 5.0 | Governs pH-responsive behavior |
| Swelling Capacity of Hydrogels | 118% - 4536% | Dependent on pH and cross-link density |
| Molecular Weight (Low) | < 20 kDa | Used as sequestrants |
| Molecular Weight (Medium) | 20 - 80 kDa | Used in paints |
| Molecular Weight (High) | > 1 MDa | Used as flocculating agents |
Values are illustrative and depend on synthesis methods and conditions.[16][25]
Key Experimental Protocols
Synthesis of a Poly(this compound) Hydrogel via Free-Radical Polymerization
This protocol describes a typical method for preparing a cross-linked PAA hydrogel.
Materials:
-
This compound (monomer)
-
N,N'-methylenebisacrylamide (MBA) (cross-linking agent)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5 mL (0.07 mol) of this compound.[16]
-
Stir the solution for 10 minutes in a water bath at 50°C under a nitrogen atmosphere.[16]
-
Add 0.5 g (0.003 mol) of MBA as the cross-linking agent and continue stirring for 15 minutes.[16]
-
Add 0.5 g (0.002 mol) of potassium persulfate as the initiator.[16]
-
Raise the temperature to 80°C ± 2°C and allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.[16]
-
After polymerization, remove the resulting hydrogel and rinse it several times with deionized water to remove unreacted monomers and other impurities.[26]
-
The hydrogel can then be dried (e.g., by freeze-drying or oven-drying) for characterization or stored in water.[26]
Characterization of PAA Hydrogels
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the successful polymerization, the disappearance of the vinyl C=C stretching peak (around 1637 cm⁻¹) from the this compound monomer is monitored in the FTIR spectrum of the final product.[16]
-
Swelling Studies: The swelling capacity is evaluated by immersing a dried, pre-weighed hydrogel sample in solutions of various pH values and measuring the weight change over time until equilibrium is reached.[16]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and porous structure of the hydrogel network.[16]
Conclusion
This compound is a remarkably versatile monomer that plays a pivotal role in modern polymer chemistry. The ability to tailor the properties of PAA-based polymers through control of molecular weight, copolymerization, and cross-linking has led to their widespread use in numerous applications. For researchers in drug development, PAA-based systems, particularly hydrogels, offer sophisticated solutions for targeted and controlled release, leveraging their inherent pH-sensitivity and bioadhesive characteristics. Continued research into novel PAA architectures and composites promises to further expand their utility in addressing complex challenges in medicine and beyond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production methods of acrylic acid_Chemicalbook [chemicalbook.com]
- 3. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. mcpolymers.com [mcpolymers.com]
- 10. The pH-responsive behaviour of poly(this compound) in aqueous solution is dependent on molar mass - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. The Main Uses of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 12. Semi-Natural Superabsorbents Based on Starch-g-poly(this compound): Modification, Synthesis and Application [mdpi.com]
- 13. From Acrylates to Superabsorbent Polymers: How It Works [eureka.patsnap.com]
- 14. Superabsorbent Polymers (SAP) [socopolymer.com]
- 15. blog.chasecorp.com [blog.chasecorp.com]
- 16. njpas.com.ng [njpas.com.ng]
- 17. researchgate.net [researchgate.net]
- 18. Physico-chemical and bioadhesive properties of polythis compound polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Mucoadhesive and cohesive properties of poly(this compound)-cysteine conjugates with regard to their molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring Polythis compound | Uses, Properties, Applications [carbomer.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. 2.2. Synthesis of Poly (AA)-Based Hydrogels [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Acrylic Acid Polymerization in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used in the polymerization of acrylic acid to synthesize hydrogels. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and biomaterials science.
Introduction
Poly(this compound) (PAA) hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable swelling behavior, make them ideal candidates for a wide range of applications, particularly in the biomedical field as matrices for controlled drug delivery. The properties of PAA hydrogels are highly dependent on the polymerization technique and crosslinking strategy employed during their synthesis. This document outlines several key polymerization methods with detailed protocols and comparative data.
Polymerization Techniques
Several polymerization techniques can be utilized to synthesize PAA hydrogels, each offering distinct advantages and resulting in hydrogels with different characteristics. The most common methods include:
-
Free-Radical Polymerization: A versatile and widely used method initiated by thermal or redox initiators.
-
Inverse Emulsion Polymerization: Suitable for producing nano- to micro-sized hydrogel particles.
-
Inverse Suspension Polymerization: Used to create spherical hydrogel beads.
-
Photopolymerization: A rapid and spatially controllable method initiated by UV or visible light.
-
Radiation-Induced Polymerization: A clean method that uses high-energy radiation (e.g., gamma rays) to initiate polymerization and crosslinking.
Crosslinking is essential for the formation of the hydrogel network and can be achieved through covalent bonds, ionic interactions, or a combination of both in dual-crosslinked systems.
Free-Radical Polymerization
Free-radical polymerization is a robust and common method for synthesizing PAA hydrogels. The process involves the initiation of this compound monomers with a free-radical initiator, followed by propagation and termination steps, in the presence of a crosslinking agent to form the network structure.
Experimental Protocol: Free-Radical Polymerization of PAA Hydrogel
Materials:
-
This compound (AA) monomer
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Ammonium (B1175870) persulfate (APS) or Potassium persulfate (KPS) as an initiator[1]
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator (optional, for redox initiation)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve the desired amount of this compound monomer and N,N'-methylenebisacrylamide (MBA) crosslinker in deionized water.
-
Initiator Addition: Add the ammonium persulfate (APS) initiator to the monomer solution and stir until fully dissolved. For redox-initiated polymerization, TEMED can be added to accelerate the process at lower temperatures.
-
Nitrogen Purging: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the solution to the desired reaction temperature (typically 50-70°C) with constant stirring. The solution will become viscous and eventually form a gel. The polymerization time can range from a few hours to overnight.
-
Washing and Purification: After polymerization is complete, cut the resulting hydrogel into smaller pieces and wash thoroughly with deionized water for several days to remove any unreacted monomers, initiator, and crosslinker.
-
Drying: Dry the purified hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved to obtain the xerogel for further characterization.
Logical Relationship: Free-Radical Polymerization Workflow
References
Controlled Radical Polymerization of Acrylic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization (CRP) of acrylic acid (AA). The focus is on three key techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). These methods offer precise control over polymer molecular weight, architecture, and functionality, which is critical for applications in drug delivery, biomaterials, and tissue engineering.
Introduction to Controlled Radical Polymerization of this compound
Poly(this compound) (PAA) is a biocompatible and pH-responsive polymer widely utilized in biomedical and pharmaceutical applications.[1][2] Conventional free-radical polymerization of this compound offers limited control over the polymer's molecular weight and polydispersity. In contrast, controlled radical polymerization techniques enable the synthesis of well-defined PAA with predictable molar masses and narrow molecular weight distributions, crucial for creating advanced drug delivery systems and other sophisticated biomaterials.[3]
The primary CRP techniques for this compound include:
-
RAFT Polymerization: This versatile technique allows for the polymerization of a wide range of monomers under various reaction conditions, yielding polymers with controlled molecular weights and low polydispersity.[4][5]
-
ATRP: While a powerful method, the ATRP of this compound can be challenging due to the coordination of the monomer's carboxylic acid group with the metal catalyst.[3][6] However, with optimized conditions, it can be successfully employed.
-
NMP: This method offers a metal-free alternative for controlled polymerization, which is advantageous for biomedical applications where metal contamination is a concern.[7]
These techniques have been instrumental in developing PAA-based nanoparticles, hydrogels, and conjugates for targeted drug delivery and other biomedical uses.[1]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile and widely used CRP method for this compound. It allows for the synthesis of well-defined PAA homopolymers and block copolymers with predictable molecular weights and narrow polydispersity indices (PDI).[4]
Experimental Protocol: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes the synthesis of a poly(this compound) macro-RAFT agent.
Materials:
-
This compound (AA)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) (Initiator)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Argon inlet and outlet
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and argon inlet/outlet, add this compound (2.0018 g, 27.79 mmol), DDMAT (252.8 mg, 0.66 mmol), ACPA (19.9 mg, 0.07 mmol), and ethanol (10.00 mL).[8]
-
Seal the flask and purge the system with argon for 30 minutes to remove oxygen.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Maintain the reaction under an argon atmosphere with constant stirring for the desired duration (e.g., 8 hours).
-
To monitor the polymerization, take samples at regular intervals to determine monomer conversion via techniques like ¹H-NMR.
-
After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
The resulting poly(this compound) macro-RAFT agent can be purified by precipitation in a non-solvent like diethyl ether and dried under vacuum.
Data Presentation: RAFT Polymerization of this compound
The following table summarizes typical results for the RAFT polymerization of this compound under varying conditions.
| [AA]:[RAFT Agent] Ratio | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Varies | ACPA | Water | Varies | >90 | Varies | 1.1 - 1.3 | [4] |
| - | ACPA | 1,4-Dioxane | 8 | >90 | up to 55,100 | ~1.2 | [4] |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Experimental Workflow: RAFT Polymerization
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP of this compound presents challenges due to the interaction between the carboxylic acid monomer and the copper catalyst, which can hinder control over the polymerization.[3][6] However, by carefully selecting the catalytic system, solvent, and initiator, well-defined PAA can be synthesized.
Experimental Protocol: ATRP of this compound in Protic Media
This protocol provides a general guideline for the ATRP of this compound. Specific conditions may need optimization.
Materials:
-
This compound (AA)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Protic solvent (e.g., water, ethanol)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add the ligand (PMDETA) and solvent to a Schlenk flask and deoxygenate by bubbling with an inert gas for at least 30 minutes.
-
In a separate container, dissolve the initiator (EBiB) and monomer (AA) in the chosen solvent and deoxygenate.
-
Under a positive pressure of inert gas, add the catalyst (CuBr) to the Schlenk flask containing the deoxygenated ligand and solvent.
-
Transfer the deoxygenated monomer and initiator solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed flask in a thermostated oil bath to initiate the polymerization at the desired temperature.
-
Monitor the reaction by taking samples at timed intervals to determine monomer conversion and molecular weight progression.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a suitable non-solvent.
Data Presentation: ATRP of this compound
The following table presents representative data for the ATRP of acrylates, which can serve as a starting point for optimizing the polymerization of this compound.
| Monomer | Initiator | Catalyst System | Solvent | Mn ( g/mol ) | PDI (Đ) | Reference |
| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 10,200 | 1.07 | [9] |
| n-Butyl Acrylate | EBiB | CuCl₂/Me₆TREN (ARGET) | Anisole | 10,500 | 1.47 | [9] |
ARGET = Activators ReGenerated by Electron Transfer
Logical Relationship: ATRP Equilibrium
Nitroxide-Mediated Polymerization (NMP) of this compound
NMP is a metal-free CRP technique, making it particularly suitable for biomedical applications where metal residues are a concern.[7] It relies on a reversible termination reaction between a propagating radical and a stable nitroxide radical to control the polymerization.
Experimental Protocol: NMP of this compound
This protocol provides a general procedure for the NMP of this compound.
Materials:
-
This compound (AA)
-
Alkoxyamine initiator (e.g., BlocBuilder-MA)
-
Solvent (e.g., 1,4-dioxane)
-
Polymerization vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Place the this compound, alkoxyamine initiator, and solvent into the polymerization vessel.
-
Seal the vessel and deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Immerse the vessel in a preheated oil bath at a high temperature (typically >100°C) to initiate polymerization.
-
Allow the reaction to proceed for the desired time, with stirring, under an inert atmosphere.
-
Monitor the progress of the polymerization by analyzing samples for monomer conversion.
-
Terminate the reaction by cooling to room temperature and exposing the mixture to air.
-
Purify the resulting poly(this compound) by precipitation in a non-solvent and drying under vacuum.
Data Presentation: NMP of (Meth)acrylic Copolymers
While specific data for NMP of this compound homopolymer is less common in introductory literature, the following provides an example of NMP for related copolymers, demonstrating the control achievable.
| Copolymer System | Initiator | Application | Key Feature | Reference |
| Poly(meththis compound-r-styrene) | SG1-based | Organic Electronics | Metal-free synthesis | [7] |
| PTD-PAA-b-PMA | SG1-functionalized peptide | Antimicrobial Micelles | Bioconjugation | [10] |
PTD = Protein Transduction Domain; PMA = Poly(methyl acrylate)
Signaling Pathway: NMP Mechanism
Applications in Drug Delivery and Biomaterials
The ability to precisely control the molecular weight and architecture of poly(this compound) through CRP techniques has led to significant advancements in drug delivery and biomaterials.
-
Drug Delivery: PAA-based nanoparticles and micelles synthesized via CRP can encapsulate therapeutic agents, offering controlled and targeted release.[1] The pH-responsive nature of PAA allows for drug release to be triggered by the acidic environment of tumors or specific cellular compartments.[11]
-
Tissue Engineering: PAA hydrogels with well-defined network structures can be fabricated using CRP. These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive environment for cell growth and proliferation.
-
Bioconjugation: The carboxylic acid groups along the PAA backbone provide reactive sites for the conjugation of biomolecules such as peptides, proteins, and targeting ligands, leading to the development of sophisticated drug delivery systems and biosensors.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocompatible Poly(this compound-co-meththis compound)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
Synthesis of Superabsorbent Polymers from Acrylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of superabsorbent polymers (SAPs) based on acrylic acid. Superabsorbent polymers are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions.[1] The most common type of SAP is sodium polyacrylate, synthesized from the polymerization of this compound and a cross-linking agent.[2][3]
Principle of Synthesis
The synthesis of superabsorbent polymers from this compound is typically achieved through free-radical polymerization.[4] The process involves three main steps: initiation, propagation, and termination. An initiator is used to generate free radicals, which then react with this compound monomers to form long polymer chains.[4] A cross-linking agent is introduced during polymerization to create a three-dimensional network structure that allows the polymer to absorb and retain water without dissolving.[4] The hydrophilic nature of the carboxylate groups in the polymer network is responsible for attracting and binding water molecules.[4]
The degree of neutralization of this compound, typically with sodium hydroxide (B78521), is a critical parameter. A neutralization degree of 65-70% is often reported to yield optimal swelling capacity.[5] The properties of the resulting SAP, such as swelling capacity and absorption rate, are influenced by various factors including the concentration of the monomer, initiator, and cross-linker, as well as the reaction temperature and pH.[4][6][7]
Experimental Protocols
This section details a general protocol for the synthesis of a poly(this compound)-based superabsorbent polymer via solution polymerization, a common and straightforward method.
Materials and Reagents
-
This compound (AA), distilled under reduced pressure before use
-
Sodium Hydroxide (NaOH)
-
N,N'-methylenebisacrylamide (MBA) as a cross-linker
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) as an initiator
-
Deionized water
Protocol: Solution Polymerization
-
Neutralization of this compound:
-
In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, dissolve a specific amount of this compound in deionized water.
-
Slowly add a solution of sodium hydroxide (e.g., 5 M) to the this compound solution while stirring in an ice bath to control the exothermic reaction. The amount of NaOH should be calculated to achieve the desired degree of neutralization (typically 60-80%).[5]
-
-
Addition of Cross-linker and Initiator:
-
To the neutralized this compound solution, add the cross-linking agent (e.g., MBA) and stir until it is completely dissolved.
-
Raise the temperature of the solution to the desired reaction temperature (e.g., 70°C) using a water bath.[8]
-
Introduce the initiator (e.g., APS) to the solution to start the polymerization reaction.[8]
-
-
Polymerization:
-
Purification and Drying:
-
After the reaction is complete, cut the resulting polymer gel into smaller pieces.
-
Wash the gel pieces several times with deionized water and then with ethanol (B145695) to remove any unreacted monomers and initiator.
-
-
Dry the washed polymer in an oven at a specific temperature (e.g., 70-80°C) until a constant weight is achieved.[3][9]
-
Grinding and Sieving:
-
Grind the dried polymer into a powder and sieve it to obtain the desired particle size.[2]
-
Data Presentation
The following table summarizes the quantitative data from various studies on the synthesis of this compound-based superabsorbent polymers, highlighting the effect of different synthesis parameters on the swelling capacity.
| Monomer System | Initiator | Cross-linker | Swelling Capacity (g/g) in Distilled Water | Swelling Capacity (g/g) in Saline Solution | Reference |
| This compound/Acrylamide | Ammonium Persulfate (APS) | N,N'-methylenebisacrylamide (MBA) | 339 | 65 (in 0.9% NaCl) | [8] |
| Poly(this compound)-Graphite Oxide | Ammonium Persulfate (APS) | N,N'-methylenebisacrylamide (MBA) | 508 | Not specified | [10] |
| Starch-grafted-Acrylic Acid/AMPS | Not specified | Not specified | 1200 | 90 | [11] |
| Sawdust-grafted-Acrylic Acid/Acrylamide | Not specified | N,N'-methylenebisacrylamide (MBA) | 738.12 | 90.18 (in 0.9% NaCl) | [12] |
| This compound/Chitosan | AIBN | N,N'-methylenebisacrylamide (MBA) | 8550% (85.5 g/g) | Lower in saline | [13] |
Visualizations
Experimental Workflow for SAP Synthesis
Caption: Workflow for the synthesis of superabsorbent polymers.
Free Radical Polymerization of this compound
Caption: Mechanism of free radical polymerization for SAPs.
Characterization of Superabsorbent Polymers
Standard characterization techniques are essential to evaluate the properties and performance of the synthesized SAPs.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the polymer and confirm the grafting of this compound onto a backbone if applicable.[8][12]
-
Scanning Electron Microscopy (SEM): Provides information about the surface morphology and porous structure of the SAP particles.[12]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.[12]
-
Swelling Capacity Measurement: This is a crucial parameter to determine the water absorption capability of the SAP. It is measured by immersing a known weight of the dried polymer in deionized water or a saline solution and weighing the swollen gel after a specific time. The swelling capacity is calculated as the ratio of the weight of water absorbed to the initial weight of the dry polymer.[8]
Factors Influencing SAP Properties
Several factors can be adjusted during the synthesis to tailor the properties of the superabsorbent polymer:
-
Cross-linker Concentration: Increasing the cross-linker concentration generally leads to a more rigid network structure, which can decrease the overall swelling capacity but may improve the absorbency under load.[6][14]
-
Initiator Concentration: The concentration of the initiator can affect the molecular weight of the polymer chains and the overall reaction rate.[4]
-
Degree of Neutralization: The pH of the monomer solution, determined by the degree of neutralization, significantly impacts the electrostatic repulsion between the carboxylate groups and thus the swelling capacity.[15]
-
Temperature: Reaction temperature influences the rate of polymerization and can affect the final properties of the SAP.[7]
-
Presence of Salts: The swelling capacity of SAPs is significantly reduced in saline solutions due to the "charge screening" effect of the cations, which minimizes the osmotic pressure difference between the polymer network and the external solution.[7][15]
References
- 1. arcjournals.org [arcjournals.org]
- 2. The Manufacturing Process Of moisture adsorbing polymers [socochem.com]
- 3. sapgel.com [sapgel.com]
- 4. From Acrylates to Superabsorbent Polymers: How It Works [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Swelling Behavior and Mechanical and Thermal Resistance of Acrylamide–this compound Copolymers under High Pressures and Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. media.neliti.com [media.neliti.com]
- 9. gelsap.com [gelsap.com]
- 10. Preparation of poly(this compound)–graphite oxide superabsorbent nanocomposites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and swelling property of superabsorbent starch grafted with this compound/2-acrylamido-2-methyl-1-propanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Superabsorbent Polymers Based on Sawdust - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, assessment, and swelling study of amphiphilic this compound/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polympart.com [polympart.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Emulsion Polymerization of Acrylic Acid for Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of acrylic polymers via emulsion polymerization for various coating applications, including architectural coatings, adhesives, and controlled-release drug delivery systems.
Introduction
Emulsion polymerization is a versatile technique used to produce stable aqueous dispersions of polymers, commonly known as latexes. This method is particularly advantageous for producing high molecular weight polymers at a rapid polymerization rate. Acrylic polymers, synthesized through this process, are widely used in coatings due to their excellent adhesion, durability, and water resistance.[1][2] In the pharmaceutical industry, acrylic acid-based polymers are utilized for enteric coatings and controlled-release formulations due to their pH-sensitive nature.[3][4][5]
The process involves emulsifying acrylic monomers in water with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator, occurring within the micelles formed by the surfactant.[6] The resulting latex can be directly used in water-based formulations, reducing the need for volatile organic compounds (VOCs).[7][8]
Key Components and Their Roles
The properties of the final acrylic polymer and the resulting coating are highly dependent on the formulation components:
-
Monomers: A combination of monomers is often used to achieve desired properties.
-
Hard Monomers: (e.g., Methyl Methacrylate (MMA), Styrene) contribute to the hardness and gloss of the coating.[9]
-
Soft Monomers: (e.g., Butyl Acrylate (BA), 2-Ethylhexyl Acrylate (2-EHA)) provide flexibility and impact resistance.[7][9]
-
Functional Monomers: (e.g., this compound (AA), Meththis compound (MAA)) improve adhesion, stability, and introduce pH-sensitivity for applications like controlled drug release.[3][5][7][9]
-
-
Initiators: Water-soluble initiators are typically used to start the polymerization reaction. Common examples include potassium persulfate (KPS) and ammonium (B1175870) persulfate (APS).[1][7][10][11]
-
Surfactants (Emulsifiers): These stabilize the monomer droplets and the resulting polymer particles in the aqueous phase. Anionic surfactants like sodium lauryl sulfate (B86663) (SLS) and non-ionic surfactants are frequently employed.[1][7]
-
Cross-linking Agents: Monomers with two or more polymerizable double bonds (e.g., ethylene (B1197577) glycol dimethacrylate) can be added to create a cross-linked polymer network, enhancing the mechanical properties and chemical resistance of the coating.[12]
Experimental Protocols
Protocol 1: General Purpose Acrylic Emulsion for Architectural Coatings
This protocol describes the synthesis of a stable acrylic latex suitable for use in water-based paints and coatings.
Materials:
-
Methyl Methacrylate (MMA)
-
Butyl Acrylate (BA)
-
This compound (AA)
-
Ammonium Persulfate (APS)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
Equipment:
-
Jacketed reaction kettle with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.[10]
-
Monomer and initiator feed tanks.[10]
Procedure:
-
Preparation of Initial Charge: Charge the reaction kettle with deionized water and the surfactant (SDS).[10] Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the kettle to the reaction temperature (typically 75-85°C) while stirring.[11]
-
Preparation of Monomer Emulsion: In a separate vessel, prepare the monomer pre-emulsion by mixing MMA, BA, AA, a portion of the deionized water, and the surfactant. Stir vigorously to form a stable emulsion.
-
Initiation: Once the reactor reaches the desired temperature, add a small portion of the initiator (APS) solution to the kettle.
-
Monomer Feed: Begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution from their respective feed tanks into the reaction kettle over a period of 2-4 hours. Maintain constant agitation and temperature throughout the feed.[10]
-
Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. A milky white polymer emulsion is obtained.[3] Adjust the pH of the latex to 8-9 with a suitable base (e.g., ammonium hydroxide) to improve stability.[11]
Table 1: Formulation for General Purpose Acrylic Emulsion
| Component | Role | Concentration (wt% of total monomers) |
| Methyl Methacrylate (MMA) | Hard Monomer | 45-55 |
| Butyl Acrylate (BA) | Soft Monomer | 40-50 |
| This compound (AA) | Functional Monomer | 1-5 |
| Ammonium Persulfate (APS) | Initiator | 0.5-1.0 |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 1-3 |
| Deionized Water | Dispersion Medium | As required to achieve desired solids content |
Protocol 2: pH-Sensitive Acrylic Terpolymer for Controlled-Release Coatings
This protocol details the synthesis of a pH-responsive acrylic copolymer for enteric drug coating, designed to release the active pharmaceutical ingredient (API) in the higher pH environment of the intestines.[3][5]
Materials:
-
Methyl Acrylate (MA)
-
Methyl Methacrylate (MMA)
-
Meththis compound (MAA)
-
Potassium Persulfate (KPS)
-
Sodium Dodecyl Sulfate (SDS)
-
Tween 80
-
Deionized Water
Equipment:
-
Three-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.[3][8]
Procedure:
-
Reactor Setup: In the three-neck flask, add deionized water, Tween 80, and SDS.[3] Purge with nitrogen and heat to the reaction temperature (e.g., 70°C).[8]
-
Seeding: Add a small percentage (e.g., 10 wt%) of the total monomer mixture (MA, MMA, MAA) and the initiator (KPS) to the reactor to form seed particles.[3]
-
Monomer Feed: Prepare a pre-emulsion of the remaining monomers in deionized water with surfactant. Continuously feed this pre-emulsion into the reactor over 3-4 hours.
-
Completion: After the monomer feed is complete, continue stirring at the reaction temperature for another hour to ensure high conversion.
-
Characterization: The resulting latex can be characterized for particle size, molecular weight, and glass transition temperature. The final polymer can be used to coat drug-loaded capsules or tablets.[3]
Table 2: Formulation for pH-Sensitive Acrylic Terpolymer
| Component | Role | Molar Ratio Example[3] |
| Methyl Acrylate (MA) | Monomer | 7 |
| Methyl Methacrylate (MMA) | Monomer | 3 |
| Meththis compound (MAA) | Functional Monomer | 3 |
| Potassium Persulfate (KPS) | Initiator | 1.0 wt% of monomers |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 0.3 wt% of total mass |
| Tween 80 | Surfactant | 1.2 wt% of total mass |
Note: The ratio of meththis compound can be varied to tailor the pH at which the coating dissolves and releases the drug.[3][5]
Characterization of Acrylic Emulsions and Coatings
Table 3: Common Characterization Techniques
| Property | Technique | Description |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the polymer particles in the emulsion.[3][13] |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the average molecular weight and polydispersity of the polymer chains.[3][14] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the incorporation of different monomers into the polymer backbone by identifying functional groups.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer structure and composition.[7][16] | |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is crucial for film formation.[3] | |
| Viscosity | Rheometer / Viscometer | Measures the flow behavior of the latex, which is important for coating application.[7][15] |
| Coating Performance | Adhesion Tests, Hardness Tests, Water Resistance | Evaluates the physical and chemical properties of the final coating.[9] |
Visualizations
Diagram 1: Emulsion Polymerization Mechanism
Caption: Mechanism of emulsion polymerization.
Diagram 2: Experimental Workflow for Acrylic Coating Synthesis and Characterization
Caption: Experimental workflow for acrylic coatings.
Diagram 3: Formulation Variables and Coating Properties Relationship
Caption: Formulation variables vs. coating properties.
References
- 1. ruicoglobal.com [ruicoglobal.com]
- 2. specialchem.com [specialchem.com]
- 3. pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral-based controlled release formulations using poly(this compound) microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. scispace.com [scispace.com]
- 9. paint.org [paint.org]
- 10. quora.com [quora.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. US3431226A - Acrylic polymer emulsions - Google Patents [patents.google.com]
- 13. journals.iau.ir [journals.iau.ir]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. ijcrt.org [ijcrt.org]
- 16. pubs.aip.org [pubs.aip.org]
Application Notes: Solution Polymerization of Acrylic Acid
Solution polymerization is a widely employed technique for the synthesis of poly(acrylic acid) (PAA), a versatile polymer with applications ranging from superabsorbent materials and dispersants to drug delivery systems. This method involves dissolving the this compound monomer, an initiator, and sometimes a chain transfer agent in a suitable solvent. The polymerization is then initiated, typically by heat or a redox system, leading to the formation of polymer chains in solution.
The key advantage of solution polymerization is the effective control over the reaction's high exothermicity (reaction heat of ~63 kJ/mol), as the solvent acts as a heat sink.[1] This control is crucial for preventing uncontrolled reactions and ensuring the synthesis of polymers with desired molecular weights and distributions.[1] The resulting polymer can either be used directly in its solution form or isolated through precipitation and drying.
The molecular weight of the synthesized PAA is a critical parameter that dictates its application.[1] For instance, low molecular weight PAA (less than 20 kDa) is used as a sequestrant, while high molecular weight PAA (larger than 1 MDa) serves as a flocculating agent.[1] The molecular weight can be controlled by adjusting various reaction parameters, including monomer and initiator concentrations, temperature, and the use of chain transfer agents.[2][3]
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol details a standard laboratory procedure for synthesizing poly(this compound) in an aqueous solution using a thermal initiator.
Materials and Equipment
-
Reagents:
-
This compound (AA), inhibitor removed
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) as initiator[3][4]
-
Sodium hypophosphite (optional, as chain transfer agent)[2]
-
Deionized (DI) water (solvent)
-
Methanol (B129727) or Hydrochloric Acid (HCl) for precipitation[5][6]
-
Nitrogen or Argon gas (for purging)[3]
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical overhead stirrer or magnetic stir plate and stir bar
-
Heating mantle or temperature-controlled water/oil bath
-
Thermometer or thermocouple
-
Gas inlet tube
-
Beakers, graduated cylinders, and funnels
-
Büchner funnel and filter paper
-
Vacuum filtration setup
-
Vacuum oven
-
Procedure
-
Monomer Solution Preparation:
-
Reaction Setup:
-
Assemble the reaction apparatus. Fit the central neck of the flask with the stirrer. Attach the reflux condenser to one side neck and the gas inlet/thermometer to the other. Ensure all joints are properly sealed.
-
-
Inert Atmosphere Purge:
-
Initiation and Polymerization:
-
While maintaining the inert atmosphere, heat the solution to the desired reaction temperature, typically between 60°C and 90°C.[1][3]
-
Dissolve the initiator (e.g., 0.24 g of potassium persulfate) in a small amount of DI water and add it to the heated monomer solution.[3] The polymerization should commence shortly after, often indicated by an increase in viscosity.
-
Allow the reaction to proceed for a set duration, which can range from a few hours to over 20 hours, depending on the desired conversion and molecular weight.[3][5]
-
-
Termination and Cooling:
-
After the designated reaction time, terminate the polymerization by turning off the heat source and allowing the flask to cool to room temperature.
-
-
Polymer Isolation and Purification:
-
Isolate the poly(this compound) by precipitation. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol (at least 10 times the volume of the polymer solution).[5]
-
Alternatively, to precipitate the acidic form, add the polymer solution drop-wise into a stirred solution of 0.5 M HCl.[6]
-
A white precipitate of poly(this compound) will form. Continue stirring for 30 minutes to ensure complete precipitation.[5]
-
Collect the polymer by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected polymer precipitate multiple times with the precipitation solvent (methanol or DI water if using HCl) to remove any unreacted monomer, initiator residues, and other impurities.[6]
-
-
Drying:
Data Presentation
Table 1: Example Reaction Parameters for this compound Solution Polymerization
| Monomer (AA) | Solvent | Initiator | Initiator Conc. (wt% of monomer) | Temp. (°C) | Time (h) | Reference |
| 20-25 wt% | Water | Sodium Persulfate | ~0.5 - 5.0% | 95-98 | 1.5 - 2.5 | [7] |
| ~9.5 wt% | Water | Potassium Persulfate | ~0.3% | 80 | 20 | [3] |
| ~28 wt% | Water | Hydrogen Peroxide | 0.5% | 80 | 1 | [2] |
| 0.70 - 3.00 M | Water | Ammonium Persulfate | 0.056 - 0.112 M | 90 | N/A | [8] |
Table 2: Influence of Reaction Conditions on PAA Molecular Weight
| Parameter Change | Effect on Molecular Weight | Rationale | Reference |
| Increase Initiator Concentration | Decrease | More initiator molecules generate more polymer chains simultaneously, resulting in shorter chains. | [3] |
| Increase Monomer Concentration | Increase | Higher monomer concentration favors the propagation step over termination, leading to longer chains. | [3][8] |
| Increase Reaction Temperature | Decrease | Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of initial radicals and thus shorter chains. | [3] |
| Increase Stirring Speed (up to 400 rpm) | Increase | Improved mixing can enhance the diffusion of monomer to the growing polymer chains. | [3] |
| Add Chain Transfer Agent | Decrease | The agent interrupts the growth of a polymer chain and initiates a new one, thereby reducing the average molecular weight. | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solution polymerization of this compound.
References
- 1. Solution Polymerization of this compound Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process [mdpi.com]
- 2. US2789099A - Polymerization of this compound in aqueous solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. user.eng.umd.edu [user.eng.umd.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. rjpbcs.com [rjpbcs.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Application Notes and Protocols for Suspension Polymerization of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suspension polymerization is a widely utilized heterogeneous polymerization technique for the synthesis of cross-linked poly(acrylic acid) (PAA) microspheres. This method offers advantages such as good heat dissipation, low dispersion viscosity, and ease of product isolation. In this process, monomer droplets containing an initiator and a cross-linking agent are dispersed in an immiscible continuous phase, typically an oil, and stabilized by a suitable suspending agent. Polymerization occurs within these droplets, resulting in the formation of spherical polymer particles. The properties of the resulting PAA beads, such as particle size, swelling capacity, and molecular weight, are crucial for various applications, including in drug delivery systems, superabsorbents, and ion-exchange resins. This document provides a detailed protocol for the suspension polymerization of this compound, along with data on the influence of key reaction parameters on the final product characteristics.
Key Reaction Parameters and Their Effects
The properties of the synthesized poly(this compound) are significantly influenced by various reaction parameters. The following table summarizes the effects of monomer, initiator, cross-linker, and stabilizer concentrations.
| Parameter | Component | Concentration Range | Effect on Polymer Properties |
| Monomer | This compound (AA) | 15-30% of total reactants | Increasing monomer concentration generally leads to an increase in the viscosity of the polymer solution, which correlates with a higher molecular weight. At concentrations above 35%, the viscosity can become too high to manage effectively.[1] |
| Initiator | Sodium Persulfate (SPS) or Potassium Persulfate (KPS) | 0.5-10% of monomer weight | Higher initiator concentrations lead to a decrease in the molecular weight of the polymer due to an increased number of polymer chains being initiated.[1] For superabsorbent polymers, an initiator concentration of 0.5–1.0% is often optimal. |
| Cross-linker | Poly(ethylene glycol) diacrylate (PEGDA) or N,N'-methylenebisacrylamide (MBA) | 0.05-1% of monomer weight | The concentration of the cross-linker is critical for determining the swelling capacity of the resulting polymer. An increase in cross-linker concentration leads to a more densely cross-linked network, which reduces the swelling capacity.[2][3] For superabsorbent applications, a concentration of around 1% is often used. |
| Stabilizer | Sorbitan Monooleate (Span 80) | 1-10% of the continuous phase | The stabilizer concentration affects the stability of the monomer droplets and the final particle size of the polymer beads. Increasing the stabilizer concentration generally leads to smaller and more uniform particles by preventing droplet coalescence.[4][5] |
Experimental Protocol: Suspension Polymerization of this compound
This protocol details the synthesis of cross-linked poly(this compound) microspheres via suspension polymerization.
Materials:
-
This compound (AA), monomer
-
Sodium Hydroxide (B78521) (NaOH), for neutralization
-
Poly(ethylene glycol) diacrylate (PEGDA), cross-linker
-
Sodium Persulfate (SPS), initiator
-
Sorbitan Monooleate (Span 80), stabilizer
-
Cyclohexane, continuous oil phase
-
Methanol (B129727), for purification
-
Deionized water
Equipment:
-
500 mL round-bottom reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Water bath with temperature control
-
Ice bath
-
Stirring plate with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
1. Preparation of the Aqueous Phase (Dispersed Phase): a. In an ice bath, slowly add a measured amount of sodium hydroxide solution to a beaker containing deionized water. b. Dropwise, add 17.9 mL of this compound to the NaOH solution while stirring to achieve partial neutralization. The degree of neutralization can be controlled by the amount of NaOH added. A neutralization degree of around 70% is common for superabsorbent applications. c. Add the desired amount of the cross-linker, PEGDA, to the neutralized this compound solution. d. Purge the aqueous phase with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
2. Preparation of the Oil Phase (Continuous Phase): a. In a 500 mL round-bottom reactor, dissolve a measured amount of the stabilizer, Sorbitan Monooleate (Span 80), in 150 mL of cyclohexane. b. Set up the reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet, and place it in a water bath preheated to 60°C. c. Begin stirring the oil phase at 300 rpm under a nitrogen atmosphere.
3. Polymerization: a. Just before starting the polymerization, add the initiator, sodium persulfate, to the prepared aqueous phase and ensure it is fully dissolved. b. Slowly add the aqueous phase dropwise to the stirring oil phase in the reactor. c. Maintain the reaction temperature at 60°C and the stirring speed at 300 rpm for 3 hours under a continuous nitrogen purge.
4. Purification of Poly(this compound) Microspheres: a. After 3 hours, stop the heating and stirring and allow the reactor to cool to room temperature. b. Pour the polymer suspension into an excess of methanol while stirring with a magnetic stirrer in an ice bath. This will cause the polymer beads to precipitate. c. Continue stirring for 30 minutes to ensure complete precipitation and washing. d. Separate the polymer beads from the liquid by filtration using a Büchner funnel. e. Wash the collected polymer beads with additional methanol to remove any unreacted monomer, stabilizer, and solvent. f. Dry the purified poly(this compound) microspheres in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Characterization of Poly(this compound)
1. Fourier-Transform Infrared Spectroscopy (FTIR):
- Objective: To confirm the chemical structure of the synthesized poly(this compound).
- Protocol:
- Mix a small amount of the dried polymer with KBr powder and press into a pellet.
- Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
- Expected Peaks:
- Broad peak around 3000-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.
- Peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid groups.[6]
- Peaks corresponding to C-H stretching and bending.
2. Scanning Electron Microscopy (SEM):
- Objective: To analyze the morphology and size of the poly(this compound) microspheres.
- Protocol:
- Mount a small amount of the dried polymer beads onto an SEM stub using double-sided carbon tape.
- Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
- Image the sample using an SEM at various magnifications.
3. Molecular Weight Determination (Size Exclusion Chromatography - SEC):
- Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
- Protocol:
- Dissolve the poly(this compound) sample in an appropriate mobile phase (e.g., an aqueous buffer with a specific pH and salt concentration).[7][8]
- Filter the solution before injection into the SEC system.
- Run the analysis using a calibrated SEC system equipped with appropriate columns and detectors (e.g., refractive index detector).[7][9]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the suspension polymerization of this compound.
Caption: Simplified reaction pathway for free radical polymerization of this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. ijcrt.org [ijcrt.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of molecular size parameters and quantification of polythis compound by high performance size-exclusion chromatography with triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Curable Resins Containing Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of UV-curable resins containing acrylic acid, with a focus on their relevance to biomedical research and drug development. Detailed protocols for key experimental procedures are included to facilitate the practical implementation of these materials in a laboratory setting.
Introduction to UV-Curable Resins Containing this compound
UV-curable resins are materials that undergo rapid polymerization upon exposure to ultraviolet (UV) light.[1] The inclusion of this compound and its derivatives (acrylates) in these resins is highly advantageous due to their fast curing speeds and the versatility they offer in tuning the final properties of the cured material.[1][2] These resins are increasingly utilized in biomedical applications, such as the fabrication of medical devices, tissue engineering scaffolds, and drug delivery systems, owing to their biocompatibility and the ability to be processed using techniques like 3D printing.[2][3]
Synthesis of UV-Curable Polyurethane Acrylate (B77674) (PUA) Resins
Polyurethane acrylate (PUA) resins are a prominent class of UV-curable polymers that combine the flexibility and toughness of polyurethanes with the rapid curing characteristics of acrylates. The following is a general protocol for the synthesis of a PUA resin.
Experimental Protocol: Synthesis of a Polyurethane Acrylate Resin
Materials:
-
Polyol (e.g., Poly(2-methyl-1,3-propylene glutarate) diol)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Hydroxyalkyl acrylate (e.g., 2-hydroxyethyl acrylate - HEA)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Polymerization inhibitor (e.g., Hydroquinone)
-
Solvent (e.g., Acetone)
-
Nitrogen gas supply
Equipment:
-
Four-necked round bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating oil bath
-
Dropping funnel
Procedure:
-
Polyurethane Prepolymer Synthesis:
-
Charge the four-necked round bottom flask with the polyol and heat to 60°C under a nitrogen atmosphere with constant stirring.[4]
-
In a separate vessel, mix the diisocyanate with acetone.
-
Slowly add the diisocyanate solution to the heated polyol using a dropping funnel over a period of 1-2 hours.[5]
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Maintain the reaction at 60-80°C for 2-3 hours to form the NCO-terminated polyurethane prepolymer.[6] The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the hydroxyl peak and the appearance of the isocyanate peak.[5]
-
-
Acrylate End-capping:
-
In a separate vessel, mix the hydroxyalkyl acrylate with a small amount of polymerization inhibitor.
-
Cool the polyurethane prepolymer to 50-60°C.
-
Slowly add the hydroxyalkyl acrylate mixture to the prepolymer solution dropwise.
-
Continue the reaction at this temperature for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears, indicating the completion of the end-capping reaction.[3][6]
-
-
Final Product:
-
The resulting solution is the polyurethane acrylate resin. The solvent can be removed under reduced pressure if a solvent-free resin is desired.
-
Characterization of UV-Curable Resins
The properties of the synthesized resins must be thoroughly characterized to ensure they meet the requirements of the intended application.
Experimental Protocol: Mechanical Properties Characterization
Sample Preparation:
-
Mix the synthesized resin with a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
Cast the resin into molds of standard dimensions for tensile and flexural testing (e.g., according to ASTM D638 and D790 standards).
-
Cure the samples using a UV lamp with a specific wavelength and intensity for a defined period. Post-curing at an elevated temperature may be necessary to achieve complete polymerization.[7]
Testing Procedures:
-
Tensile Testing:
-
Perform uniaxial tensile tests using a universal testing machine at a constant cross-head speed (e.g., 5 mm/min).[8]
-
Record the stress-strain curve to determine the Tensile Strength, Young's Modulus, and Elongation at Break.
-
-
Flexural Strength Testing:
-
Conduct a three-point bending test on the prepared samples using a universal testing machine.[9]
-
Calculate the flexural strength and flexural modulus from the load-deflection data.
-
-
Impact Strength Testing:
-
Measure the impact strength using an Izod or Charpy impact tester to determine the material's toughness and resistance to fracture under a sudden load.[10]
-
Application in 3D Printing for Biomedical Scaffolds
UV-curable acrylic resins are well-suited for stereolithography (SLA) and digital light processing (DLP) 3D printing, enabling the fabrication of complex structures like tissue engineering scaffolds.
Experimental Protocol: 3D Printing of a Scaffold
Materials and Equipment:
-
Synthesized and characterized UV-curable acrylic resin
-
Photoinitiator
-
SLA or DLP 3D printer
-
CAD software for scaffold design
-
Washing station with isopropyl alcohol (IPA) or ethanol (B145695)
-
UV post-curing chamber
Procedure:
-
Resin Formulation and Preparation:
-
Mix the UV-curable resin with an appropriate concentration of a compatible photoinitiator.
-
Ensure the resin viscosity is suitable for the specific 3D printer.[7]
-
Degas the resin mixture in a vacuum chamber to remove any air bubbles.
-
-
3D Printing Process:
-
Design the desired scaffold architecture using CAD software and export it as an STL file.
-
Load the STL file into the 3D printer's software and set the printing parameters (e.g., layer thickness, exposure time).
-
Fill the printer's vat with the prepared resin.
-
Initiate the printing process. The printer will cure the resin layer-by-layer to build the 3D scaffold.[11]
-
-
Post-Processing:
-
Once printing is complete, carefully remove the scaffold from the build platform.[12]
-
Wash the printed scaffold in a bath of IPA or ethanol to remove any uncured resin from the surface. This may involve gentle agitation or sonication.[12][13]
-
Allow the scaffold to dry completely.
-
Post-cure the scaffold in a UV curing chamber to ensure complete polymerization and enhance its mechanical properties.[11][14]
-
Biocompatibility Assessment
For any biomedical application, it is crucial to assess the biocompatibility of the material to ensure it does not elicit a toxic response. The MTT assay is a common method for evaluating in vitro cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials and Equipment:
-
Cured resin samples
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., L929)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Material Extraction:
-
Sterilize the cured resin samples (e.g., with ethylene (B1197577) oxide or gamma irradiation).
-
Incubate the sterile samples in a cell culture medium at 37°C for 24-72 hours to create a material extract.[15][16] The ratio of material surface area to medium volume should be standardized (e.g., according to ISO 10993-5).
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line, such as L929 mouse fibroblasts, into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Remove the culture medium and replace it with the prepared material extracts of varying concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a medium-only control.[16]
-
Incubate the cells with the extracts for 24, 48, or 72 hours.[15]
-
-
MTT Assay:
-
After the incubation period, remove the material extracts from the wells.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[16]
-
Interaction with Signaling Pathways: The Sonic Hedgehog Pathway
Recent research has shown that biomaterials, including those based on this compound, can interact with and modulate cellular signaling pathways. One such pathway of interest in tissue regeneration is the Sonic Hedgehog (Shh) signaling pathway. Meththis compound-based materials have been observed to enhance the activation of the Shh pathway, which is involved in processes like angiogenesis (the formation of new blood vessels).[2][18]
The Shh pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream cascade that ultimately leads to the activation of the Gli family of transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and tissue patterning.[18][19]
Diagram: Sonic Hedgehog Signaling Pathway
Caption: Simplified schematic of the Sonic Hedgehog signaling pathway.
Quantitative Data Summary
The following table summarizes a range of mechanical properties reported for various UV-curable acrylic resins. It is important to note that these values can vary significantly depending on the specific formulation, curing conditions, and testing methods.
| Resin Type | Flexural Strength (MPa) | Tensile Strength (MPa) | Impact Strength (J/m) | Curing Time | Reference(s) |
| Conventional Heat-Cured PMMA | 88.9 - 99.45 | 27.5 - 82.7 | 12.1 - 25.0 | Hours | [9][12][20][21] |
| Light-Cured UDMA-based Resin | 122.6 | - | - | Minutes | [20] |
| Polycarbonate Reinforced PMMA | 105 | - | - | - | [20] |
| High Impact Acrylic Resin | - | - | Highest among tested | - | [10] |
| Self-Curing Acrylic Resins | - | - | Lower than heat-cured | Minutes | [21] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the development and evaluation of UV-curable acrylic resins for biomedical applications.
Caption: A typical experimental workflow for developing and testing UV-curable resins.
References
- 1. UV-Curing Resin and Acrylic UV Resin: A Complete Guide - INCURE INC. [incurelab.com]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyvinyl butyral polyurethane acrylate, synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. CN112048051A - Polyurethane acrylate resin and preparation method thereof - Google Patents [patents.google.com]
- 7. Proper Handling of UV Curable 3D Printing Resins | PAMA [pama3d.org]
- 8. A comparative study of the mechanical properties of the light-cure and conventional denture base resins. | Semantic Scholar [semanticscholar.org]
- 9. Flexural Strength of Cold and Heat Cure Acrylic Resins Reinforced with Different Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. core-electronics.com.au [core-electronics.com.au]
- 12. 3dprinteraustralia.com.au [3dprinteraustralia.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Sonic Hedgehog signaling pathway as a potential target to inhibit the progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 21. Comparison of Fracture Resistance in Thermal and Self-Curing Acrylic Resins—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Poly(acrylic acid) Nanoparticles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of poly(acrylic acid) (PAA) nanoparticles. PAA nanoparticles are versatile platforms for drug delivery due to their biocompatibility, biodegradability, and pH-responsive nature. [1]
Poly(this compound) is a polymer with a high density of carboxylic groups, which allows for modification and functionalization, making it an ideal candidate for developing drug delivery systems.[2][3] These nanoparticles can be engineered to encapsulate a variety of therapeutic agents, offering controlled and targeted release.
Methods of Preparation
Several methods have been developed for the synthesis of PAA nanoparticles, each offering distinct advantages in controlling particle size, morphology, and surface properties. The most common methods include:
-
Intramolecular Cross-linking of PAA Chains: This method involves the cross-linking of pre-formed PAA chains using a cross-linking agent. The size and properties of the resulting nanoparticles can be controlled by adjusting the molecular weight of the PAA, the concentration of the cross-linker, and the pH of the reaction medium.
-
Polymerization of this compound Monomers: PAA nanoparticles can be synthesized directly from this compound monomers through various polymerization techniques such as emulsion polymerization, precipitation polymerization, and template polymerization.[4][5] These methods allow for good control over particle size and distribution.
-
Coating of Pre-formed Nanoparticle Cores: PAA can be coated onto the surface of existing nanoparticles, such as iron oxide or gold nanoparticles, to improve their stability, biocompatibility, and to introduce pH-responsive properties.[6][7]
Experimental Protocols
This section provides detailed protocols for three common methods of preparing PAA nanoparticles.
Protocol 1: Synthesis of PAA Nanoparticles by Intramolecular Cross-linking
This protocol describes the synthesis of PAA nanoparticles by cross-linking PAA with a diamine using a water-soluble carbodiimide.
Materials:
-
Poly(this compound) (PAA)
-
2,2'-(Ethylenedioxy)bis(ethylamine) (EDBEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS)
-
Deionized water
Procedure:
-
Dissolve PAA in deionized water to a final concentration of 1 mg/mL.
-
Add EDC and NHS to the PAA solution and stir for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Add EDBEA (cross-linker) to the solution. The molar ratio of PAA monomer units to EDBEA can be varied to control the degree of cross-linking.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Store the purified PAA nanoparticle suspension at 4°C.
Protocol 2: Synthesis of PAA Nanoparticles by Emulsion Polymerization
This protocol details the fabrication of hollow PAA nanogels using an in situ Pickering miniemulsion polymerization method.[5]
Materials:
-
Acrylonitrile (AN)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Trimethylolpropane trimethacrylate (TMP)
-
Hexadecane (HD)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ABVN)
-
Sodium nitrite (B80452) (NaNO2)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare the oil phase by mixing AN (0.2 g), TEOS (10 g), and TMP (0.095 g) with HD (0.8 g) and ABVN (0.15 g).
-
Prepare the aqueous phase by dissolving NaNO2 (0.15 g) in 100 mL of water.
-
Add the aqueous phase to the oil phase and stir to form a pre-emulsion.
-
Add CTAB solution (1 mL in 70 mL water) and stir for 30 minutes.
-
Homogenize the mixture at 19,000 rpm for 5 minutes in an ice bath to form a miniemulsion.
-
Transfer the miniemulsion to a reactor and stir at 1100 rpm in an oil bath at 55°C for 21 hours to complete polymerization.
-
Centrifuge the resulting silica/polyacrylonitrile (PAN) microspheres.
-
To obtain hollow PAA nanogels, add 0.5 g of silica/PAN to 30 mL of 5 M NaOH solution and stir for 5 hours at 80°C to induce hydrolysis of the PAN shell.
-
Centrifuge and freeze-dry the resulting PAA nanogels.
Protocol 3: Coating of Iron Oxide Nanoparticles with PAA
This protocol describes an in-situ polymerization method to coat iron oxide nanoparticles (IONPs) with PAA.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
This compound (AA)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Synthesize IONPs by co-precipitation: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water. Add NH₄OH solution dropwise with vigorous stirring until a black precipitate forms.
-
Wash the IONPs repeatedly with deionized water until the supernatant is neutral.
-
Disperse the IONPs in a solution containing SDS.
-
Add this compound monomer to the IONP dispersion.
-
Initiate polymerization by adding an aqueous solution of KPS.
-
Carry out the polymerization at 70°C for 6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the PAA-coated IONPs by magnetic separation and washing with deionized water to remove unreacted monomers and surfactant.
-
Resuspend the PAA-IONPs in deionized water.
Data Presentation
The following tables summarize quantitative data on the properties of PAA nanoparticles prepared under different conditions.
| Preparation Method | PAA Source/Concentration | Cross-linker/Concentration | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Template Polymerization | This compound in Chitosan Solution | --- | 50 - 400 | Not Reported | Positive | [4][8] |
| Emulsion Polymerization | Acrylonitrile (precursor) | Trimethylolpropane trimethacrylate | ~200 | Not Reported | Not Reported | [5] |
| In-situ Polymerization Coating | This compound | --- | 130 (PAA-coated IONPs) | 0.234 | -35 to -41 (at pH 5-12) | [6] |
| In-situ Polymerization Coating | This compound | --- | 137 (P(AA-co-MAA)-coated IONPs) | 0.216 | Not Reported | [6] |
| In-situ Polymerization Coating | Meththis compound | --- | 212 (PMAA-coated IONPs) | 0.304 | Not Reported | [6] |
Table 1: Physicochemical Properties of PAA Nanoparticles Synthesized by Various Methods.
| Nanoparticle System | Drug | Loading Capacity (LC) | Loading Efficiency (LE) | Release Conditions | Reference |
| PAA-Chitosan Nanoparticles | Silk Peptide | Not Reported | Not Reported | Continuous release for 10 days, pH-dependent | [8] |
| PAA Hollow Nanogels | Bovine Serum Albumin (BSA) | 130% (1.3 mg BSA / 1 mg nanogel) | Not Reported | pH-dependent (max loading at pH 5) | [5] |
| PAA-coated IONPs | Lasioglossin-III | 0.77 g/g | 38% | Not Reported | |
| P(AA-co-MAA)-coated IONPs | Lasioglossin-III | 0.61 g/g | 30% | Not Reported | [9] |
| PAA-PEI-decorated PLGA NPs | Doxorubicin | Not Reported | Not Reported | pH-dependent (1.6x higher release at pH 5.5 vs 7.4) | [10] |
| B-PSar-GO@DOX | Doxorubicin | 25.5% | Not Reported | NIR/pH dual-responsive |
Table 2: Drug Loading and Release Characteristics of PAA-based Nanoparticles.
| Nanoparticle System | pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PAA-coated Magnetic Nanoparticles | Acidic (pH 1-5) | Gradual Decrease | Gradually more positive | [3] |
| PAA-coated Magnetic Nanoparticles | Basic (up to pH 11) | Rapid Decrease | Increasingly negative (to -50 mV) | [3] |
| PAA-PEO IPC Nanogels | ~3 | ~150 | ~ -15 | [11] |
| PAA-PEO IPC Nanogels | ~7 | ~250 | ~ -45 | [11] |
| PAA-coated IONPs | 5-12 | Stable | -35 to -41 | [6] |
Table 3: pH-Responsive Behavior of PAA Nanoparticles.
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of PAA nanoparticles.
Caption: Workflow for PAA nanoparticle synthesis via intramolecular cross-linking.
Caption: Workflow for PAA nanogel synthesis via emulsion polymerization.
Caption: Workflow for coating iron oxide nanoparticles with PAA.
References
- 1. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Chitosan Poly(this compound) Magnetic Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Biocompatible Poly(this compound-co-meththis compound)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of chitosan-poly(this compound) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Topic: Acrylic Acid in Controlled Drug Delivery Systems
An Application Note and Protocol Guide for Researchers
Introduction
Poly(acrylic acid) (PAA), also known as carbomer, is a synthetic, biocompatible, and biodegradable polymer that has garnered significant interest in the field of drug delivery.[1][2][3] Its unique properties, including high water content, mucoadhesiveness, and stimuli-responsive behavior, make it an ideal candidate for designing advanced controlled-release systems.[2][4] The presence of carboxylic acid (–COOH) groups along the polymer backbone is fundamental to its functionality, enabling pH sensitivity, adhesion to biological surfaces, and various chemical modifications.[1][5] These attributes allow for the development of drug carriers such as hydrogels, nanoparticles, and microparticles that can protect therapeutic agents and release them at a specific site or in response to a particular trigger.[3][6]
Key Applications
PAA-based polymers are versatile and can be engineered for various drug delivery applications:
-
pH-Responsive Oral Drug Delivery : The primary application of PAA is in oral drug delivery systems.[7][8] The carboxylic acid groups remain protonated and uncharged in the highly acidic environment of the stomach (low pH), causing the polymer network to be in a collapsed state, which minimizes premature drug release.[6][9] Upon entering the more alkaline environment of the small intestine (higher pH), these groups deprotonate and become negatively charged.[6][10] The resulting electrostatic repulsion between the polymer chains leads to rapid swelling of the network and subsequent release of the encapsulated drug.[11] This mechanism effectively protects drugs from degradation in the stomach and ensures their targeted release in the intestine.[12][13]
-
Mucoadhesive Delivery Systems : The carboxyl groups in PAA can form strong hydrogen bonds with mucin, the glycoprotein (B1211001) component of mucosal tissues.[4][5] This mucoadhesive property allows the drug delivery system to adhere to mucosal surfaces in the gastrointestinal tract, nasal cavity, or eyes, prolonging its residence time at the site of absorption and thereby enhancing the drug's bioavailability.[2][4]
-
Stimuli-Responsive Systems : Beyond pH, PAA hydrogels can be designed to respond to other stimuli. For instance, due to their anionic nature, PAA hydrogels can be incorporated into smart drug delivery patches. In such systems, the rate of drug release can be precisely controlled by applying an external electrical voltage.
-
Nanoparticulate and Microparticulate Carriers : PAA and its copolymers can be formulated into nanoparticles and microparticles for targeted drug delivery.[1][14] Techniques such as oil-in-oil solvent evaporation or emulsion polymerization are used to create these particles, which can encapsulate drugs and release them in a controlled manner based on environmental pH.[13][15]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, drug loading, and characterization of PAA-based hydrogel systems.
Protocol 1: Synthesis of Poly(this compound) Hydrogel via Free-Radical Polymerization
This protocol describes a common method for synthesizing PAA hydrogels suitable for drug delivery studies, based on procedures reported in the literature.[12]
Materials:
-
This compound (AA) monomer
-
N,N'-Methylenebisacrylamide (MBA) as a crosslinking agent
-
Ammonium Persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve a specific amount of this compound (monomer) and N,N'-Methylenebisacrylamide (crosslinker) in deionized water.
-
Add Ammonium Persulfate (initiator) to the solution and mix until fully dissolved.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining the nitrogen atmosphere, add a few drops of TEMED (accelerator) to initiate the polymerization reaction.
-
Allow the reaction to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
Once polymerization is complete, cut the resulting hydrogel into discs or particles of the desired size.
-
Immerse the hydrogel pieces in a large volume of deionized water for 48-72 hours, changing the water frequently to wash away any unreacted monomers, crosslinker, initiator, and other impurities.
-
Dry the washed hydrogel in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Store the dried hydrogel (xerogel) in a desiccator.
Caption: Workflow for PAA hydrogel synthesis by free-radical polymerization.
Protocol 2: Drug Loading into PAA Hydrogels via Swelling-Diffusion
This protocol details the post-loading of a therapeutic agent into the synthesized PAA hydrogel.[12]
Materials:
-
Dried PAA hydrogel
-
Therapeutic drug (e.g., Diphenylhydramine hydrochloride, DPH)[12]
-
Phosphate buffer solution (or other suitable solvent for the drug)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of the drug with a known concentration in the chosen buffer.
-
Accurately weigh a piece of the dried hydrogel and immerse it in a specific volume of the drug solution.
-
Seal the container and allow the hydrogel to swell at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[12]
-
After the swelling period, carefully remove the hydrogel from the solution.
-
Measure the concentration of the drug remaining in the solution using a UV-Visible spectrophotometer at the drug's maximum absorbance wavelength (λmax).[12]
-
Calculate the amount of drug loaded into the hydrogel using the following formula:
-
Drug Loaded (mg) = (Initial Drug Amount in Solution) - (Final Drug Amount in Solution)
-
-
Calculate the Drug Loading Efficiency (%):
-
% Loading = (Amount of Drug Loaded / Initial Amount of Drug) x 100
-
Protocol 3: Characterization of PAA Drug Delivery Systems
A series of characterization techniques are essential to verify the synthesis and evaluate the performance of the drug delivery system.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose : To confirm the polymerization of this compound and identify the chemical structure of the hydrogel.
-
Method : Obtain FTIR spectra of the this compound monomer and the synthesized PAA hydrogel. Successful polymerization is indicated by the disappearance of the characteristic peak for the vinyl C=C bond (around 1637 cm⁻¹) in the hydrogel's spectrum.[12]
B. Scanning Electron Microscopy (SEM)
-
Purpose : To visualize the surface morphology and internal porous structure of the hydrogel.[12]
-
Method : Freeze-dry a sample of the swollen hydrogel to preserve its structure. Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold). Capture images of the surface and cross-section at various magnifications. The images can reveal information about the pore size, which influences swelling and drug release.[12]
C. Swelling Studies
-
Purpose : To evaluate the pH-responsive behavior of the hydrogel.[12][16]
-
Method :
-
Immerse pre-weighed dried hydrogel samples (W_d) in buffer solutions of different pH values (e.g., 1.2, 5.5, 7.4).[16]
-
At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the Swelling Ratio (%) using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
-
D. In Vitro Drug Release Studies
-
Purpose : To quantify the rate and extent of drug release from the hydrogel in simulated physiological conditions.[12]
-
Method :
-
Place a known amount of the drug-loaded hydrogel into a dissolution apparatus containing a specific volume of release medium (e.g., simulated gastric fluid, SGF, pH 1.2, or simulated intestinal fluid, SIF, pH 7.4) maintained at 37°C.[12]
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a UV-Visible spectrophotometer.[12]
-
Calculate the cumulative percentage of drug released over time.
-
Caption: Experimental workflow for the characterization of PAA-based systems.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on PAA-based drug delivery systems.
Table 1: Drug Release Characteristics from PAA-Based Systems
| System Type | Model Drug | Release Conditions | Result | Citation |
|---|---|---|---|---|
| PAA Hydrogel | Diphenylhydramine HCl | pH 1.2 (SGF) vs. pH 7.4 (SIF) for 48 hrs | 60% release at pH 1.2; 83% release at pH 7.4 | [12] |
| PAA-Silicone Hydrogel | Not specified | Electrical stimulus applied | 53% release at 3V; 88% at 5V; 96% at 7V | [17] |
| PAA Hydrogel | Metronidazole | Topical application simulation | ~50% release in the first 2 hrs, ~10% in the next 10 hrs | [18] |
| PAA-based Nanocarrier | 5-Fluorouracil | pH 5.4 (tumor) vs. pH 7.4 (physiological) for 96 hrs | ~110% release at pH 5.4; ~70% release at pH 7.4 | [19] |
| Eudragit L Microparticles | Prednisolone | In vivo (rats) | Rapid release (Tmax < 1 hr) |[13] |
Table 2: Swelling and Biocompatibility Data
| System Type | Parameter | Conditions | Result | Citation |
|---|---|---|---|---|
| PAA Hydrogel | Swelling Capacity | Varied pH (1-12) | Ranged from 118% to 4536%, with higher swelling in basic media | [12] |
| PAA-Silicone Hydrogel | Biocompatibility (CCK-8 Assay) | In vitro cell culture | High cell viability (>95%) confirmed |[17] |
Table 3: Particle Characteristics and Drug Loading
| System Type | Parameter | Value | Citation |
|---|---|---|---|
| PAA-MMA Microspheres | Drug (Flurbiprofen) Content | 4.53% | [20] |
| PAA-MMA Microspheres | Zeta Potential | -59.0 mV | [20] |
| PAA-g-PEG Nanospheres | Particle Diameter | 200 nm (at pH 2.0) to 2 µm (at pH 6.0) | [7] |
| PAA-g-PEG Nanospheres | Drug (Insulin) Loading | 9.33 - 9.54 mg per 140 mg of polymer | [7] |
| PAA-POSS Nanoparticles | Particle Size | 480 ± 192 nm | [21] |
| PAA-POSS Nanoparticles | Drug (Doxorubicin) Loading Efficiency | > 75% |[21] |
Mechanism Visualization
The pH-responsive nature of PAA is central to its function in oral drug delivery. The diagram below illustrates this mechanism.
Caption: pH-responsive swelling and drug release mechanism of PAA hydrogels.
References
- 1. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polythis compound: A Biocompatible and Biodegradable Polymer for Controlled Drug Delivery | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of acrylic-based copolymers for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the role of this compound derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mddionline.com [mddionline.com]
- 10. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 12. njpas.com.ng [njpas.com.ng]
- 13. Fabrication and in vivo evaluation of highly pH-responsive acrylic microparticles for targeted gastrointestinal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatible Poly(this compound-co-meththis compound)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Polythis compound polymers hydrogels intended to topical drug delivery: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the atom transfer radical polymerization (ATRP) of acrylic acid (AA). It covers the inherent challenges of polymerizing acidic monomers and offers comprehensive experimental procedures for both direct and indirect polymerization methods.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1] Poly(this compound) (PAA) is a highly valuable polymer with applications in various fields, including as superabsorbents, detergents, and in drug delivery systems due to its pH-responsive and biocompatible nature.[2] However, the direct ATRP of this compound presents significant challenges.[2][3][4]
Challenges in ATRP of this compound
The direct ATRP of this compound is complicated by several factors that can hinder the control over the polymerization process.[2][3][4][5]
-
Catalyst-Monomer Interaction: The carboxylic acid group of this compound can coordinate with the copper catalyst, leading to the formation of inactive metal carboxylates.[2][3][6]
-
Ligand Protonation: The acidic nature of the monomer can lead to the protonation of the nitrogen-based ligands complexed with the copper catalyst, thereby deactivating the catalyst.[3][6]
-
Intramolecular Lactonization: The dormant polymer chains can undergo an intramolecular cyclization reaction, resulting in the formation of a lactone and the loss of the terminal halogen, which is essential for the controlled nature of ATRP.[2][4][5]
-
High Propagation Rate: this compound has a high propagation rate constant, which can lead to side reactions such as backbiting and gelation, compromising the control over the polymerization.[2]
These challenges necessitate modified ATRP techniques or indirect methods to synthesize well-defined poly(this compound).
Direct ATRP of this compound: Protocols and Methods
Recent advancements have enabled the direct and controlled polymerization of this compound by overcoming the aforementioned challenges. These methods often involve specialized ATRP techniques such as electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP.[2]
Electrochemically Mediated ATRP (eATRP) of this compound
eATRP utilizes an applied electrical potential to precisely control the concentration of the active Cu(I) catalyst, allowing for polymerization with very low catalyst concentrations.[2]
Experimental Protocol for eATRP of this compound:
This protocol is based on the principles described for the eATRP of acidic monomers.[2][7]
Materials:
-
This compound (AA), inhibitor removed
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Copper(II) chloride (CuCl₂)
-
2,2-Dichloropropionic acid (DCPA) or Trichloroacetic acid (TCAA) as initiator
-
Sodium chloride (NaCl)
-
Deionized water
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Solution Preparation: In a sealed electrochemical cell, prepare an aqueous solution containing this compound (e.g., 25 vol%), NaCl (e.g., 0.1 M), CuCl₂ (e.g., 0.2-0.8 mM), and TPMA (in a 1:1 molar ratio to CuCl₂).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Initiation: Add the initiator (e.g., DCPA or TCAA) to the deoxygenated solution. The target degree of polymerization (DP) is determined by the [Monomer]/[Initiator] ratio.
-
Polymerization: Apply a constant potential to the working electrode to reduce Cu(II) to Cu(I) and initiate the polymerization. The potential should be chosen based on cyclic voltammetry of the catalyst system.
-
Monitoring: Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them using techniques like ¹H NMR or gravimetry.
-
Termination: Stop the polymerization by exposing the reaction mixture to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol (B129727) or acetone), filter, and dry under vacuum.
Supplemental Activator and Reducing Agent (SARA) ATRP of this compound
SARA ATRP employs a metallic copper (Cu(0)) wire or powder as a supplemental activator and reducing agent to continuously regenerate the Cu(I) activator from the accumulating Cu(II) deactivator.[2]
Experimental Protocol for SARA ATRP of this compound:
This protocol is a generalized procedure based on SARA ATRP of acidic monomers.[2][7]
Materials:
-
This compound (AA), inhibitor removed
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper wire (Cu(0))
-
Water and/or a suitable organic solvent (e.g., dimethylformamide)
-
Sodium chloride (NaCl)
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr₂, TPMA, this compound, and the solvent.
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Initiation: After thawing, add the initiator (EBiB) and a piece of copper wire to the reaction mixture under an inert atmosphere.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 25 °C) and stir.
-
Monitoring and Termination: Follow the same procedures as described for eATRP.
-
Purification: Remove the copper wire, and then precipitate the polymer in a suitable non-solvent.
Quantitative Data for Direct ATRP of this compound:
| Method | Initiator | [M]:[I]:[Cu(II)]:[L] | Solvent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| eATRP | DCPA | 200:1:0.04:0.04 | Water | 5 | 81 | - | 1.43 | [2] |
| eATRP | TCAA | 200:1:0.04:0.04 | Water | 5 | 87 | - | 1.36 | [2] |
| ICAR ATRP | CPAA | 200:1:0.02:0.02 | Water | 3.5 | 60 | - | 1.34 | [2] |
Note: Mₙ values were not explicitly provided in the source for these specific experiments but were stated to be in agreement with theoretical values. Đ represents the dispersity.
Indirect ATRP of this compound via Protected Monomers
An alternative and widely used method to obtain well-defined PAA is the ATRP of a protected acrylic monomer, typically tert-butyl acrylate (B77674) (tBA), followed by the deprotection of the tert-butyl groups to yield PAA.[8]
Experimental Protocol for Indirect ATRP of this compound:
Part A: ATRP of tert-Butyl Acrylate (tBA)
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
Procedure:
-
Reaction Setup: Charge a Schlenk flask with CuBr and a stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
Add Reagents: Under an inert atmosphere, add anisole, tBA, and PMDETA to the flask.
-
Initiation: Add the initiator (EBiB) to start the polymerization.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 60-80 °C) and stir.
-
Monitoring and Termination: Monitor the reaction and terminate by exposing the mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the polymer solution through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer in a non-solvent like a methanol/water mixture.
Part B: Deprotection of Poly(tert-butyl acrylate) (PtBA) to Poly(this compound) (PAA)
Materials:
-
Poly(tert-butyl acrylate) (PtBA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the purified PtBA in dichloromethane.
-
Hydrolysis: Add trifluoroacetic acid to the solution and stir at room temperature for several hours (e.g., 12-24 h).
-
Isolation: Remove the solvent and excess TFA under reduced pressure to obtain the final poly(this compound).
Quantitative Data for Indirect ATRP of this compound (via tBA):
| [tBA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 100:1:1:1 | Bulk | 80 | 1.5 | 95 | 12,000 | 1.25 |
| 200:1:1:1 | Anisole | 60 | 4 | 92 | 22,500 | 1.30 |
Note: This data is representative of typical ATRP of tBA and may vary based on specific experimental conditions.
Characterization of Poly(this compound)
The synthesized poly(this compound) can be characterized by various techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ) and dispersity (Đ) of the polymer. For PAA, it is often necessary to methylate the carboxylic acid groups to ensure good solubility in common GPC eluents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the carboxylic acid groups and the disappearance of the tert-butyl group after deprotection in the indirect method.
Troubleshooting and Best Practices
-
Inhibitor Removal: Ensure the complete removal of the inhibitor from the this compound or tert-butyl acrylate monomer before polymerization, as it can quench the radicals and inhibit the reaction.
-
Oxygen-Free Environment: ATRP is sensitive to oxygen. Thorough deoxygenation of the reaction mixture is crucial for a controlled polymerization.
-
Ligand Selection: The choice of ligand is critical. For direct ATRP of this compound, ligands that form stable complexes with copper in aqueous and acidic media, such as TPMA, are preferred.
-
Initiator Efficiency: The efficiency of initiation can affect the control over molecular weight. For direct ATRP, multifunctional initiators like DCPA and TCAA have shown improved performance.[2]
-
pH Control: For the ATRP of the sodium salt of this compound, the pH of the reaction medium is a critical parameter and should be maintained in the optimal range (typically between 8 and 9).
By following these detailed protocols and considering the key challenges, researchers can successfully synthesize well-defined poly(this compound) using ATRP for a wide range of applications in materials science and drug development.
References
- 1. iarjset.com [iarjset.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
reversible addition-fragmentation chain-transfer (RAFT) polymerization of acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(acrylic acid) (PAA) via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. RAFT polymerization is a versatile method for producing polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, formulation science, and biomaterials.
Introduction
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with controlled architecture.[1] The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound.[1] This allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[2] Poly(this compound) (PAA) is a water-soluble polymer with applications as a superabsorbent, membrane component, coating, and in drug delivery systems.[3][4] RAFT polymerization of this compound allows for the creation of well-defined PAA homopolymers and block copolymers for advanced applications.[5][6]
Key Applications in Drug Development
-
Drug Delivery Vehicles: Amphiphilic block copolymers containing PAA can self-assemble into micelles or polymersomes for encapsulating and delivering hydrophobic drugs.[5][6]
-
Amorphous Solid Dispersions (ASDs): Well-defined, low molecular weight PAA can be used to form stable ASDs, enhancing the solubility and dissolution rate of poorly water-soluble (BCS Class II) drugs.[4]
-
Bioconjugation: The carboxylic acid groups of PAA can be functionalized for covalent attachment of drugs, targeting ligands, or other biomolecules.[7]
-
pH-Responsive Systems: The pH-sensitive nature of the carboxylic acid groups in PAA can be exploited for targeted drug release in specific physiological environments.[3][8]
Data Presentation
Table 1: Experimental Conditions and Results for RAFT Polymerization of this compound
| Entry | [AA]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AA-1 | 52:1:0.1 | Water (pH 1.8) | 80 | < 6 | 97 | ~4,500 | < 1.10 | [8] |
| AA-2 | 52:1:0.1 | Water (pH 1.8) | 70 | - | - | - | - | [8] |
| AA-3 | 52:1:0.1 | Water (pH 1.8) | 70 | - | - | - | - | [8] |
| - | - | Ethanol | - | 8 | > 90 | - | 1.1 - 1.3 | [9] |
| - | - | 1,4-Dioxane | - | 8 | > 90 | - | 1.1 - 1.3 | [9] |
Note: This table summarizes data from multiple sources to provide a comparative overview. For specific experimental details, refer to the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Macro-RAFT Agent in Ethanol
This protocol describes the synthesis of a PAA macro-RAFT agent that can be subsequently used for chain extension to form block copolymers.[3]
Materials:
-
This compound (AA), inhibitor removed
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT) as RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) as initiator
-
Ethanol, anhydrous
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Argon inlet and outlet
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet/outlet, add this compound (e.g., 2.00 g, 27.79 mmol), DDMAT (e.g., 252.8 mg, 0.66 mmol), ACPA (e.g., 19.9 mg, 0.07 mmol), and 10.00 mL of ethanol.[3]
-
Seal the flask and deoxygenate the solution by bubbling with argon for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir.[8]
-
Allow the polymerization to proceed for the desired time (e.g., 6-8 hours).
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
The resulting PAA macro-RAFT agent can be purified by precipitation in a suitable non-solvent (e.g., diethyl ether) and dried under vacuum.
Characterization:
-
The molecular weight and PDI of the PAA macro-RAFT agent can be determined by Size Exclusion Chromatography (SEC).[3]
-
The chemical structure can be confirmed by ¹H-NMR spectroscopy.[3]
Protocol 2: RAFT Emulsion Polymerization Using a PAA Macro-RAFT Agent
This protocol details the use of a pre-synthesized PAA macro-RAFT agent to polymerize a hydrophobic monomer (e.g., styrene (B11656) or hexafluorobutyl acrylate) in an emulsion system, a process often referred to as Polymerization-Induced Self-Assembly (PISA).[3][8]
Materials:
-
Poly(this compound) macro-RAFT agent (from Protocol 1)
-
Hydrophobic monomer (e.g., styrene, hexafluorobutyl acrylate)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) as initiator
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) for pH adjustment
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask, dissolve the PAA macro-RAFT agent (e.g., 240.5 mg, 0.10 mmol) and a base such as NaOH (e.g., 210.1 mg, 5.25 mmol) in deionized water (e.g., 6.01 mL).[3] The pH of the reaction medium can significantly impact the polymerization kinetics and the final particle morphology and should be carefully controlled.[8]
-
Add the hydrophobic monomer (e.g., 529.1 mg, 2.24 mmol of hexafluorobutyl acrylate) to the aqueous solution and stir at room temperature for 30 minutes to allow for swelling of the forming micelles.[3]
-
Add an aqueous solution of the initiator, ACPA.
-
Deoxygenate the mixture by bubbling with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) to initiate polymerization.[8]
-
Continue the reaction for the specified duration, taking aliquots periodically to monitor monomer conversion by gravimetry or ¹H-NMR.
-
The resulting latex of block copolymer nanoparticles can be characterized by Dynamic Light Scattering (DLS) for size and size distribution, and Transmission Electron Microscopy (TEM) for morphology.[3]
Visualizations
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization.
Experimental Workflow for PAA-b-Polymer Synthesis
Caption: Experimental workflow for block copolymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. CSIRO Research Publications Repository [publications.csiro.au]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Acrylic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylic acid and its polymerization.
Troubleshooting Guides
Issue 1: Premature or Runaway Polymerization
Question: My this compound polymerized unexpectedly during storage or at the beginning of my experiment. What could be the cause and how can I prevent this?
Answer: Uncontrolled polymerization of this compound is a significant safety hazard due to its highly exothermic nature, which can lead to a rapid increase in temperature and pressure, potentially causing explosions.[1][2] Several factors can trigger premature polymerization:
-
Inhibitor Depletion: Commercial this compound is typically stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ).[3] These inhibitors are consumed over time, especially when exposed to heat, light, or oxygen.
-
Improper Storage Conditions: Storage at elevated temperatures accelerates inhibitor depletion and the rate of polymerization.[1] Exposure to UV light can also initiate polymerization.[1]
-
Presence of Contaminants: Impurities such as peroxides, iron salts, or strong acids and bases can initiate or accelerate polymerization.[3]
Solutions:
-
Monitor Inhibitor Levels: Regularly check the concentration of the inhibitor in your this compound stock.
-
Ensure Proper Storage: Store this compound in a cool, dark place, away from heat sources and direct sunlight.[1] The recommended storage temperature is typically below 20°C (68°F).
-
Use an Inert Atmosphere: Storing this compound under an inert gas like nitrogen can help prevent oxygen from initiating polymerization, especially if using an inhibitor that is consumed by oxygen.[1]
-
Inspect for Impurities: Ensure all equipment is clean and free of contaminants before use.
Issue 2: Incomplete or Failed Polymerization
Question: My this compound polymerization reaction is not initiating or is stopping prematurely, resulting in low monomer conversion. What are the possible reasons?
Answer: Failure to achieve complete polymerization can be frustrating and is often linked to the following factors:
-
Presence of Inhibitors: The most common cause is the presence of inhibitors in the this compound monomer.[4] Commercial this compound is supplied with inhibitors to prevent polymerization during transport and storage.[3]
-
Insufficient Initiator Concentration: The amount of initiator may be too low to overcome the scavenging effect of the residual inhibitor and initiate the polymerization process effectively.[4]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a potent inhibitor by reacting with and deactivating the initiating and propagating radicals.[4]
-
Low Reaction Temperature: Thermal initiators require a specific temperature to decompose and generate radicals at an adequate rate.[4]
Solutions:
-
Remove the Inhibitor: Before polymerization, the inhibitor should be removed. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., dilute NaOH) to extract phenolic inhibitors like MEHQ, followed by washing with brine and drying.[4] Alternatively, passing the monomer through an inhibitor removal column can be effective.[4]
-
Increase Initiator Concentration: If removing the inhibitor is not feasible, a higher concentration of the initiator may be required to counteract the inhibitor's effect.[5] However, this can affect the polymer's molecular weight and polydispersity.[5]
-
Deoxygenate the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization to remove dissolved oxygen.[4]
-
Optimize Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator to achieve an optimal rate of radical generation.[4]
Issue 3: Polymer Discoloration (Yellowing or Pinking)
Question: The resulting poly(this compound) is discolored, appearing yellow or pink. What is the cause of this discoloration?
Answer: Discoloration of the final polymer is often a cosmetic issue but can indicate underlying problems with the polymerization process or starting materials.
-
Oxidation of Phenolic Inhibitors: If residual phenolic inhibitors (like MEHQ) are present, they can oxidize during polymerization or subsequent processing, leading to the formation of colored byproducts such as quinones.[6] This is a common cause of yellowing or pinking.[6]
-
High Processing Temperatures: Excessive heat during polymerization or post-processing can lead to thermal degradation of the polymer or additives, causing discoloration.
-
Contaminants in the Monomer or Solvent: Impurities in the this compound or the solvent can react at elevated temperatures to form colored species.[7]
Solutions:
-
Effective Inhibitor Removal: Ensure the inhibitor is thoroughly removed from the monomer before polymerization.
-
Optimize Thermal Conditions: Conduct the polymerization at the lowest effective temperature and minimize the exposure of the final polymer to high heat.
-
Use High-Purity Reagents: Utilize purified monomers and solvents to avoid introducing contaminants that can lead to color formation.[7]
Issue 4: Gel Formation
Question: My polymerization reaction resulted in the formation of an insoluble gel instead of a soluble polymer. How can I prevent this?
Answer: Gel formation, or cross-linking, indicates that a network structure has formed within the polymer.
-
Chain Transfer to Polymer: At high monomer conversions, the growing polymer radical can abstract a hydrogen atom from an existing polymer chain, creating a new radical site on the backbone. This can lead to branching and, eventually, cross-linking.
-
Presence of Divinyl Monomers: Contamination with difunctional monomers (e.g., divinylbenzene) can act as cross-linking agents.
-
High Polymerization Temperature: Higher temperatures can increase the likelihood of side reactions, including chain transfer to the polymer.
Solutions:
-
Control Monomer Conversion: Limit the monomer conversion to below the critical point for gelation, if known for your system.
-
Use a Chain Transfer Agent: Incorporating a chain transfer agent can help to control the molecular weight and reduce the likelihood of chain transfer to the polymer.
-
Ensure Monomer Purity: Use highly purified this compound to avoid contamination with cross-linking agents.
-
Lower the Reaction Temperature: Conducting the polymerization at a lower temperature can reduce the rate of side reactions that lead to gelation.
Quantitative Data on Common Inhibitors
The following table summarizes the typical concentrations and performance characteristics of common inhibitors for this compound polymerization.
| Inhibitor | Chemical Name | Typical Concentration (ppm) | Key Performance Characteristics |
| MEHQ | Hydroquinone monomethyl ether | 100 - 200 | Effective in the presence of oxygen, acts as a retarder.[8][9] |
| PTZ | Phenothiazine | 50 - 200 | Highly effective in the absence of oxygen, suitable for high-temperature processes like distillation.[9] |
| Hydroquinone | HQ | ~200 | Similar to MEHQ, effective in the presence of oxygen. |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | Varies | Effective radical scavenger, can be used for controlled radical polymerization.[10] |
Experimental Protocols
Protocol: Evaluating the Efficiency of a Polymerization Inhibitor
This protocol outlines a method to determine the induction period of this compound polymerization in the presence of an inhibitor, providing a measure of its efficiency.
Materials:
-
This compound (inhibitor-free)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Inhibitor to be tested
-
Solvent (e.g., Toluene)
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Constant temperature oil bath
-
Sampling equipment (syringes)
-
Analytical instrument for monomer conversion (e.g., Gas Chromatography - GC, or Nuclear Magnetic Resonance - NMR)
Procedure:
-
Preparation:
-
Prepare a stock solution of the initiator in the chosen solvent.
-
Prepare a stock solution of the inhibitor at the desired concentration in this compound.
-
-
Reaction Setup:
-
Add the this compound/inhibitor solution to the reaction vessel.
-
Place the vessel in the oil bath set to the desired reaction temperature (e.g., 60-80 °C).
-
Begin stirring and purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
Initiation:
-
Inject the required amount of the initiator stock solution into the reaction vessel to start the polymerization.
-
Start timing the reaction immediately.
-
-
Monitoring:
-
Take samples from the reaction mixture at regular intervals (e.g., every 5-10 minutes).
-
Immediately quench the polymerization in the sample by cooling and adding a high concentration of an inhibitor (like hydroquinone).
-
-
Analysis:
-
Analyze the monomer concentration in each sample using GC or NMR.
-
Plot the monomer conversion as a function of time.
-
The induction period is the time from initiation until a noticeable increase in monomer conversion is observed. A longer induction period indicates a more effective inhibitor under the tested conditions.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove the inhibitor before polymerization? A1: For most research applications, especially those requiring controlled polymerization and predictable molecular weights, it is highly recommended to remove the inhibitor.[2] However, in some industrial processes, a higher initiator concentration is used to overcome the inhibitor's effect, though this can lead to less control over the final polymer properties.[2][5]
Q2: How does the presence of oxygen affect the performance of different inhibitors? A2: The effect of oxygen is inhibitor-dependent. For phenolic inhibitors like MEHQ, oxygen is essential for their inhibitory mechanism.[8] MEHQ reacts with peroxy radicals that are formed from the reaction of alkyl radicals with oxygen.[11] In contrast, inhibitors like PTZ are effective in the absence of oxygen and are suitable for anaerobic conditions or high-temperature distillations where oxygen is excluded.[9]
Q3: Can I use a combination of inhibitors? A3: Yes, inhibitor mixtures can sometimes provide synergistic effects. For example, a combination of a liquid-phase inhibitor and a vapor-phase inhibitor can be used during distillation to prevent polymerization in both phases.
Q4: What is the shelf life of this compound with an inhibitor? A4: The shelf life depends on the inhibitor concentration and storage conditions. When stored properly in a cool, dark environment, inhibited this compound can be stable for several months to a year. It is crucial to monitor the inhibitor concentration over time, especially for long-term storage.
Q5: In the context of drug development, are there specific considerations for choosing an inhibitor? A5: Yes. For applications in drug delivery or biomedical devices, the biocompatibility and toxicity of any residual inhibitor or its byproducts are critical. It is essential to choose an inhibitor that can be completely removed from the final polymer or one that is known to be non-toxic at trace levels. The potential for leachables and extractables from the final polymer product must be carefully evaluated.
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. ruishuangchemical.com [ruishuangchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Poly(acrylic acid) Molecular Weight
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molecular weight of poly(acrylic acid) (PAA).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of poly(this compound) during synthesis?
The molecular weight of poly(this compound) is primarily controlled by several key reaction parameters:
-
Monomer Concentration: Generally, a higher monomer concentration leads to a higher molecular weight.[1][2] However, at very high concentrations (>30%), the solution can become too viscous, impeding proper stirring and heat transfer.[1]
-
Initiator Concentration: The molecular weight of PAA is inversely proportional to the initiator concentration.[1][2] Increasing the initiator concentration results in a higher number of polymer chains being initiated simultaneously, leading to shorter chains and lower molecular weight.[3][4]
-
Reaction Temperature: An increase in reaction temperature generally leads to a lower molecular weight.[1][2][3] Higher temperatures increase the rate of initiation and termination reactions, resulting in the formation of shorter polymer chains.[5][6]
-
Controlled/"Living" Radical Polymerization (LRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the molecular weight and allow for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[9][10][11][12][13]
Q2: How can I achieve a specific target molecular weight for my poly(this compound)?
To achieve a specific molecular weight, a systematic approach to optimizing the reaction conditions is necessary. This involves carefully controlling the monomer and initiator concentrations, reaction temperature, and potentially utilizing a chain transfer agent. For highly precise control and a narrow molecular weight distribution, employing a controlled radical polymerization technique like RAFT is recommended.[9][10][11][13]
Q3: What is the effect of pH on the polymerization of this compound?
The pH of the reaction mixture can influence the polymerization rate and the molecular weight of the resulting poly(this compound). The degree of neutralization of this compound to acrylate (B77674) affects the reactivity of the monomer and the electrostatic interactions within the polymerizing system.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Molecular weight is too high. | - Initiator concentration is too low.- Monomer concentration is too high.- Reaction temperature is too low. | - Increase the initiator concentration.[1][2]- Decrease the monomer concentration.[2]- Increase the reaction temperature.[1][2][3]- Introduce a chain transfer agent.[7][8] |
| Molecular weight is too low. | - Initiator concentration is too high.- Monomer concentration is too low.- Reaction temperature is too high.- Presence of impurities that act as chain transfer agents. | - Decrease the initiator concentration.[1][2]- Increase the monomer concentration.[1][2]- Decrease the reaction temperature.[1][2][3]- Ensure high purity of monomer and solvent. |
| Broad molecular weight distribution (High PDI). | - Inconsistent reaction temperature.- Poor mixing leading to localized "hot spots" and variations in initiator/monomer concentration.- Uncontrolled termination reactions in conventional free-radical polymerization. | - Improve temperature control of the reaction vessel.- Ensure efficient and consistent stirring throughout the polymerization.- Employ a controlled radical polymerization technique like RAFT for better control over polydispersity.[9][10][11] |
| Reaction becomes too viscous to stir. | - Monomer concentration is too high, leading to a rapid increase in viscosity.[1] | - Reduce the initial monomer concentration.- Consider a semi-batch process where the monomer is added gradually over time. |
| Polymer precipitates during the reaction. | - The chosen solvent is not suitable for the resulting polymer at the reaction temperature.- The molecular weight of the polymer has exceeded its solubility limit in the reaction medium. | - Select a more appropriate solvent for the desired molecular weight of PAA.- Adjust the reaction parameters (e.g., increase initiator concentration) to target a lower molecular weight that remains soluble. |
Data Presentation
Table 1: Effect of Reaction Parameters on Poly(this compound) Molecular Weight
| Parameter | Effect on Molecular Weight | Reference(s) |
| Monomer Concentration | Increasing concentration generally increases molecular weight. | [1][2] |
| Initiator Concentration | Increasing concentration decreases molecular weight. | [1][2][3][4] |
| Reaction Temperature | Increasing temperature generally decreases molecular weight. | [1][2][3] |
| Chain Transfer Agent | Addition decreases molecular weight. | [7][8] |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
This protocol describes a standard method for the synthesis of poly(this compound) using a water-soluble initiator.
Materials:
-
This compound (AA), monomer
-
Potassium persulfate (KPS), initiator
-
Deionized water, solvent
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the desired amount of deionized water.
-
Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the desired amount of this compound monomer to the deionized water and stir until fully dissolved.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90°C) under a nitrogen atmosphere.[3]
-
In a separate container, dissolve the potassium persulfate initiator in a small amount of deionized water.
-
Once the reaction mixture has reached the target temperature, add the initiator solution to the reaction vessel.
-
Maintain the reaction at the set temperature for a specified period (e.g., 2-6 hours) with continuous stirring.[15]
-
After the reaction is complete, cool the solution to room temperature.
-
The resulting poly(this compound) solution can be purified by precipitation in a non-solvent like acetone (B3395972) or by dialysis.
Protocol 2: RAFT Polymerization of this compound for Controlled Molecular Weight
This protocol outlines the synthesis of poly(this compound) with a controlled molecular weight and low polydispersity using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (AA), monomer
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA), initiator[10]
-
4-Cyanopentanoic acid dithiobenzoate (CPAD), RAFT agent (Chain Transfer Agent)[10]
-
1,4-Dioxane, solvent[10]
Procedure:
-
In a Schlenk flask, combine the desired amounts of this compound, CPAD (RAFT agent), and ACPA (initiator) in 1,4-dioxane.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Caption: General Workflow for PAA Synthesis
Caption: Factors Influencing PAA Molecular Weight
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acrylic acid Polymerization Conversion Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the conversion rate of acrylic acid polymerization.
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Exhibits a Significant Induction Period
Question: Why is my this compound polymerization not starting, or why is there a long delay before I observe any polymer formation?
Answer: Failure to initiate or a lengthy induction period in this compound polymerization is commonly due to the presence of inhibitors or insufficient generation of free radicals. Key factors to investigate include:
-
Inhibitor Presence: this compound is typically supplied with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage. These must be removed or their effects overcome for the reaction to proceed.[1]
-
Insufficient Initiator: The concentration of the free radical initiator may be too low to effectively overcome residual inhibitors and initiate the polymerization chain reaction. The initiator itself could also be degraded or inactive.[1]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymer chain.[1]
-
Low Temperature: Thermal initiators require a specific temperature to decompose and generate radicals at an adequate rate. If the reaction temperature is too low, the initiation rate will be insufficient.[1]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization begins, but the final monomer conversion is low. How can I increase the yield?
Answer: Low monomer conversion is often a result of premature termination of the growing polymer chains. Consider the following potential causes:
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will lead to a lower overall polymerization rate and may result in incomplete conversion.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or promote side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may lead to lower final conversion due to increased termination reaction rates.[1][2]
-
Monomer Concentration: The concentration of this compound can influence the reaction rate. At very high concentrations, the viscosity of the solution can increase rapidly, hindering monomer diffusion and leading to incomplete conversion.[3]
-
Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, leading to premature termination of polymer chains.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the conversion rate of this compound polymerization?
A1: Temperature has a significant impact on the conversion rate. Increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of free radicals and a faster initial polymerization rate.[2] However, excessively high temperatures can accelerate termination reactions, which can lead to a lower final monomer conversion.[1][2] There is an optimal temperature range for achieving a high conversion rate, which depends on the specific initiator and reaction conditions. For instance, in one study, the monomer conversion of this compound sharply increased with temperature above 100 °C, reaching 60.3% at 200 °C, but then gradually decreased at higher temperatures.[4]
Q2: What is the effect of initiator concentration on the final conversion?
A2: The initiator concentration is directly related to the number of polymer chains initiated. A higher initiator concentration generally leads to a faster reaction rate. However, an excessively high concentration can result in the formation of shorter polymer chains and may increase the rate of termination reactions, which does not necessarily guarantee a higher conversion. One study showed that copolymer yields initially increased from 80% to 95% as the initiator concentration was raised.[5] It is important to find an optimal initiator concentration for a given set of reaction conditions to maximize conversion.
Q3: How does the initial monomer concentration impact the conversion rate?
A3: The initial monomer concentration affects the polymerization rate and the viscosity of the reaction medium. A higher monomer concentration can lead to a faster polymerization rate. However, at very high concentrations (e.g., above 30-35%), the solution can become highly viscous, which can impede stirring and diffusion of monomer to the growing polymer chains, potentially leading to a lower final conversion.[3]
Q4: Is it always necessary to remove the inhibitor from this compound before polymerization?
A4: While it is a common practice to remove the inhibitor for better control over the polymerization kinetics, it is not always strictly necessary. An alternative approach is to "overpower" the inhibitor by using a higher concentration of the initiator. However, for precise control over the reaction and to achieve predictable molecular weights and conversion rates, removing the inhibitor is highly recommended.[1]
Q5: What analytical techniques can be used to measure the conversion of this compound?
A5: The most common and accurate method for determining the conversion of this compound is High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10][11] This technique allows for the separation and quantification of the unreacted monomer from the polymer. Other methods such as gravimetry (by precipitating the polymer and weighing it) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the monomer.[1]
Data Presentation
Table 1: Effect of Temperature on this compound Conversion
| Temperature (°C) | Monomer Conversion (%) |
| < 70 | No noticeable polymerization |
| 100 | 8.0 |
| 200 | 60.3 |
| > 200 | Gradual decrease |
Data extracted from a study on heat-shock-induced polymerization.[4]
Table 2: Effect of Initiator Concentration on Copolymer Yield
| Initiator (BPO) Concentration (% wt) | Copolymer Yield (%) |
| 0.5 | 80 |
| 1.0 | 95 |
| > 1.0 | Gradual decrease |
Data from a study on copolymer synthesis.[5]
Table 3: Effect of Monomer Concentration on Polymer Viscosity and Stirrability
| This compound Concentration (% of total reactants) | Observed Viscosity | Stirrability |
| 5-10 | Too low to measure | Easy |
| 15-30 | Increasing with concentration | Manageable |
| 35 | Very high | Difficult |
Observations from a study on homopolymerization of this compound.[3]
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound (Caustic Wash)
This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[1]
-
Preparation: In a separatory funnel, combine the this compound monomer with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous (bottom) layer will contain the sodium salt of the phenolic inhibitor.
-
Separation: Drain and discard the aqueous layer.
-
Washing: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this washing step twice.
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.
-
Drying: Transfer the monomer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 30-60 minutes.
-
Isolation: Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
This protocol describes a typical setup for the solution polymerization of this compound.[1]
-
Apparatus Setup: Assemble a clean, dry reaction flask equipped with a condenser, a nitrogen or argon inlet, and a magnetic stir bar.
-
Solvent Addition and Degassing: Add the desired amount of solvent to the reaction flask. Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]
-
Initiator Preparation: In a separate, sealed container, dissolve the initiator in a small amount of the reaction solvent.
-
Monomer Addition: Add the purified this compound monomer to the reaction flask via a syringe.
-
Heating: Heat the reaction mixture to the desired temperature.
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion.
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.[1]
Protocol 3: Determination of Monomer Conversion by HPLC
This protocol outlines a general method for quantifying residual this compound in a polymerization mixture.
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the polymerization by adding the aliquot to a known volume (e.g., 10 mL) of a suitable solvent (e.g., a mixture of water and methanol) containing a polymerization inhibitor like hydroquinone.[6]
-
If the polymer is insoluble in the HPLC mobile phase, precipitate the polymer by adding a non-solvent and centrifuge or filter to obtain the supernatant containing the unreacted monomer.
-
Dilute the sample to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][9]
-
Flow Rate: Typically 1 mL/min.[7]
-
Injection Volume: 10-25 µL.[7]
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Conversion:
-
Calculate the monomer conversion using the following formula: Conversion (%) = [ (Initial Monomer Concentration - Residual Monomer Concentration) / Initial Monomer Concentration ] x 100
-
Visualizations
Caption: Free Radical Polymerization Mechanism.
Caption: Troubleshooting Low Conversion Rate.
References
- 1. benchchem.com [benchchem.com]
- 2. concentration - Effect of temperature in the free radical polymerization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. osha.gov [osha.gov]
- 8. waters.com [waters.com]
- 9. mitrask.com [mitrask.com]
- 10. HPLC Determination of this compound on Primesep B Column | SIELC Technologies [sielc.com]
- 11. waters.com [waters.com]
Technical Support Center: Managing Exothermic Reactions in Acrylic Acid Polymerization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and safety information for researchers, scientists, and drug development professionals working with acrylic acid polymerization. The highly exothermic nature of this reaction requires careful management to ensure experimental success and safety.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during this compound polymerization.
Issue 1: Uncontrolled Temperature Spike or Runaway Reaction
-
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
-
Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which can be hazardous.[1] Immediate action is required:
-
Stop Monomer and Initiator Feed: If you are using a semi-batch process, immediately stop the addition of this compound and the initiator.
-
Activate Emergency Cooling: Maximize cooling to the reactor by fully opening cooling water valves or adding a cooling bath (e.g., ice water).
-
Add a Shortstop Inhibitor: If the temperature continues to rise, introduce a shortstop inhibitor to quench the polymerization. A solution of phenothiazine (B1677639) (PTZ) is a commonly used shortstop agent.
-
Emergency Shutdown: If the situation is not brought under control, initiate your lab's emergency shutdown procedure, which may include evacuating the area.
-
Issue 2: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: My this compound polymerization is not starting, or there's a long induction period. What could be the cause?
-
Answer: Several factors can inhibit or delay the initiation of polymerization:
-
Inhibitor Presence: Commercial this compound is stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization during storage.[2] These inhibitors must be removed or consumed before polymerization can begin. You can remove the inhibitor by washing the monomer with an alkali solution, such as 1 M NaOH.[3]
-
Insufficient Initiator: The concentration of the initiator may be too low to overcome the residual inhibitor and generate enough free radicals to start the reaction. Consider increasing the initiator concentration.[3]
-
Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently and generate radicals. Ensure your reaction temperature is appropriate for the initiator's half-life.
-
Oxygen Inhibition: The presence of dissolved oxygen can inhibit free-radical polymerization.[4] Purging the reaction mixture with an inert gas, such as nitrogen or argon, for at least 30 minutes before initiating the reaction is crucial.[3]
-
Issue 3: Inconsistent or Low Polymer Molecular Weight
-
Question: The molecular weight of my resulting poly(this compound) is lower than expected or varies between batches. How can I control this?
-
Answer: Inconsistent or low molecular weight can be influenced by several factors:
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High Initiator Concentration: A higher initiator concentration leads to a higher concentration of growing polymer chains, which can result in shorter chain lengths and lower molecular weight.
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High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weight polymers.[5]
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Chain Transfer Agents: The presence of chain transfer agents, which can be impurities in the solvent or monomer, will lower the molecular weight.
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Monomer Feed Rate (Semi-batch): In a semi-batch process, a slower monomer feed rate can lead to a lower instantaneous monomer concentration, which can affect the molecular weight.
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Issue 4: Gel Formation or Insoluble Polymer
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Question: My reaction mixture has formed a gel, or the resulting polymer is not soluble. What went wrong?
-
Answer: Gel formation or insolubility is often due to cross-linking reactions. This can be caused by:
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Dimer Impurities: this compound can form dimers over time, which can act as cross-linking agents.[6]
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High Monomer Concentration: High local concentrations of monomer, especially in bulk polymerization, can lead to uncontrolled polymerization and cross-linking.
-
Insufficient Agitation: Poor mixing can create "hot spots" with high reaction rates, leading to gel formation.
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Data Presentation
Table 1: Heat of Polymerization for Acrylic Monomers
The polymerization of acrylic monomers is a highly exothermic process. The heat of polymerization is a critical parameter for designing effective heat management strategies.
| Monomer | Heat of Polymerization (kJ/mol) | Heat of Polymerization (kcal/mol) |
| This compound | 77.5[7] | 18.5[7] |
| Methyl Acrylate | 77.8 | 18.6 |
| Ethyl Acrylate | 78.2 | 18.7 |
| Butyl Acrylate | 80.3 | 19.2 |
| Meththis compound | 57.7 | 13.8 |
| Methyl Methacrylate | 57.7 | 13.8 |
Data sourced from multiple references. Values can vary slightly depending on the experimental conditions.[8][9][10]
Table 2: Common Inhibitors for this compound Polymerization
Inhibitors are crucial for preventing premature polymerization during storage and for controlling the reaction.
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone monomethyl ether (MEHQ) | 200 ± 20 ppm | Requires the presence of oxygen to be effective.[2][4] |
| Phenothiazine (PTZ) | 0.1% | Effective in the absence of oxygen and often used as a shortstop inhibitor.[2] |
| Hydroquinone (HQ) | 0.1% | |
| Methylene blue | 0.5 - 1.0% | |
| N,N'-diphenyl-p-phenylenediamine | 0.05% |
Concentrations are typical for storage stabilization.[2]
Experimental Protocols
Protocol 1: Semi-Batch Solution Polymerization of this compound
This protocol is designed to control the exothermic reaction by feeding the monomer at a controlled rate.
Materials:
-
This compound (inhibitor removed)
-
Deionized Water (or other suitable solvent)
-
Initiator (e.g., sodium persulfate)
-
Nitrogen or Argon gas
-
Reaction vessel with a mechanical stirrer, condenser, temperature probe, and addition funnels.
-
Heating/cooling system
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry.
-
Solvent and Initiator: Charge the reactor with deionized water and the initiator.
-
Inert Atmosphere: Begin stirring and purge the reactor with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-90 °C).
-
Monomer Feed: Once the temperature is stable, begin the continuous addition of the inhibitor-free this compound from an addition funnel at a predetermined, constant rate.[11][12]
-
Reaction Monitoring: Monitor the reaction temperature closely. The monomer feed rate should be controlled to maintain a stable internal temperature.
-
Completion: After the monomer addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Cooling: Cool the reactor to room temperature.
-
Product Isolation: The resulting poly(this compound) solution can be used as is or the polymer can be isolated by precipitation in a non-solvent.
Protocol 2: Online Monitoring of Polymerization using Raman Spectroscopy
Raman spectroscopy is a powerful tool for real-time monitoring of monomer conversion.[13][14]
Equipment:
-
Raman spectrometer with an immersion probe
-
Reaction setup as described in Protocol 1
Procedure:
-
Probe Insertion: Insert the Raman immersion probe into the reaction vessel, ensuring it is positioned to obtain a representative sample of the reaction mixture.
-
Initial Spectrum: Before starting the reaction, acquire a baseline Raman spectrum of the initial reaction mixture (solvent and initiator).
-
Reaction Initiation: Begin the polymerization reaction as described in the semi-batch protocol.
-
Continuous Data Acquisition: Start continuous acquisition of Raman spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis:
-
Identify the characteristic Raman peak for the C=C double bond of the this compound monomer (around 1635 cm⁻¹).[14]
-
Identify a reference peak that does not change during the polymerization (e.g., a solvent peak).
-
Calculate the monomer conversion by monitoring the decrease in the intensity of the monomer peak relative to the reference peak over time.[13]
-
Visualizations
Caption: Workflow for managing temperature during this compound polymerization.
Caption: Troubleshooting logic for failed polymerization initiation.
Caption: Experimental workflow for semi-batch this compound polymerization.
References
- 1. aidic.it [aidic.it]
- 2. This compound (HSG 104, 1997) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. arkema.com [arkema.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Semibatch Aqueous-Solution Polymerization of this compound: Simultaneous Control of Molar Masses and Reaction Temperature [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acrylic Acid Polymerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of pH on acrylic acid polymerization kinetics. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data to address common challenges encountered during experimentation.
Troubleshooting Guide
Researchers may encounter several issues during the polymerization of this compound at varying pH levels. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | - Inhibitor Not Removed: Commercial this compound contains inhibitors to prevent spontaneous polymerization.[1] - Inappropriate pH: At certain pH values, electrostatic repulsion between the ionized monomer and the growing polymer chain can hinder propagation. - Low Initiator Concentration: Insufficient initiator may not generate enough free radicals to start the reaction effectively.[1] - Oxygen Inhibition: Dissolved oxygen can scavenge free radicals, terminating the polymerization.[1] | - Inhibitor Removal: Purify the this compound monomer to remove the inhibitor before use. - pH Adjustment: For most acid monomers, the ideal polymerization pH is typically around 2-3 to ensure the monomer is in its more hydrophobic, neutral state.[2] - Optimize Initiator Concentration: Increase the initiator concentration or verify its activity. - Deoxygenate the System: Purge the reaction mixture with an inert gas like nitrogen or argon before and during the polymerization.[1] |
| Poor Control Over Polymerization (High Polydispersity) | - pH-Induced Changes in Reactivity: The ionization state of this compound, which is pH-dependent, affects the reactivity of both the monomer and the propagating radical.[3] - Chain Transfer Reactions: Chain transfer to solvent or monomer can lead to a broader molecular weight distribution. | - Maintain Consistent pH: Use a buffer system to maintain a stable pH throughout the polymerization. - Optimize Reaction Conditions: Adjust the temperature and concentrations of monomer and initiator to minimize side reactions. |
| Inconsistent Polymerization Rates | - pH Fluctuation: The polymerization rate of this compound is highly sensitive to pH. Small changes in pH can lead to significant variations in the reaction rate.[3][4] - Ionic Strength Effects: The ionic strength of the solution, which can change with pH adjustment, also influences the polymerization kinetics.[3] | - Precise pH Control: Accurately measure and control the pH of the reaction mixture. - Control Ionic Strength: If investigating the effect of pH alone, consider adding a salt like NaCl to maintain a constant ionic strength across different pH experiments.[3] |
| Gel Effect or Runaway Reaction | - High Monomer Concentration: At high monomer concentrations, the viscosity of the reaction medium increases significantly, leading to a reduction in the termination rate and a rapid increase in the polymerization rate (gel effect).[4] - Exothermic Reaction: this compound polymerization is highly exothermic, which can lead to a rapid temperature increase and loss of control if not managed properly. | - Adjust Monomer Concentration: Lower the initial monomer concentration. - Effective Heat Management: Use a reaction setup with efficient heat dissipation, such as a jacketed reactor or an ice bath. |
| Precipitation of Polymer | - pH Below pKa: At a pH below the pKa of poly(this compound) (around 4.5), the polymer becomes protonated and less soluble in water, which can lead to precipitation. | - Adjust pH: Conduct the polymerization at a pH where the resulting poly(this compound) is soluble. |
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the rate of this compound polymerization?
The rate of this compound polymerization is strongly dependent on the pH of the solution. Generally, the polymerization rate decreases as the pH increases from acidic conditions (around pH 2) to moderately acidic/neutral conditions (around pH 6-7).[3][4] This is primarily due to the ionization of this compound to acrylate (B77674). The resulting electrostatic repulsion between the negatively charged acrylate monomer and the growing polymer chain hinders the propagation step. However, at higher pH values (above pH 7), the polymerization rate may increase again. This is attributed to the increased ionic strength of the solution from the addition of a base (like NaOH) to adjust the pH, which shields the electrostatic repulsion.[3]
Q2: What is the optimal pH for the controlled polymerization of this compound?
For controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), acidic conditions (e.g., pH 2.5) have been shown to yield well-defined polymers with low polydispersity.[5][6] In its neutral (protonated) state at low pH, this compound is more hydrophobic, which can lead to better partitioning and control during polymerization.[2]
Q3: How does pH influence the molecular weight of the resulting poly(this compound)?
The molecular weight of poly(this compound) can also be influenced by the pH of the polymerization medium. In some studies, the molecular weight has been observed to decrease as the degree of neutralization (and thus pH) decreases.[7][8]
Q4: Can the ionic strength of the solution affect the polymerization kinetics independently of pH?
Yes, the ionic strength of the solution has a significant effect on the polymerization kinetics. Increasing the ionic strength, for example by adding a salt like NaCl, can enhance the polymerization rate at a given pH.[3] The added ions help to shield the electrostatic repulsion between the ionized monomer and the growing polymer chain, thereby facilitating the propagation reaction.[3]
Q5: Why is there sometimes an inhibition period at the beginning of the polymerization?
An inhibition period, a delay before polymerization begins, can be observed in this compound polymerization. This can be due to the presence of residual oxygen in the system, which needs to be consumed before the polymerization can proceed effectively. The presence of inhibitors in the monomer that have not been completely removed can also cause an inhibition period.
Quantitative Data Summary
The following tables summarize the effect of pH on key kinetic parameters of this compound polymerization as reported in the literature.
Table 1: Effect of pH on Polymerization Rate
| pH | Maximum Polymerization Rate (Arbitrary Units) | Reference |
| 2.2 | ~9.0 | [3] |
| 4.7 | ~2.5 | [3] |
| 6.5 | ~1.0 | [3] |
| 9.9 | ~3.0 | [3] |
Note: The values are approximate and extracted from graphical data for illustrative purposes.
Table 2: Effect of pH on Propagation (kp) and Termination (kt) Rate Constants
| pH | kp (L mol-1 s-1) | kt (L mol-1 s-1) | Reference |
| 2.2 | High | Low | [3] |
| 4.7 | Decreases | Increases | [3] |
| 6.5 | Lowest | Highest | [3] |
Note: This table indicates the general trend observed for the rate constants as a function of pH.
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound at a Specific pH
-
Monomer Purification: If the this compound contains an inhibitor (like MEHQ), remove it by passing the monomer through a column packed with an appropriate inhibitor remover.
-
Reaction Setup: Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a condenser, a nitrogen or argon inlet, and a magnetic stirrer. Ensure all glassware is clean and dry.
-
Solvent and pH Adjustment: Add deionized water to the reaction vessel. Adjust the pH of the water to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH) solution while monitoring with a calibrated pH meter.
-
Deoxygenation: Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]
-
Reagent Addition:
-
In a separate container, dissolve the initiator (e.g., ammonium (B1175870) persulfate) in a small amount of deoxygenated, pH-adjusted water.
-
Add the purified this compound monomer to the reaction vessel via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired duration. Monitor the reaction progress by taking samples periodically for analysis (e.g., gravimetry or NMR to determine monomer conversion).
-
Termination and Isolation: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Step-by-step experimental workflow for pH-controlled this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pcimag.com [pcimag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic study of this compound solution polymerization - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Acrylic Acid Polymerization Temperature Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature during acrylic acid polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound polymerization is experiencing a rapid, uncontrolled temperature increase (runaway reaction). What are the immediate steps to take and the potential causes?
A1: An uncontrolled temperature increase indicates a runaway reaction, which can be hazardous.
Immediate Actions:
-
Stop Monomer and Initiator Feed: Immediately cease the addition of this compound and any initiators to the reactor.
-
Emergency Cooling: Maximize cooling to the reactor jacket and any internal cooling coils.
-
Quench the Reaction: If the temperature continues to rise, introduce a polymerization inhibitor or a shortstop agent to quench the reaction. A 10% solution of copper (II) acetate (B1210297) has been used for this purpose.[1]
-
Vent Pressure: If the reactor pressure is rising to unsafe levels, follow established safety protocols for emergency venting.
Potential Causes:
-
Inadequate Heat Removal: The heat generated by the highly exothermic polymerization reaction is not being dissipated effectively. This can be due to insufficient cooling capacity, fouling on heat transfer surfaces, or poor mixing.[2]
-
Initiator Concentration Too High: An excess of initiator will lead to a very high initial reaction rate, generating heat faster than it can be removed.[3]
-
Loss of Cooling: A failure in the cooling system (e.g., pump failure, loss of coolant flow) will directly lead to a temperature spike.
-
Monomer Accumulation: In a semi-batch process, if the initiator is added before the monomer feed is properly established, or if the reaction fails to initiate, a large amount of unreacted monomer can accumulate. Once the reaction starts, the large volume of monomer will polymerize rapidly, leading to a runaway condition.[4]
-
Contaminants: Certain impurities can act as initiators or accelerate the polymerization rate. All possible contaminants must be evaluated.[1]
Q2: I am observing localized hotspots and inconsistent product quality in my polymerization. What could be the cause and how can I fix it?
A2: Localized hotspots are often a result of poor mixing and inadequate heat distribution within the reactor. This can lead to variations in polymer molecular weight and overall product quality.[2]
Troubleshooting Steps:
-
Improve Agitation: Ensure the stirring speed is sufficient to maintain a uniform temperature throughout the reactor. The design of the impeller and the presence of baffles are crucial for effective mixing.[2]
-
Optimize Reactor Design: For larger scale reactions, consider specialized reactor designs with enhanced heat transfer surfaces, such as thin-film or microreactors.[3] Tubular reactors are also known for more efficient thermal control due to their higher heat-exchange-area-to-volume ratio.[5]
-
Check for Fouling: Polymer deposits on the reactor walls or cooling coils can act as an insulator, impeding heat transfer.[2] Regular cleaning and maintenance are essential to prevent fouling.
-
Controlled Monomer/Initiator Addition: In semi-batch processes, a controlled feed of monomers and initiators can help manage the rate of heat generation.[3]
Q3: How does the choice of initiator and its concentration affect temperature control?
A3: The selection and concentration of the initiator are critical factors in controlling the polymerization rate and, consequently, the heat generated.[3]
-
Initiator Type: Different initiators have different decomposition rates at various temperatures. Thermochemical initiators like potassium persulfate (KPS) and 2,2′-azobisisobutyronitrile (AIBN) are commonly used, and their decomposition rates are temperature-dependent.[6][7] Choosing an initiator with a suitable half-life at the desired reaction temperature is crucial for a controlled polymerization.
-
Initiator Concentration: A higher initiator concentration leads to a higher concentration of free radicals, which in turn increases the polymerization rate and heat generation.[8] It is essential to use the minimum amount of initiator necessary to achieve the desired conversion in a reasonable timeframe.
-
Redox Initiators: Redox initiator systems can be used for controlled polymerization at lower temperatures, which can help in managing the exotherm.[3]
Q4: What is the role of inhibitors in preventing premature polymerization and how do they impact a controlled reaction?
A4: Inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization during transport and storage.[9][10] Common inhibitors include hydroquinone (B1673460) monomethyl ether (MEHQ) and phenothiazine (B1677639) (PTZ).[10]
-
Mechanism: Inhibitors work by reacting with and deactivating any free radicals that may form, thus preventing the initiation of polymerization.[11] Dissolved oxygen can enhance the effectiveness of some inhibitors like MEHQ.[9]
-
Impact on Controlled Polymerization: Before initiating a planned polymerization, the inhibitor must be consumed.[11] If the inhibitor concentration is too high, it can lead to a long induction period where no reaction occurs. If too much initiator is added to overcome the inhibitor, a runaway reaction can occur once the inhibitor is consumed.[11] It is important to know the concentration of the inhibitor in the monomer to adjust the initiator amount accordingly.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound polymerization.
| Parameter | Value | Conditions | Source |
| Heat of Polymerization | -77.4 kJ·mol⁻¹ | In aqueous solution | [12] |
| Heat of Polymerization | 63 kJ·mol⁻¹ | In aqueous solution | [5] |
| Heat of Polymerization (Methyl Methacrylate) | ~56 kJ/mol | Conversion to PMMA | [3] |
| Activation Energy | 58.6 ± 0.8 kJ/mol | 0.5 mol% AIBN in isopropanol | [13] |
| Activation Energy | 88.5 ± 1.5 kJ/mol | 1.0 mol% AIBN in isopropanol | [13] |
| Adiabatic Temperature Increase (Example) | ~90 K | 300 g L⁻¹ initial monomer concentration | [12] |
Experimental Protocols
Protocol 1: Isothermal Polymerization of this compound in an RC1e Calorimeter
This protocol is based on the methodology for studying reaction kinetics isothermally.
Objective: To determine kinetic parameters of this compound polymerization under isothermal conditions.
Materials:
-
This compound (monomer)
-
2-propanol (solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
RC1e reaction calorimeter
-
Inline Raman spectrometer
Procedure:
-
Prepare a solution of this compound in 2-propanol at the desired concentration (e.g., 150 g/L).
-
Charge the RC1e calorimeter with the prepared solution.
-
Set the calorimeter to maintain a constant isothermal temperature for the reaction.
-
Introduce the specified amount of initiator (e.g., 0.5 mol% or 1.0 mol% AIBN) to start the polymerization.
-
Continuously monitor the monomer concentration using the inline Raman spectrometer.
-
Record the heat flux throughout the reaction to determine the reaction enthalpy.
-
At the end of the reaction, analyze the polymer for molecular weight.
Source: Adapted from a study on kinetic investigation of this compound polymerizations.[13]
Protocol 2: Online Monitoring of this compound Polymerization using ACOMP
This protocol describes the use of an Automatic Continuous Online Monitoring of Polymerization (ACOMP) system.
Objective: To monitor the evolution of polymer properties in real-time during polymerization.
Apparatus:
-
ACOMP system with detectors for UV-Vis spectroscopy, light scattering, and viscosity.
-
Polymerization reactor.
Procedure:
-
Set up the polymerization reaction in the reactor.
-
The ACOMP system continuously withdraws a small stream of the reactor contents.
-
The withdrawn stream is automatically diluted and conditioned.
-
The conditioned stream flows through a series of detectors:
-
A UV-Vis detector measures monomer concentration to determine conversion.
-
A multi-angle light scattering detector determines the weight average molecular weight.
-
A viscometer measures the intrinsic viscosity.
-
-
Data from the detectors are collected in real-time to provide a continuous profile of the polymerization process.
Source: Based on descriptions of the ACOMP system and its applications.[14][15][16][17][18]
Visualizations
References
- 1. icheme.org [icheme.org]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 4. aidic.it [aidic.it]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free-Radical Polymerization of this compound under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. iomosaic.com [iomosaic.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Automatic Continuous Online Monitoring of Polymerization reactions (ACOMP) | Tulane University School of Science and Engineering [sse.tulane.edu]
- 18. energy.gov [energy.gov]
Technical Support Center: Purification of Poly(acrylic acid) After Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying poly(acrylic acid) (PAA) following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound) after synthesis?
A1: The most common methods for purifying PAA are precipitation, dialysis, and membrane ultrafiltration.[1] The choice of method depends on the scale of the synthesis, the required purity, the molecular weight of the PAA, and the nature of the impurities to be removed (e.g., residual monomers, initiators, salts).
Q2: How do I choose the right solvent and non-solvent for precipitation of PAA?
A2: Poly(this compound) is soluble in polar solvents such as water, methanol, ethanol, and tetrahydrofuran (B95107) (THF).[2] The choice of solvent will depend on the solvent used during polymerization. For precipitation, a non-solvent in which PAA is insoluble is required. Common non-solvents for PAA include diethyl ether, acetone, and hexane.[2] The ideal non-solvent should be miscible with the solvent used to dissolve the PAA to ensure efficient precipitation.
Q3: What is the importance of removing residual this compound monomer?
A3: Residual this compound monomer can be toxic and may cause skin irritation.[3] Its presence can also affect the final properties and performance of the polymer.[3] For applications in drug delivery and personal care products, minimizing residual monomer content is critical to meet regulatory standards and ensure safety.
Q4: How can I confirm the purity of my poly(this compound) after purification?
A4: The purity of PAA can be assessed using several analytical techniques. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity index (PDI) of the polymer, providing information on the removal of low molecular weight impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of residual monomers and other impurities.[6][7][8] The disappearance of peaks corresponding to the vinyl protons of this compound (around 5.8-6.4 ppm) in the 1H NMR spectrum indicates successful monomer removal.[6][9]
Troubleshooting Guides
Precipitation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Precipitate Formation | - Insufficient amount of non-solvent added.- The chosen non-solvent is not effective.- The polymer concentration is too low. | - Gradually add more non-solvent while stirring vigorously.- Try a different non-solvent. For example, if diethyl ether is not effective, try a more non-polar solvent like hexane.- Concentrate the polymer solution before adding the non-solvent. |
| Polymer Oiling Out Instead of Precipitating as a Solid | - The non-solvent is added too quickly.- Poor mixing.- The temperature is too high. | - Add the non-solvent dropwise to the polymer solution under vigorous stirring.- Ensure efficient stirring throughout the addition of the non-solvent.- Cool the polymer solution in an ice bath before and during the addition of the non-solvent. |
| Low Polymer Yield After Drying | - Incomplete precipitation.- Loss of polymer during filtration or decantation.- The polymer is still wet with solvent. | - Ensure an adequate volume of non-solvent has been added to precipitate the polymer completely.- Allow the precipitate to settle completely before decanting the supernatant. Use a fine filter paper to collect the precipitate.- Dry the polymer under vacuum at an appropriate temperature until a constant weight is achieved. |
| Residual Monomer Detected in the Final Product | - Insufficient washing of the precipitate.- Entrapment of monomer within the polymer matrix. | - Wash the precipitate multiple times with the non-solvent.- Re-dissolve the polymer in a suitable solvent and re-precipitate it. This process can be repeated for higher purity. |
Dialysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow Purification Rate | - Low concentration gradient between the dialysis bag and the surrounding medium.- Membrane fouling.- Incorrect molecular weight cut-off (MWCO) of the dialysis membrane. | - Frequently change the dialysis medium (e.g., deionized water) to maintain a high concentration gradient.- Ensure the polymer solution is free of particulate matter before dialysis.- Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of the PAA but large enough to allow for the efficient removal of small molecule impurities. |
| Loss of Polymer During Dialysis | - The MWCO of the dialysis membrane is too large.- Degradation of the polymer. | - Use a dialysis membrane with a smaller MWCO.- Ensure the dialysis conditions (e.g., pH, temperature) are not causing degradation of the PAA. |
| Precipitation of Polymer Inside the Dialysis Bag | - Changes in pH or ionic strength of the polymer solution. | - Buffer the polymer solution to maintain a stable pH where the PAA is soluble. |
Data Presentation
Table 1: Comparison of Common Purification Methods for Poly(this compound)
| Purification Method | Typical Recovery Yield (%) | Purity Level | Advantages | Disadvantages |
| Precipitation | 80-95% | Good to High | - Fast and simple- Scalable- Effective for removing a wide range of impurities | - May require large volumes of non-solvent- Potential for polymer "oiling out"- May require multiple precipitations for high purity |
| Dialysis | >90% | High to Very High | - Gentle method, suitable for sensitive polymers- Effective for removing small molecule impurities like salts and residual monomers | - Time-consuming (can take several days)- Not easily scalable- Risk of polymer loss if MWCO is not chosen carefully |
| Membrane Ultrafiltration | >95% | High to Very High | - Fast and efficient- Can be used for simultaneous concentration and purification- Scalable | - Requires specialized equipment- Potential for membrane fouling- Shear forces may affect some polymers |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
-
Dissolution: Dissolve the crude PAA in a minimal amount of a suitable solvent (e.g., water, methanol). The concentration should be high enough to allow for efficient precipitation, typically 5-10% (w/v).
-
Precipitation: While vigorously stirring the polymer solution, slowly add a non-solvent (e.g., diethyl ether, acetone, or hexane) until the solution becomes cloudy and a precipitate forms. A common starting ratio is 1 volume of polymer solution to 10 volumes of non-solvent.
-
Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Allow the precipitate to settle. Isolate the solid PAA by decantation or filtration.
-
Washing: Wash the collected precipitate several times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified PAA under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is obtained.
Protocol 2: Purification of Poly(this compound) by Dialysis
-
Sample Preparation: Dissolve the crude PAA in a suitable solvent, typically deionized water.
-
Dialysis Setup: Transfer the PAA solution into a dialysis bag with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly lower than the molecular weight of the PAA to prevent its loss.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis medium (e.g., deionized water) at room temperature with gentle stirring.
-
Medium Exchange: Change the dialysis medium periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient removal of impurities.
-
Recovery: Once the purification is complete (typically after 2-3 days), recover the purified PAA solution from the dialysis bag. The polymer can be isolated by lyophilization (freeze-drying) or by precipitation followed by drying.
Visualizations
Caption: General workflow for the purification and analysis of poly(this compound).
Caption: Troubleshooting logic for PAA precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. polymersource.ca [polymersource.ca]
- 3. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. polymersource.ca [polymersource.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Acrylic Acid Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the scaling up of acrylic acid polymerization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of this compound polymerization.
Issue 1: Runaway Reaction and Poor Temperature Control
Question: My polymerization reaction is exhibiting a rapid, uncontrolled temperature increase. How can I prevent or mitigate this runaway reaction?
Answer:
Runaway reactions are a critical safety concern in this compound polymerization due to the highly exothermic nature of the reaction.[1][2] Effective heat management is crucial for maintaining control.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Heat Removal | - Improve Reactor Design: For larger scales, consider switching from a simple batch reactor to a multitubular reactor or a reactor equipped with static mixers to increase the heat transfer surface area.[3] - Enhance Cooling System: Ensure your cooling system has sufficient capacity. This may involve using a more efficient coolant or increasing the flow rate of the cooling medium.[4] - Reactor Material: Utilize reactors made of materials with high thermal conductivity. |
| Incorrect Initiator Concentration | - Optimize Initiator Level: An excessively high initiator concentration can lead to a rapid initiation rate and excessive heat generation. Carefully calculate and control the initiator feed. |
| Monomer Accumulation | - Controlled Monomer Feed: In a semi-batch process, ensure the monomer feed rate does not exceed the rate of polymerization to prevent the accumulation of unreacted monomer, which can lead to a sudden and violent reaction. |
| Hot Spots in the Reactor | - Improve Agitation: Ensure vigorous and uniform mixing to prevent localized temperature increases. The stirring speed may need to be adjusted as the viscosity of the medium changes. - Reactor Design: Certain reactor designs, like those with static mixers, can help eliminate hot spots. |
Troubleshooting Workflow for Runaway Reactions:
Caption: Troubleshooting workflow for a runaway polymerization reaction.
Issue 2: High Viscosity Leading to Poor Mixing and Heat Transfer
Question: The viscosity of my reaction mixture is increasing significantly, leading to processing difficulties. What can I do to control it?
Answer:
A substantial increase in viscosity is inherent to polymerization and can severely impede mixing and heat transfer, impacting product quality and safety.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Polymer Concentration | - Adjust Solid Content: Lowering the initial monomer concentration (and thus the final polymer concentration) can reduce the final viscosity.[6] - Solvent Selection: The choice of solvent can influence the polymer's solubility and the solution viscosity. |
| High Molecular Weight of Polymer | - Increase Initiator Concentration: A higher initiator concentration generally leads to lower molecular weight polymers and thus lower viscosity.[7] - Use a Chain Transfer Agent (CTA): CTAs are effective in controlling molecular weight. The type and concentration of the CTA can be adjusted to achieve the target viscosity. - Increase Reaction Temperature: Higher temperatures typically result in lower molecular weight polymers.[7] |
| Poor Agitation | - Optimize Stirrer Design and Speed: As viscosity increases, the efficiency of the agitator may decrease. A more robust stirrer design (e.g., anchor or helical) might be necessary. The agitation speed should be sufficient to maintain homogeneity. |
Viscosity Troubleshooting Logic:
Caption: Key factors and solutions for managing high viscosity.
Issue 3: Reactor Fouling
Question: I am observing polymer build-up on the reactor walls and stirrer. How can I prevent or minimize this fouling?
Answer:
Reactor fouling is a common issue in polymerization that can reduce heat transfer efficiency, decrease reactor volume, and contaminate the product.[8][9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Polymer Deposition on Surfaces | - Reactor Material and Finish: Smoother reactor surfaces are less prone to fouling. Electropolished stainless steel is often a good choice. - Anti-Fouling Coatings: Applying specialized coatings to the reactor internals can prevent polymer adhesion.[8] |
| Localized Hot or Cold Spots | - Improve Mixing and Temperature Control: Poorly mixed zones or areas with inadequate temperature control can promote polymer precipitation and deposition. Ensure uniform agitation and temperature distribution. |
| Low Polymer Solubility | - Solvent Selection: Ensure the polymer remains soluble in the reaction medium throughout the process. The choice of solvent is critical. - Temperature Profile: Maintain a temperature profile that ensures polymer solubility. |
| Incomplete Monomer Conversion | - Optimize Reaction Conditions: Ensuring high monomer conversion can reduce the presence of low-molecular-weight oligomers that may contribute to fouling.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I manage the polymerization inhibitor present in the this compound monomer?
A1: Commercial this compound contains inhibitors like MEHQ (monomethyl ether of hydroquinone) to prevent spontaneous polymerization during storage.[10][11] For polymerization, this inhibitor needs to be addressed. You have two main options:
-
Removal: The inhibitor can be removed by passing the monomer through an inhibitor removal column or by washing with an alkaline solution followed by drying.[12][13]
-
Overcoming with Initiator: In many industrial processes, the inhibitor is not removed. Instead, a higher concentration of the initiator is used to overcome the inhibiting effect.[14] This requires careful calculation to ensure the desired reaction kinetics are achieved.
Q2: What are the key safety precautions to take when scaling up this compound polymerization?
A2: Safety is paramount. Key precautions include:
-
Understanding Thermal Hazards: Be aware of the highly exothermic nature of the reaction and the potential for runaway reactions.[1][15]
-
Emergency Procedures: Have a well-defined emergency shutdown procedure, which may include a "short-stop" inhibitor injection system.[16]
-
Proper Reactor Design: Use reactors designed for efficient heat removal and pressure relief systems.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition and potential side reactions.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
Q3: How does the choice of reactor affect the scale-up process?
A3: The reactor type significantly influences scalability:
-
Batch Reactors: Simple to operate at a lab scale but become difficult to control thermally at larger volumes due to a low surface-area-to-volume ratio.
-
Semi-Batch Reactors: Allow for better temperature control by regulating the feed rate of reactants, making them a common choice for industrial production.
-
Continuous Stirred-Tank Reactors (CSTRs): Offer good temperature control and consistent product quality for large-scale continuous production.
-
Tubular/Plug Flow Reactors: Provide excellent heat transfer and are well-suited for fast polymerization reactions. They can be more difficult to clean.
Reactor Selection Logic for Scale-Up:
Caption: Decision tree for selecting a reactor for scale-up.
Quantitative Data
Table 1: Effect of Monomer and Initiator Concentration on Polymer Viscosity
| Monomer Concentration (% by weight) | Initiator (Sodium Persulphate) (% of monomer weight) | Resulting Polymer Solution Viscosity (Poise) | Reference |
| 15 | 5 | Low | [7] |
| 20 | 5 | Moderate | [7] |
| 25 | 5 | High | [7] |
| 30 | 5 | Very High (difficult to stir) | [7] |
| 25 | 2 | High | [17] |
| 25 | 5 | Moderate | [17] |
| 25 | 10 | Low | [17] |
Table 2: Typical Reaction Parameters for this compound Polymerization
| Parameter | Value | Conditions | Reference |
| Reaction Temperature | 60 - 90 °C | Aqueous solution polymerization | [18] |
| Heat of Polymerization | ~77.4 kJ/mol | [19] | |
| Adiabatic Temperature Rise | ~90 K | At 300 g/L monomer concentration | [19] |
| Initiator Half-life (KPS) | ~10 hours | At 60 °C in water | [20] |
Experimental Protocols
Protocol 1: Laboratory-Scale Solution Polymerization of this compound
This protocol provides a general procedure for the solution polymerization of this compound in a laboratory setting.
Materials:
-
This compound (inhibitor removed if desired)
-
Deionized water (or other suitable solvent)
-
Initiator (e.g., potassium persulfate, KPS)
-
Nitrogen or Argon gas
-
Reaction flask with a mechanical stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction flask with the stirrer, condenser, thermometer, and nitrogen inlet.
-
Inerting: Purge the reaction flask with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[12]
-
Solvent Addition: Add the calculated amount of deionized water to the reaction flask.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 70-80 °C) while maintaining a gentle nitrogen flow.
-
Monomer and Initiator Preparation: In separate vessels, prepare a solution of the initiator in deionized water and have the this compound monomer ready.
-
Addition: Once the solvent reaches the target temperature, begin the simultaneous dropwise addition of the this compound monomer and the initiator solution over a predetermined period (e.g., 1-2 hours).
-
Reaction: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired duration (e.g., 2-4 hours after the addition is complete).
-
Monitoring: Periodically take samples to monitor monomer conversion using techniques like gravimetry or NMR.
-
Termination: To stop the reaction, cool the mixture to room temperature and expose it to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Experimental Workflow:
Caption: General workflow for laboratory-scale this compound polymerization.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Production [owlnet.rice.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. US5763658A - Method for removal of phenothiazine inhibitor from this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. icheme.org [icheme.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acrylic Acid Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of acrylic acid, with a specific focus on the impact of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound polymerization in a user-friendly question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my this compound polymerization not starting, or why is there a long induction period?
Answer: Failure to initiate or a significant delay in polymerization is most commonly due to the presence of inhibitors or other impurities that scavenge free radicals. Here are the primary causes and solutions:
-
Residual Inhibitors: Commercial this compound is stabilized with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during transport and storage.[1][2] These compounds are designed to react with and neutralize free radicals, which will also consume the radicals generated by your initiator.
-
Solution: The inhibitor must be removed prior to polymerization. Common methods include vacuum distillation or passing the monomer through a column of activated alumina (B75360).[1][3] For some applications, particularly in industrial settings, a higher concentration of the initiator can be used to overcome the effect of the inhibitor, but for controlled laboratory polymerizations, removal is recommended for predictable kinetics and polymer properties.[1]
-
-
Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[4] It reacts with initiator radicals to form less reactive peroxy radicals, thus terminating or slowing down the initiation process.
-
Solution: The monomer and solvent must be thoroughly deoxygenated before adding the initiator. This is typically achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[5]
-
-
Insufficient or Inactive Initiator: The initiator concentration might be too low to generate enough free radicals to overcome the effects of residual inhibitors and dissolved oxygen.[5] It's also possible that the initiator has degraded due to improper storage.
-
Solution: Ensure your initiator is active and used at an appropriate concentration. If inhibitor removal is not performed, a higher initiator concentration may be necessary.
-
Issue 2: Low Monomer Conversion or Premature Termination
Question: My polymerization starts, but it stops before reaching high monomer conversion. What could be the cause?
Answer: Low monomer conversion is often a result of impurities acting as chain transfer agents or retarders, or due to suboptimal reaction conditions.
-
Impurities as Retarders: Certain impurities do not completely inhibit polymerization but will slow it down, leading to low conversion rates. These are known as retarders.[6] Aldehydes (e.g., furfural, benzaldehyde), which can be present in technical-grade this compound, can act as retarders.
-
Solution: Use high-purity this compound. If you suspect the presence of such impurities, purification by distillation is recommended.
-
-
Water Content: While this compound polymerization can be performed in aqueous solutions, the presence of excessive water in an organic solvent-based polymerization can affect the reaction kinetics and the solubility of the growing polymer chains, potentially leading to premature precipitation and termination.
-
Solution: If a non-aqueous system is intended, ensure all reagents and glassware are dry. Solvents can be dried using appropriate drying agents.
-
-
Incorrect Temperature: The rate of initiator decomposition is highly dependent on temperature. If the reaction temperature is too low, the rate of radical generation will be slow, leading to a sluggish polymerization and low conversion.
-
Solution: Ensure the reaction is carried out at the recommended temperature for the specific initiator being used.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect polymerization?
A1: Common impurities include residual polymerization inhibitors (MEHQ, HQ), aldehydes (furfural, benzaldehyde), acetic acid, propionic acid, and water.[7] These impurities can lead to long induction periods, reduced polymerization rates, lower molecular weights, and in some cases, complete inhibition of the reaction.
Q2: Is it always necessary to remove the inhibitor from this compound before polymerization?
A2: For controlled polymerizations where predictable kinetics, high conversion, and a specific molecular weight are desired, it is crucial to remove the inhibitor.[1][2] In some industrial applications, a higher initiator concentration is used to overpower the inhibitor, but this approach offers less control over the final polymer properties.[1]
Q3: How does the pH of the reaction medium affect the polymerization of this compound?
A3: The pH has a dramatic effect on the polymerization kinetics of this compound in aqueous solutions. As the pH increases (from acidic to neutral), the this compound is converted to sodium acrylate (B77674). The electrostatic repulsion between the ionized acrylate monomers and the growing polymer chain can lead to a significant decrease in the polymerization rate.[8][9]
Q4: Can I use this compound that has started to turn yellow or has some solid particles in it?
A4: A yellow color or the presence of solids can indicate the formation of dimers or oligomers due to premature polymerization during storage. Using such this compound without purification can lead to unpredictable results and polymers with broad molecular weight distributions. It is highly recommended to purify the monomer by distillation before use.
Data Presentation: Impact of Common Impurities
The following table summarizes the qualitative impact of various impurities on free-radical polymerization of this compound. Quantitative effects are highly dependent on the specific reaction conditions (initiator, temperature, solvent).
| Impurity Category | Specific Examples | Typical Concentration Range in Technical Grade | Primary Impact on Polymerization | Consequence |
| Inhibitors | MEHQ, Hydroquinone | 15 - 200 ppm | Radical Scavenging | Long induction period or complete inhibition.[1][2] |
| Retarders | Aldehydes (Furfural, Benzaldehyde) | < 10 ppm | Chain Transfer / Slows Propagation | Reduced polymerization rate, lower molecular weight. |
| Dissolved Gases | Oxygen | Variable | Radical Scavenging | Inhibition, formation of less reactive peroxy radicals.[4] |
| Water | - | Variable | Solvent Effects / Chain Transfer | Can alter kinetics and polymer solubility.[7] |
| Related Acids | Acetic Acid, Propionic Acid | < 1% | Diluent / Minor Chain Transfer | Generally minor impact at low concentrations. |
| Dimers/Oligomers | This compound Dimer | Variable | Affects MWD | Broadens molecular weight distribution. |
Experimental Protocols
Protocol 1: Removal of Inhibitor using an Alumina Column
This protocol describes a common laboratory method for removing phenolic inhibitors from this compound.
-
Apparatus Setup:
-
Secure a glass chromatography column vertically on a stand.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated basic or neutral alumina. The amount of alumina will depend on the volume of this compound to be purified (a general rule is a 10:1 ratio of alumina to monomer by weight).
-
-
Purification:
-
Gently add the inhibitor-containing this compound to the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to polymerization on the column.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification Handling:
-
The purified this compound is no longer stabilized and can polymerize spontaneously. It should be used immediately.
-
If short-term storage is necessary, keep it refrigerated (but above its freezing point of 13 °C) and in the dark.
-
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
This protocol provides a general method for the solution polymerization of this compound.
-
Reaction Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet/outlet. Ensure all glassware is clean and dry.
-
Add the desired solvent (e.g., deionized water, 1,4-dioxane) to the flask.
-
-
Deoxygenation:
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Reagent Addition:
-
Using a syringe, add the freshly purified this compound to the reaction flask.
-
In a separate, sealed container, dissolve the initiator (e.g., azobisisobutyronitrile - AIBN, or potassium persulfate for aqueous systems) in a small amount of the deoxygenated solvent.
-
-
Initiation:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via syringe.
-
-
Polymerization:
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.
-
Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., by gravimetry or spectroscopy).
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.[5]
-
Visualizations
Caption: Experimental workflow for the purification and polymerization of this compound.
Caption: A logical workflow for troubleshooting common this compound polymerization issues.
Caption: Signaling pathway showing how impurities inhibit free-radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polydispersity in Poly(acrylic acid) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(acrylic acid) (PAA), with a specific focus on controlling polydispersity (PDI).
Troubleshooting Guide
This guide addresses common issues that can lead to high or uncontrolled polydispersity in PAA synthesis.
Problem: High Polydispersity Index (PDI) in the final polymer.
High PDI indicates a broad distribution of polymer chain lengths, which can negatively impact material properties and performance. The following sections provide potential causes and solutions.
1. Inappropriate Polymerization Technique
-
Cause: Conventional free radical polymerization inherently produces polymers with broad molecular weight distributions, typically with a PDI of 1.5 to 3 or even higher.[1] This is due to the high reactivity and short lifetime of free radicals, leading to various termination and chain transfer reactions.
-
Solution: Employ controlled/"living" radical polymerization (CLRP) techniques, which are designed to produce polymers with well-defined molecular weights and narrow polydispersities (low PDI).[2][3]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization: This method is highly effective for synthesizing PAA with low PDI, often between 1.1 and 1.3.[4] RAFT polymerization can be conducted in aqueous solutions using a suitable chain transfer agent (CTA).[4][5]
-
Atom Transfer Radical Polymerization (ATRP): While ATRP can be used for acrylates, its application for this compound can be challenging due to the potential for the carboxylic acid group to ligate the metal catalyst, leading to a loss of control.[3][6] However, with careful selection of catalyst and conditions, controlled polymerization is achievable.[7][8]
-
Nitroxide-Mediated Polymerization (NMP): This technique is generally problematic for this compound polymerization due to the decomposition of nitroxides in acidic media.[6]
-
2. Suboptimal Reaction Conditions
Even with CLRP techniques, improper reaction conditions can lead to a loss of control and high PDI.
-
Cause: Incorrect Initiator Concentration.
-
Too high initiator concentration can lead to a higher rate of initiation compared to propagation, resulting in a larger number of shorter chains and a broader molecular weight distribution.[9]
-
Too low initiator concentration might lead to slow or incomplete polymerization.
-
-
Solution: Optimize the molar ratio of monomer to initiator. In conventional free radical polymerization, decreasing the initiator concentration can increase the molecular weight but may also affect PDI.[9] For controlled polymerizations like RAFT, the ratio of monomer to CTA to initiator is critical for achieving a target molecular weight and low PDI.
-
Cause: Inappropriate Monomer Concentration.
-
High monomer concentrations, especially in conventional free radical polymerization, can lead to the Trommsdorff effect (autoacceleration), where the viscosity of the medium increases, reducing termination rates and broadening the PDI.[6] In continuous flow reactors, high monomer concentrations have been linked to fouling.[10]
-
-
Solution: Adjust the initial monomer concentration. Studies have shown that monomer concentration affects the polymerization rate and molecular weight.[10][11] In some cases, a higher monomer concentration can lead to a higher conversion rate.[10]
-
Cause: Uncontrolled Reaction Temperature.
-
Solution: Maintain a constant and optimized reaction temperature. The optimal temperature depends on the initiator's half-life and the specific polymerization technique. For instance, in some free-radical polymerizations of this compound, temperatures above 200°C resulted in significantly smaller molecular weights and dispersity.[13]
-
Cause: Improper Solvent Selection.
-
Solution: Select a solvent with a low chain transfer constant. For PAA synthesis, water is a common solvent, but chain transfer to the polymer can still occur.[5][15] Other solvents like 1,4-dioxane (B91453) and methanol (B129727) have also been used in RAFT polymerization of this compound.[4][6] The addition of a co-solvent like isopropanol (B130326) can affect polymer chain conformations and interactions.[16]
3. Chain Transfer Reactions
-
Cause: Chain transfer to monomer, polymer, or solvent can lead to the termination of a growing polymer chain and the initiation of a new one, resulting in a broader molecular weight distribution. Chain transfer to the polymer is more prevalent at high conversions and can lead to branched polymers.[6]
-
Solution:
-
Minimize reaction time/conversion: While high conversion is often desired, pushing the reaction to very high conversions can increase the likelihood of chain transfer reactions.
-
Use a chain transfer agent (in RAFT): RAFT polymerization is designed to control the polymerization through a chain transfer mechanism, which, when properly implemented, leads to a low PDI.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is a "good" Polydispersity Index (PDI) for poly(this compound)?
A "good" PDI is application-dependent. For applications requiring uniform polymer properties, such as in drug delivery or as highly effective dispersants, a low PDI (typically below 1.3) is desirable.[6] For other applications, a broader PDI might be acceptable. In conventional free radical polymerization, a PDI between 1.5 and 3 is common.[1] Controlled radical polymerization techniques like RAFT can achieve PDIs in the range of 1.1 to 1.3.[4]
Q2: How can I measure the PDI of my synthesized poly(this compound)?
The most common technique for measuring PDI is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC).[17] This technique separates polymer chains based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution and calculation of the PDI (Mw/Mn). For polyelectrolytes like PAA, an aqueous mobile phase with added salt is necessary.[17]
Q3: Can I control the molecular weight of poly(this compound) while keeping the PDI low?
Yes, this is a key advantage of controlled/"living" radical polymerization techniques. In RAFT polymerization, the number-average molecular weight (Mn) increases linearly with monomer conversion, and the molecular weight can be predetermined by the initial molar ratio of monomer to chain transfer agent ([M]/[CTA]).[4][5]
Q4: Does the pH of the reaction medium affect the PDI of poly(this compound)?
Yes, the pH of the aqueous medium can influence the RAFT polymerization of this compound. Studies have shown that the polymerization can be controlled at different pH values, and this can be used to synthesize well-defined PAA that can then be used as macro-RAFT agents for subsequent polymerizations.[18]
Q5: What are the common initiators used for the synthesis of low-PDI poly(this compound)?
For RAFT polymerization of this compound, common initiators are water-soluble azo compounds like 4,4'-azobis(4-cyanopentanoic acid) (ACPA).[4] For conventional free radical polymerization in aqueous solutions, persulfates such as potassium persulfate (KPS) or ammonium (B1175870) persulfate are often used.[10][13][19]
Quantitative Data Summary
The following table summarizes the effect of various experimental parameters on the polydispersity index (PDI) of poly(this compound) based on literature data.
| Polymerization Technique | Monomer:CTA:Initiator Ratio | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |
| RAFT | Varied [AA]:[RAFT agent] | Water | - | Low PDI | [4][5] |
| RAFT | [AA]:[CTA] varied | 1,4-Dioxane | - | 1.1 - 1.3 | [4] |
| RAFT | - | Methanol | - | ~1.2 | [4] |
| Visible Light Mediated | - | - | - | 1.25 - 1.50 | [2] |
| Free Radical | Varied initiator concentration | Water | 75 - 80 | - | [9] |
| Free Radical | - | Water | 100 | 7.10 | [13] |
| Free Radical | - | Water | >200 | ~2.73 | [13] |
| ATRP | Varied catalyst/initiator ratio | - | 85 | 1.1 - 1.4 | [7] |
Experimental Protocols
1. Protocol for RAFT Polymerization of this compound in Water
This protocol is a generalized procedure based on common practices for achieving low PDI PAA.
-
Materials:
-
Procedure:
-
In a typical experiment, dissolve the desired amounts of this compound and the RAFT agent in deoxygenated deionized water in the reaction vessel. The molar ratio of [AA]:[RAFT agent] will determine the target molecular weight.[4]
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
In a separate vial, dissolve the initiator (ACPA) in a small amount of deoxygenated water.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80 °C).[18]
-
Inject the initiator solution into the reaction vessel to start the polymerization.
-
Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking samples periodically and analyzing them (e.g., by ¹H NMR or gravimetry).
-
To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
-
Purify the resulting poly(this compound) by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules.
-
Isolate the final product by freeze-drying.
-
Characterize the polymer's molecular weight and PDI using Size Exclusion Chromatography (SEC/GPC).
-
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Feasibility of Free Radical Polymerization of this compound in a Continuous Flow Reactor - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. Continuous flow synthesis of poly(this compound) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. people.umass.edu [people.umass.edu]
- 17. lcms.cz [lcms.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
avoiding runaway reactions in acrylic acid polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing runaway reactions during acrylic acid polymerization.
Troubleshooting Guide: Unexpected Exotherm or Polymerization
Question: My this compound polymerization reaction is showing an unexpectedly rapid temperature increase. What should I do?
Answer: An unexpected exotherm is a critical sign of a potential runaway reaction. Immediate and decisive action is required.
Immediate Actions:
-
Emergency Shutdown: If your experimental setup has an emergency stop, activate it immediately. This may involve stopping monomer feed, shutting off heat sources, and initiating emergency cooling.
-
Crash Cooling: If available, utilize an emergency cooling system, such as a cooling bath or an external jacket with a chilled fluid, to rapidly reduce the reactor temperature.
-
Inhibitor Injection: If your setup is equipped with a quench system, introduce a solution of a polymerization inhibitor. A 10% solution of copper (II) acetate (B1210297) has been noted as a potential quenching agent.[1]
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.[2]
Post-Incident Investigation:
-
Review Recipe and Procedure: Double-check all calculations, reagent amounts, and procedural steps.
-
Check for Contaminants: Analyze all reagents and the reactor for any potential contaminants that could have initiated polymerization, such as peroxides, iron salts, or strong acids/bases.[3][4][5]
-
Verify Inhibitor Levels: Ensure the this compound monomer contained the appropriate concentration of inhibitor (e.g., MEHQ) and that it was not depleted during storage or purification.
Frequently Asked Questions (FAQs)
Inhibitors and Stabilization
Question: What are the most common inhibitors for this compound, and how do they work?
Answer: The most common inhibitors for this compound are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ).[6][7][8] They function by scavenging free radicals that initiate the polymerization chain reaction.[9] For MEHQ to be effective, the presence of dissolved oxygen is crucial.[8][9] Oxygen reacts with initial carbon radicals to form peroxy radicals, which are then terminated by MEHQ, preventing the start of a polymer chain.[8] PTZ is a stronger inhibitor and its effectiveness is not dependent on oxygen levels.[8]
Question: How can I ensure my inhibitor is active?
Answer:
-
Storage Conditions: Store this compound with inhibitor at a controlled temperature between 15-25°C (59-77°F).[10][11] Avoid freezing, as the inhibitor can separate from the monomer upon thawing, leading to regions of uninhibited this compound.[4][5]
-
Oxygen Presence: For MEHQ-stabilized this compound, it is essential to store it under an air atmosphere containing at least 5% oxygen.[11][12] Do not store under an inert atmosphere like pure nitrogen.[5]
-
Shelf Life: Be aware of the shelf life of your inhibited monomer. Over time, dimers of this compound can form, and the inhibitor concentration can decrease.[11]
Reaction Parameters and Control
Question: What are the key factors that can trigger a runaway polymerization of this compound?
Answer: Several factors can lead to a runaway reaction:
-
High Temperatures: Elevated temperatures significantly increase the rate of polymerization. Localized overheating or a failure in the cooling system can be catastrophic. Product temperatures of 30°C and higher can be hazardous.
-
Contamination: Contaminants such as strong acids (sulfuric acid, chlorosulfonic acid), strong bases (ammonium hydroxide), amines, iron salts, and peroxides can initiate polymerization.[3][4][5]
-
Inhibitor Depletion: If the inhibitor is consumed, removed (e.g., through purification), or deactivated, the this compound is highly susceptible to spontaneous polymerization.
-
Improper Thawing: If this compound freezes (freezing point: 13°C or 55°F), the inhibitor can become unevenly distributed upon thawing.[4] The solid phase will be inhibitor-free.[5]
Question: How can I monitor my this compound polymerization to detect early signs of a runaway reaction?
Answer: Continuous monitoring of key reaction parameters is crucial.
-
Temperature: This is the most critical parameter. Use multiple, well-placed temperature probes to detect any unexpected temperature rises or "hot spots."[12][13]
-
Pressure: In a closed system, a rapid increase in pressure can indicate an uncontrolled reaction and gas formation.
-
Viscosity: A sudden increase in viscosity can signal rapid polymer formation.
-
Online Monitoring Techniques: Advanced techniques like Raman spectroscopy can be used for real-time monitoring of monomer conversion.[14][15][16]
Storage and Handling
Question: What are the best practices for storing this compound to prevent polymerization?
Answer:
-
Temperature Control: Store in a cool, well-ventilated area, away from direct sunlight and heat sources, ideally between 15-25°C.[10][11][17]
-
Material Compatibility: Use storage containers made of compatible materials like stainless steel.[3] Avoid contact with iron and steel, as corrosion can introduce iron salts that may initiate polymerization.[4][5]
-
Avoid Incompatibles: Store this compound away from incompatible chemicals, including oxidizing agents, strong bases, amines, and peroxides.[17]
-
Oxygenation: Ensure the storage container has a headspace with an air atmosphere (at least 5% oxygen) if using an oxygen-dependent inhibitor like MEHQ.[11][12]
Question: What should I do if my this compound has frozen?
Answer: Frozen this compound must be thawed carefully.
-
Slow Thawing: Thaw at room temperature or by circulating tempered water limited to 35°C through heating coils.[11] Do not use direct heat. [4]
-
Mixing: Ensure the this compound is well-mixed during and after thawing to redistribute the inhibitor and dissolved oxygen evenly.[11]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | 15 - 25 °C | [10][11] |
| Hazardous Temperature | > 30 °C | |
| Freezing Point | 13 °C | [4] |
| Oxygen in Headspace (for MEHQ) | Minimum 5% by volume | [11][12] |
| Standard MEHQ Concentration | 180 - 220 ppm | [11] |
| Heat of Polymerization | ~77.4 kJ/mol | [16] |
Experimental Protocols
Protocol 1: Safe Thawing of Frozen this compound
-
Transfer: Move the container of frozen this compound to a designated, well-ventilated area at room temperature.
-
Temperature Control: Place the container in a water bath with a temperature no greater than 35°C. Do not apply direct heat.[11]
-
Agitation: Once a portion of the this compound has melted, begin gentle agitation or stirring to ensure the inhibitor and dissolved oxygen are evenly distributed throughout the liquid phase.[11]
-
Complete Thawing: Continue this process until all the solid has melted.
-
Verification: Before use, it is advisable to test the inhibitor concentration to ensure it is within the specified range.
Protocol 2: Emergency Quenching of a Polymerization Reaction
This protocol should only be attempted if the reaction vessel is equipped with a designated quench port and the operator is trained in emergency procedures.
-
Preparation: Have a pre-prepared quench solution readily available. A 10% solution of a suitable inhibitor (e.g., copper (II) acetate) in a solvent compatible with the reaction mixture is a possibility.[1]
-
Initiate Cooling: Simultaneously begin crash cooling the reactor using an external cooling bath or jacket.
-
Injection: Safely and rapidly introduce the quench solution into the reactor through the designated port.
-
Monitor: Continue to monitor the reactor temperature and pressure from a safe distance to ensure the reaction has been successfully terminated.
-
Follow-up: Do not attempt to restart the reaction. The quenched mixture should be treated as hazardous waste and disposed of according to institutional guidelines.
Visualizations
Caption: Workflow for Preventing Runaway Polymerization.
Caption: Emergency Response Workflow for Runaway Reactions.
References
- 1. icheme.org [icheme.org]
- 2. aidic.it [aidic.it]
- 3. This compound (HSG 104, 1997) [inchem.org]
- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. dcceew.gov.au [dcceew.gov.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. redox.com [redox.com]
- 11. arkema.com [arkema.com]
- 12. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 13. khk.or.jp [khk.or.jp]
- 14. In situ monitoring of this compound polymerization in aqueous solution using rheo-Raman technique. Experimental investigation and theoretical modelling (2014) | Marie-Claire Chevrel | 15 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
A Comparative Guide to Poly(acrylic acid) and Poly(methacrylic acid) for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical and biological properties of Poly(acrylic acid) (PAA) and Poly(meththis compound) (PMAA), two structurally similar yet functionally distinct polymers, is crucial for their application in drug delivery and biomedical fields. This guide provides a comprehensive comparison of their key attributes, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate polymer for their specific needs.
The primary structural difference between Poly(this compound) (PAA) and Poly(meththis compound) (PMAA) lies in the presence of an additional methyl group on the alpha carbon of the PMAA repeating unit. This seemingly minor variation significantly influences their physicochemical properties, including acidity, solution viscosity, thermal stability, and biocompatibility, thereby dictating their performance in various applications.
Key Property Comparison
A summary of the key quantitative differences between PAA and PMAA is presented below:
| Property | Poly(this compound) (PAA) | Poly(meththis compound) (PMAA) |
| pKa | ~4.2 - 4.5[1] | ~4.5 - 4.8[1][2] |
| Thermal Decomposition Temperature (Td) | 546°C[3] | 467°C[3] |
Acidity (pKa)
The acidity of these polymers, quantified by the pKa value, is a critical parameter influencing their ionization behavior in solution and, consequently, their application in pH-responsive drug delivery systems.
Experimental Protocol: Potentiometric Titration for pKa Determination [4][5][6]
The pKa of PAA and PMAA can be determined by potentiometric titration. A typical protocol involves the following steps:
-
Solution Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 0.01 M). To maintain a constant ionic strength, a neutral salt like 0.1 M KCl can be added.
-
Titration: Titrate the polymer solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-neutralization point, which corresponds to the inflection point of the titration curve.
PMAA generally exhibits a slightly higher pKa than PAA. This is attributed to the electron-donating effect of the methyl group in PMAA, which makes the carboxyl group less acidic.
Solution Viscosity
The viscosity of PAA and PMAA solutions is dependent on factors such as polymer concentration, molecular weight, pH, and the presence of ions.
Experimental Protocol: Solution Viscosity Measurement
The viscosity of polymer solutions can be measured using a viscometer, such as a capillary viscometer or a rotational rheometer.
-
Solution Preparation: Prepare polymer solutions of known concentrations in a suitable solvent (e.g., deionized water).
-
Measurement: Measure the flow time of the polymer solution and the pure solvent through a capillary viscometer at a constant temperature. For a rheometer, the viscosity can be measured at varying shear rates.
-
Calculation: The relative viscosity (ηr), specific viscosity (ηsp), and reduced viscosity (ηred) can be calculated from the flow times or the measured viscosity values. The intrinsic viscosity [η], a measure of the polymer's contribution to the viscosity, can be determined by extrapolating the reduced viscosity to zero concentration.
Studies have shown that the viscosity of both PAA and PMAA solutions increases with concentration.[7] However, the specific viscosity of PMAA solutions can be influenced by hydrophobic interactions between the methyl groups, leading to different rheological behavior compared to PAA solutions under certain conditions.
Thermal Stability
The thermal stability of polymers is crucial for processing and long-term storage. Thermogravimetric analysis (TGA) is a standard technique to evaluate this property.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Comparative TGA studies have shown that PAA exhibits a higher thermal decomposition temperature than PMAA.[3] For instance, one study reported a decomposition temperature of 546°C for PAA, while PMAA decomposed at 467°C.[3] Both polymers undergo dehydration to form anhydrides at elevated temperatures.[2]
Biocompatibility
Both PAA and PMAA are generally considered biocompatible, making them suitable for various biomedical applications. However, their interaction with biological systems can differ due to their structural and chemical differences.
Experimental Protocol: In Vitro Cytotoxicity Assay
The biocompatibility of PAA and PMAA can be assessed using in vitro cytotoxicity assays, such as the MTT assay, on relevant cell lines (e.g., fibroblasts, epithelial cells).
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of the polymer solutions for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to a colored formazan (B1609692) product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
While both polymers are generally well-tolerated, the presence of the more hydrophobic methyl group in PMAA may lead to stronger interactions with cell membranes and proteins, potentially influencing its biocompatibility profile compared to the more hydrophilic PAA.
Structural and Functional Relationship
The differences in the properties of PAA and PMAA can be visualized through their structural relationship and its impact on their behavior.
Caption: Structural differences between PAA and PMAA and their influence on key properties.
References
- 1. Poly(meththis compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Viscosity–molecular weight relation for polymeththis compound in methanol | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Poly(acrylic Acid) and Sodium Polyacrylate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of poly(acrylic acid) (PAA) and its neutralized salt, sodium polyacrylate (SPA), two widely utilized polymers in pharmaceutical and biomedical research. Understanding the nuanced differences in their physicochemical properties is paramount for their effective application in drug delivery systems. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical relationships to aid in the rational selection of these polymers for specific formulation needs.
Core Physicochemical and Performance Comparison
Poly(this compound) is a weak polyanion characterized by its carboxylic acid functional groups. In contrast, sodium polyacrylate is the sodium salt of PAA, where the carboxylic acid groups are deprotonated. This fundamental difference in their chemical structure dictates their behavior in aqueous environments, significantly influencing their application in drug delivery.[1]
Key Differences at a Glance:
-
pH Sensitivity: PAA is a pH-responsive polymer. At low pH, the carboxylic acid groups are protonated, leading to a more compact, less swollen state. As the pH increases above its pKa (around 4.2-4.7), the carboxyl groups ionize, resulting in electrostatic repulsion between the polymer chains, leading to chain expansion and significant swelling.[2][3] Sodium polyacrylate, being the salt form, is already ionized and thus exhibits high swelling capacity in neutral to alkaline conditions.[4]
-
Swelling Behavior: The swelling capacity of SPA is generally higher than that of PAA in neutral and basic media due to the full ionization of its carboxylate groups.[5] The swelling of both polymers is influenced by the ionic strength of the surrounding medium; the presence of cations can shield the negative charges on the polymer chains, reducing electrostatic repulsion and thus decreasing the swelling ratio.
-
Viscosity: In solution, the viscosity of SPA is typically higher than that of PAA at neutral pH. This is because the ionized carboxylate groups in SPA lead to greater chain extension and intermolecular repulsion, increasing the solution's viscosity.[6][7] The viscosity of PAA solutions is highly dependent on pH, increasing as the polymer ionizes.[8]
-
Mucoadhesion: Both PAA and SPA exhibit mucoadhesive properties due to the formation of hydrogen bonds between their carboxyl groups and the mucin glycoproteins of mucosal tissues.[9][10] However, studies on various polyacrylates suggest that the protonated carboxylic acid groups of PAA can form stronger hydrogen bonds with mucin compared to the ionized carboxylate groups of SPA, potentially leading to stronger mucoadhesion in acidic environments.[11][12] Conversely, some studies indicate that polyacrylates are most mucoadhesive in the form of precipitated neutral sodium salts.[11]
Quantitative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of PAA and SPA. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Swelling Ratios
| Polymer | Swelling Medium | Swelling Ratio (%) | Reference |
| Poly(this compound) | Deionized Water (pH ~6-7) | ~4000 | [13] |
| Poly(this compound) | Acidic (pH 1.2) | ~120 | [13] |
| Sodium Polyacrylate | Deionized Water | Can absorb 100 to 1000 times its mass in water | [4] |
| Poly(acrylamide-co-sodium acrylate) | Deionized Water | 10850 (108.5 g/g) | [14] |
| Poly(acrylamide-co-acrylic acid) potassium salt | pH 6.5-9 | ~29000 (290 g/g) | [15] |
| Sodium Polyacrylate | pH 6.5-9 | ~29000 (290 g/g) | [15] |
Table 2: Comparative Mucoadhesive Properties
| Polymer | Test Method | Mucoadhesive Strength (Detachment Force/Work of Adhesion) | Reference |
| Poly(this compound) (PAA 450 kDa) | Tensile studies on porcine intestinal mucosa | High | [11] |
| Polyacrylates (as neutral sodium salts) | Adhesion time on porcine intestinal mucosa | Most mucoadhesive in this form | [11] |
| Poly(this compound) conjugates (PAA-Cys 450 kDa) | Tensile studies on buccal mucosa | 24.3-fold higher than controls | [16] |
| Poly(this compound-co-ethylhexyl acrylate) | Tensile test on porcine buccal mucosa | Higher than PAA alone | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments.
Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Methodology:
-
Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Drying: Dry the hydrogels to a constant weight in a vacuum oven at a specified temperature (e.g., 60°C). Record the dry weight (Wd).
-
Swelling: Immerse the dried hydrogels in a swelling medium of interest (e.g., deionized water, phosphate-buffered saline of a specific pH) at a controlled temperature (e.g., 37°C).
-
Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Equilibrium: Continue measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of drug release from the polymer matrix.
Methodology:
-
Drug Loading: Load the drug into the hydrogel matrix either by incorporating it during polymerization or by soaking the pre-formed hydrogel in a drug solution.
-
Release Medium: Place the drug-loaded hydrogel in a vessel containing a known volume of a release medium (e.g., simulated gastric fluid, simulated intestinal fluid) maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of the polymer on cultured cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts, HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Polymer Exposure: Prepare extracts of the polymer by incubating it in a cell culture medium for a specified period. Alternatively, place the polymer directly onto the cells.
-
Incubation: Expose the cells to different concentrations of the polymer extract or the polymer itself for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: The cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing Key Relationships
The following diagrams, generated using Graphviz, illustrate important conceptual frameworks related to the selection and application of PAA and SPA.
Caption: A decision-making workflow for selecting between PAA and SPA.
Caption: A typical experimental workflow for hydrogel characterization.
Conclusion
Both poly(this compound) and sodium polyacrylate are versatile polymers with significant potential in drug delivery. The choice between them is not arbitrary but should be based on a thorough understanding of the specific requirements of the drug delivery system. PAA, with its pronounced pH sensitivity, is an excellent candidate for targeted release in specific pH environments, such as the gastrointestinal tract. SPA, with its high swelling capacity in neutral to alkaline conditions, is well-suited for applications requiring high absorbency or sustained release in topical or intestinal formulations. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug development endeavors. Further empirical investigation is always recommended to optimize the performance of the chosen polymer for a specific application.
References
- 1. Comprehensive Guide to Polythis compound and Sodium Polyacrylate | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Sodium polyacrylate - Wikipedia [en.wikipedia.org]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
- 7. PAM vs. Sodium Polyacrylate: Key Differences & How to Tell Them Apart | Sinofloc [sinofloc.com]
- 8. uakron.edu [uakron.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the mucoadhesive properties of various polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucoadhesive and cohesive properties of poly(this compound)-cysteine conjugates with regard to their molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Swelling Behavior of Poly(acrylic acid) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the swelling behavior of poly(acrylic acid) (PAA) hydrogels, offering a comparative perspective against other common hydrogel systems. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting and designing hydrogels for various applications, particularly in drug delivery.
Introduction to Poly(this compound) Hydrogels
Poly(this compound) (PAA) hydrogels are three-dimensional, cross-linked networks of PAA chains capable of absorbing and retaining large volumes of water or biological fluids. Their high swelling capacity, biocompatibility, and, most notably, their pH-sensitive nature make them a focal point of research in fields such as drug delivery, tissue engineering, and agriculture. The swelling of PAA hydrogels is predominantly governed by the ionization of the carboxylic acid groups along the polymer backbone, which is highly dependent on the pH of the surrounding environment.
Factors Influencing the Swelling of PAA Hydrogels
The swelling behavior of PAA hydrogels is a multifactorial phenomenon. Key parameters that dictate the extent and rate of swelling include:
-
pH of the Swelling Medium: PAA is a polyelectrolyte with a pKa of approximately 4.25-4.7. At pH values below the pKa, the carboxylic acid groups are protonated (-COOH), leading to a collapsed hydrogel state due to hydrogen bonding between the polymer chains. As the pH rises above the pKa, these groups ionize to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains drives the swelling of the hydrogel network.[1][2][3]
-
Ionic Strength of the Swelling Medium: An increase in the ionic strength of the surrounding solution leads to a decrease in the swelling ratio. This is attributed to a charge screening effect, where the cations in the solution shield the negatively charged carboxylate groups, reducing the electrostatic repulsion between the polymer chains and diminishing the osmotic pressure difference between the hydrogel and the external solution.[4]
-
Crosslinking Density: The concentration of the crosslinking agent used during polymerization directly impacts the swelling capacity. A higher crosslinking density results in a more tightly woven polymer network with smaller mesh sizes, which restricts the expansion of the hydrogel and consequently lowers the equilibrium swelling ratio.[5]
-
Temperature: Temperature can influence the swelling behavior, with an increase in temperature generally leading to a higher swelling ratio due to increased polymer chain mobility.[6]
Comparative Swelling Behavior: PAA Hydrogels vs. Alternatives
The selection of a hydrogel for a specific application often involves a trade-off between swelling capacity, mechanical properties, and biocompatibility. Here, we compare the swelling behavior of PAA hydrogels with other commonly used hydrogel systems.
PAA vs. Poly(meththis compound) (PMAA) Hydrogels
Poly(meththis compound) (PMAA) is a close structural analog of PAA. The primary difference is the presence of a methyl group on the alpha carbon of the repeating unit. This methyl group imparts a more hydrophobic character to the PMAA chains. Consequently, PMAA hydrogels generally exhibit a lower equilibrium swelling ratio compared to PAA hydrogels under similar conditions.[7] However, they also display pH-sensitive swelling, driven by the ionization of their carboxylic acid groups.[8]
PAA vs. Polyacrylamide (PAAm) Hydrogels
Polyacrylamide (PAAm) hydrogels are neutral, non-ionic hydrogels. Unlike PAA, their swelling is not significantly influenced by pH changes. PAAm hydrogels are known for their good mechanical strength and stability. In a comparative context, PAA hydrogels typically exhibit a much higher swelling capacity, especially at neutral to alkaline pH, due to their polyelectrolytic nature.[9][10]
PAA vs. Natural Polymer-Based Hydrogels (Chitosan and Alginate)
Hydrogels derived from natural polymers like chitosan (B1678972) and alginate are attractive due to their biocompatibility and biodegradability.
-
Chitosan: Chitosan is a cationic polysaccharide. Chitosan-based hydrogels can be prepared, and their swelling is pH-dependent, showing higher swelling in acidic conditions where the amine groups are protonated. When composited with PAA, the resulting hydrogels can exhibit complex pH-responsive behaviors.[11][12]
-
Alginate: Alginate is an anionic polysaccharide. Alginate hydrogels are typically formed by ionic crosslinking with divalent cations like Ca²⁺. PAA/alginate composite hydrogels can exhibit enhanced swelling properties compared to alginate alone, with the swelling being highly pH-sensitive due to the presence of the PAA component.[11][13] Generally, synthetic hydrogels like PAA often demonstrate higher swelling capacities than their natural polymer counterparts.[11]
Quantitative Data on Swelling Behavior
The following tables summarize the quantitative data on the swelling behavior of PAA and alternative hydrogels under various conditions.
Table 1: Effect of pH on the Equilibrium Swelling Ratio (ESR) of PAA Hydrogels
| pH | Equilibrium Swelling Ratio (g/g) | Reference |
| 3.0 | Low (protonated state) | [1] |
| 5.0 | Increases significantly | [1] |
| 7.0 | Reaches maximum | [1] |
| 9.0 | Starts to decrease | [1] |
| 11.0 | Further decrease | [1] |
Note: The exact ESR values can vary significantly based on the specific synthesis conditions (e.g., crosslinker concentration).
Table 2: Comparative Equilibrium Swelling Ratio (ESR) of Different Hydrogels
| Hydrogel Type | Condition | Equilibrium Swelling Ratio (g/g) | Reference |
| PAA | pH 7.4 | High (e.g., >100) | [9] |
| PMAA-co-MAA | pH 6.7 (max) | ~47 | [7] |
| PAAm | Neutral pH | Lower than PAA | [14] |
| PAA/Alginate | Water | ~450% | [11] |
| PAAm/Chitosan | Water | ~500% | [11] |
Experimental Protocols
Synthesis of Poly(this compound) Hydrogels
This protocol describes a typical free-radical polymerization method for preparing PAA hydrogels.[15][16][17][18]
Materials:
-
This compound (AA) monomer
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
Procedure:
-
Dissolve the desired amount of this compound and MBA in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS initiator to the solution and mix thoroughly.
-
Pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Place the mold in an oven at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 2-4 hours) to allow polymerization and crosslinking to occur.
-
After polymerization, remove the resulting hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.
Measurement of Equilibrium Swelling Ratio (ESR)
This gravimetric method is commonly used to determine the maximum swelling capacity of a hydrogel.[19][20][21]
Materials:
-
Synthesized hydrogel samples
-
Swelling medium (e.g., deionized water, buffer solutions of different pH)
-
Analytical balance
-
Filter paper
Procedure:
-
Lyophilize or oven-dry the purified hydrogel samples to a constant weight to obtain the dry weight (Wd).
-
Immerse the dried hydrogel samples in an excess of the desired swelling medium at a constant temperature.
-
At regular intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess surface liquid, and weigh it to get the swollen weight (Ws).
-
Continue this process until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR (g/g) = (Ws - Wd) / Wd
Measurement of Swelling Kinetics
This protocol measures the rate at which a hydrogel swells over time.[22][23][24]
Materials:
-
Synthesized hydrogel samples (dried)
-
Swelling medium
-
Analytical balance
-
Filter paper
-
Stopwatch
Procedure:
-
Record the initial dry weight (Wd) of the hydrogel sample.
-
Immerse the dry hydrogel in the swelling medium and start the stopwatch simultaneously.
-
At predetermined time intervals (t), remove the hydrogel, blot the surface, and record the swollen weight (Wt).
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio (t) = (Wt - Wd) / Wd
-
Plot the swelling ratio as a function of time to obtain the swelling kinetics curve.
Visualizing Key Concepts and Workflows
pH-Dependent Swelling Mechanism of PAA Hydrogels
The following diagram illustrates the conformational changes of a PAA hydrogel network in response to changes in the surrounding pH.
Caption: pH-responsive swelling of PAA hydrogels.
Experimental Workflow for Swelling Analysis
This diagram outlines the key steps involved in the experimental analysis of hydrogel swelling behavior.
Caption: Experimental workflow for hydrogel swelling analysis.
Conclusion
Poly(this compound) hydrogels are highly versatile materials with swelling properties that can be finely tuned by adjusting environmental factors such as pH and ionic strength, as well as synthesis parameters like crosslinking density. Their exceptional pH-responsiveness and high swelling capacity make them superior to many neutral synthetic and natural polymer-based hydrogels for applications requiring significant volume changes in response to specific triggers. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to effectively utilize and innovate with PAA hydrogels in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(this compound) Interpenetrating Polymer Network Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Swelling study of Poly (Meththis compound-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan- and Alginate-Based Hydrogels for the Adsorption of Anionic and Cationic Dyes from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchtrend.net [researchtrend.net]
- 15. 2.2. Synthesis of Poly (AA)-Based Hydrogels [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One pot synthesis of poly this compound hydrogels for technological applications* | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. Preparation of a poly(this compound) based hydrogel with fast adsorption rate and high adsorption capacity for the removal of cationic dyes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03077H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Performance of Acrylic Acid-Based Adhesives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of different acrylic acid-based adhesive formulations. The data presented is compiled from peer-reviewed studies to assist researchers and professionals in selecting the most suitable adhesive for their specific applications. This document details the experimental protocols used to generate the data and presents a clear, comparative summary of the findings.
Comparative Analysis of Mechanical Properties
The performance of this compound-based adhesives is significantly influenced by their chemical composition. Key mechanical properties such as peel strength, shear strength, and tack can be tailored by modifying the concentration of this compound (AA) and other components like chain transfer agents or crosslinkers.[1][2] The following table summarizes the mechanical properties of two distinct this compound-based pressure-sensitive adhesive (PSA) formulations, highlighting the impact of composition on performance.
| Adhesive Formulation | Peel Strength (N/25 mm) | Shear Strength (hours) | Tack (Steel Ball No.) | Reference |
| Formulation A: Sustainable PSA with 10 wt% Glycidyl Methacrylate (GMA) | 7.7 | 303 (at 25°C) | #5 | [3] |
| Formulation B: Water-Based PSA with 1.5 phm this compound (AA) and 0.05 phm tert-Dodecyl Mercaptan (TDM) | Significantly Increased Peel Force | > 4 times increase in static shear time on PET** | Increased Tack Force | [1] |
*Absolute values were not provided in the source, but significant improvements were noted compared to a baseline formulation.[1] **Comparison made against a simpler PSA formulation.[1]
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in the comparative data.
Peel Strength Test
The peel strength, which measures the force required to remove an adhesive tape from a substrate, is a critical parameter for many applications.[4]
-
Test Standard: Often based on standards like ASTM D3330.
-
Specimen Preparation: Adhesive tape of a standard width (e.g., 25 mm) is applied to a clean, flat substrate (e.g., stainless steel, glass, or polyethylene).[5][6] A standard roller (e.g., 2 kg) is used to ensure uniform contact.[3]
-
Test Procedure: The free end of the tape is clamped in the grip of a tensile testing machine. The substrate is held stationary. The tape is then peeled from the substrate at a constant speed (e.g., 300 mm/min) and at a specific angle (commonly 180° or 90°).[2][6]
-
Data Acquisition: The force required to peel the tape is recorded throughout the test. The average force over a specified distance is reported as the peel strength, typically in Newtons per 25 millimeters (N/25 mm).[7]
Shear Strength Test
Shear strength, or cohesion, is the adhesive's ability to resist forces applied parallel to the bonded surfaces.[8]
-
Test Standard: Commonly follows standards such as ASTM D3654.
-
Specimen Preparation: A standard area of adhesive tape (e.g., 25 mm x 25 mm) is applied to a standard test panel (e.g., stainless steel).[3] The bonded area is rolled with a standard roller to ensure consistent application.
-
Test Procedure: The test panel with the bonded adhesive is mounted vertically in a test stand. A standard weight (e.g., 1 kg) is attached to the free end of the adhesive tape.[1]
-
Data Acquisition: The time it takes for the adhesive to fail and the weight to fall is recorded. This time is reported as the shear strength in hours.[3] Dynamic shear tests can also be performed where an increasing force is applied until failure.[1]
Tack Test
Tack refers to the initial adhesion of a material upon light contact.[4]
-
Test Method (Loop Tack): A loop of the adhesive tape, with the adhesive side out, is brought into contact with a standard surface (e.g., stainless steel). The force required to pull the loop away from the surface is measured.[9]
-
Test Method (Rolling Ball Tack): A standard steel ball is rolled down an inclined track onto the horizontal surface of the adhesive. The distance the ball travels on the adhesive is measured. Shorter distances indicate higher tack. The tack is often reported as the steel ball number, with lower numbers indicating higher tack.[3]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for mechanical testing of adhesives and a conceptual representation of factors influencing adhesive performance.
Caption: Experimental workflow for mechanical testing of this compound-based adhesives.
Caption: Logical relationships between formulation factors and adhesive performance.
References
- 1. mdpi.com [mdpi.com]
- 2. What factors significantly affect the peel strength of acrylic double-sided tape?-Juntian [gzjtslzp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stablemicrosystems.com [stablemicrosystems.com]
- 5. pstc.org [pstc.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. web.usm.my [web.usm.my]
A Comparative Guide to Initiators for Acrylic Acid Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical determinant in the successful polymerization of acrylic acid, directly influencing reaction kinetics, polymer properties, and, ultimately, the performance of the final product. This guide provides an objective comparison of three primary classes of initiators—thermal, redox, and photoinitiators—supported by experimental data and detailed protocols to inform initiator selection for applications ranging from hydrogels in drug delivery to superabsorbent polymers.
Performance Comparison of Initiators
The choice of initiator significantly impacts key polymerization parameters such as reaction time, the molecular weight (Mw) of the resulting poly(this compound), and the polydispersity index (PDI), a measure of the distribution of molecular weights. The following tables summarize the performance of different initiator systems based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Initiator Type | Initiator System | Temperature (°C) | Polymerization Time | Monomer Conversion (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Thermal | Ammonium (B1175870) Persulfate (APS) | 80 | 4 hours (main feed) | >99 | ~350,000 | Not Reported |
| Redox | Ammonium Persulfate (APS) / Sulfinic Acid Derivative | 40 | 4 hours (main feed) | >99 | ~450,000 | Not Reported |
| Redox | Ammonium Persulfate (APS) / Sulfinic Acid Derivative | 20 | 4 hours (main feed) | >99 | ~550,000 | Not Reported |
| Photoinitiator | α-hydroxyalkylphenones (HPs) | Room Temp | Minutes | 60-96 | 30,570–34,400 | ~1.6 |
| Photoinitiator | Acylphosphine oxides (APOs) | Room Temp | Minutes | 60-96 | 26,320–31,120 | ~1.6 |
Note: Data for Thermal and Redox initiators are based on a butyl acrylate (B77674), methyl methacrylate, and meththis compound system, which provides a strong indication of performance for this compound polymerization.[1] Data for Photoinitiators is based on a system containing n-butyl acrylate and this compound.[2]
Key Differences and Considerations
Thermal Initiators , such as persulfates (e.g., potassium persulfate (KPS), ammonium persulfate (APS)) and azo compounds (e.g., azobisisobutyronitrile (AIBN)), are widely used due to their cost-effectiveness and predictable decomposition kinetics.[3] The rate of radical generation is controlled by temperature, with higher temperatures leading to faster initiation.[1] However, elevated temperatures can sometimes lead to side reactions and may not be suitable for temperature-sensitive monomers or applications.
Redox Initiators consist of an oxidizing agent and a reducing agent that generate free radicals at much lower temperatures (even at or below room temperature) compared to thermal initiators.[1][3] This allows for polymerization under milder conditions, which can lead to higher molecular weight polymers as seen in the table above.[1] Common redox pairs include persulfates with bisulfites or organic reducing agents.[4][5] The reaction rate can be controlled by adjusting the concentration of the redox components.[3]
Photoinitiators generate radicals upon exposure to ultraviolet (UV) or visible light.[3] This method offers excellent temporal and spatial control over the polymerization process, making it ideal for applications like 3D printing and coatings.[3][6] Photoinitiated polymerizations are typically very fast, often completing in minutes.[2] Photoinitiators are classified as Type I (unimolecular cleavage) or Type II (bimolecular reaction with a co-initiator).[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Thermal Initiation: Solution Polymerization of this compound using Ammonium Persulfate (APS)
This protocol describes a continuous flow synthesis of poly(this compound).
Materials:
-
This compound (inhibitor removed)
-
Ammonium persulfate (APS)
-
Deionized water
-
HPLC pumps
-
Static mixers
-
PTFE tubing
-
Hot water bath
Procedure:
-
Prepare a monomer solution of this compound in deionized water at the desired concentration (e.g., 0.70 to 3.00 mol/L).
-
Prepare an initiator solution of ammonium persulfate in deionized water (e.g., 0.056 to 0.112 mol/L).
-
Set up a continuous flow reactor consisting of two HPLC pumps, two static mixers, and a coil of PTFE tubing immersed in a hot water bath set to the desired reaction temperature (e.g., 90°C).
-
Pump the monomer and initiator solutions at controlled flow rates through the static mixers to ensure thorough mixing.
-
The mixed solution then flows through the heated PTFE tubing for a specific residence time to allow for polymerization.
-
The resulting poly(this compound) solution is collected at the outlet of the reactor.
-
Characterize the polymer for monomer conversion (e.g., by gravimetry or spectroscopy) and for molecular weight and PDI (by Gel Permeation Chromatography - GPC).
Redox Initiation: Aqueous Solution Polymerization of this compound using Persulfate/Metabisulfite (B1197395)
This protocol is based on a method for preparing poly(this compound) salts.[5][7]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (for neutralization)
-
Sodium metabisulfite
-
Sodium persulfate
-
Deionized water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a partially neutralized this compound monomer solution by adding sodium hydroxide to an aqueous solution of this compound to achieve a pH between 3 and 5.
-
Prepare separate aqueous solutions of the redox initiator components: sodium metabisulfite and sodium persulfate.
-
In a reaction vessel, continuously feed the monomer solution and the initiator solutions. The metabisulfite/persulfate molar ratio should be maintained between 1 and 3.5, and the total initiator to monomer molar percentage should be between 5% and 18%.
-
Maintain the reaction temperature between 30°C and 100°C. The polymerization is exothermic, so cooling may be required to control the temperature.
-
The polymerization is carried out continuously, with the product being removed from the reactor.
-
The resulting polymer can be characterized for its molecular weight and PDI using GPC.
Photoinitiation: UV-Induced Polymerization of this compound using a Type I Photoinitiator
This protocol is adapted from a study on the photopolymerization of acrylate monomers.[2]
Materials:
-
This compound (inhibitor removed)
-
n-Butyl acrylate (or other co-monomers as required)
-
Type I Photoinitiator (e.g., α-hydroxyalkylphenone or acylphosphine oxide)
-
UV light source (e.g., mercury lamp with controlled intensity)
-
Reaction vessel suitable for UV irradiation (e.g., quartz or UV-transparent material)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Prepare a monomer mixture of this compound and any co-monomers.
-
Dissolve the photoinitiator in the monomer mixture at the desired concentration (e.g., 1-3 wt%).
-
Place the mixture in the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove oxygen, which can inhibit radical polymerization.
-
Expose the reaction mixture to UV light of a specific wavelength range and intensity (e.g., 320–390 nm at 15 mW/cm²).
-
The polymerization will proceed rapidly. Monitor the reaction progress using techniques like Photo-DSC (Differential Scanning Calorimetry) to measure the heat of polymerization and determine the rate and degree of conversion.
-
After the desired conversion is reached or the reaction is complete, the UV source is turned off.
-
The resulting polymer is then characterized for its properties, including molecular weight and PDI by GPC.
Initiation Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental initiation mechanisms and a general experimental workflow for the polymerization of this compound.
Caption: Thermal decomposition of a persulfate initiator to generate radicals.
Caption: Generation of radicals via a redox reaction.
Caption: Radical generation by photolytic cleavage of a Type I photoinitiator.
Caption: A generalized workflow for conducting this compound polymerization.
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. US20150112033A1 - Method for synthesizing polymers from this compound, one of the salts of same or the mixture thereof - Google Patents [patents.google.com]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing solution vs. emulsion polymerization of acrylic acid
An objective comparison between solution and emulsion polymerization techniques for synthesizing poly(acrylic acid) (PAA) is crucial for researchers and scientists in material science and drug development. The choice of polymerization method significantly impacts the polymer's properties, process efficiency, and suitability for specific applications. This guide provides a detailed comparison, supported by experimental data and protocols, to aid in selecting the appropriate method.
Introduction to Polymerization Techniques
Polymerization of this compound is predominantly carried out using free-radical polymerization.[1] The two most common liquid-phase methods are solution and emulsion polymerization.
-
Solution Polymerization : In this homogeneous process, the this compound monomer is dissolved in a suitable solvent, along with a free-radical initiator.[2] The resulting polymer remains dissolved in the solvent, forming a polymer solution. Heat transfer is relatively straightforward due to the lower viscosity of the mixture.[2]
-
Emulsion Polymerization : This is a heterogeneous process where the monomer is dispersed in an aqueous phase with the help of a surfactant.[2] The initiator radicals are generated in the aqueous phase and migrate to surfactant micelles, which are swollen with monomer molecules. Polymerization proceeds within these micelles, leading to the formation of a stable polymer latex—a dispersion of polymer particles in water.[2] This method is known for achieving high molecular weights at fast reaction rates.[3]
Core Comparison: Solution vs. Emulsion Polymerization
| Feature | Solution Polymerization | Emulsion Polymerization |
| System Type | Homogeneous[2] | Heterogeneous[2] |
| Primary Medium | Organic or aqueous solvent[3] | Water[3] |
| Reaction Locus | Continuous solvent phase | Monomer-swollen surfactant micelles[2] |
| Heat Transfer | Easy, facilitated by solvent and low viscosity[2] | Excellent, water acts as an efficient heat sink[2] |
| Reaction Rate | Generally slower due to lower monomer concentration[2] | Very rapid, often 10-100 times faster than solution[3][4] |
| Molecular Weight | Lower to moderate, often limited by chain transfer to solvent[2][3] | Very high (often >1,000,000 g/mol )[2] |
| Product Form | Polymer solution (viscous)[2] | Polymer latex/emulsion (low viscosity)[2] |
| Viscosity | Increases significantly with polymer concentration and MW[5] | Low, independent of polymer molecular weight[2] |
| Purity | High purity possible, but complete solvent removal is difficult[2][6] | Contains residual surfactants and other additives[2] |
| Environmental Impact | Use of organic solvents can be hazardous and costly to dispose of[3] | More environmentally friendly due to the use of water[3] |
| Process Control | Good control over molecular weight distribution[3] | More complex due to multiphase system[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for each polymerization method based on typical experimental findings.
Table 1: Typical Reaction Conditions
| Parameter | Solution Polymerization | Emulsion Polymerization |
| Monomer Concentration | < 40% in aqueous solution[7] | 20-40% (in water) |
| Initiator | Potassium persulfate (KPS), AIBN, Redox initiators (e.g., persulfate/metabisulfite)[1][5] | Potassium persulfate (KPS), Ammonium (B1175870) persulfate (APS)[8] |
| Typical Temperature | 40 - 100 °C[5][7] | 50 - 80 °C |
| Reaction Time | 3 - 20 hours[7][9] | 1 - 4 hours[2] |
| Surfactant | Not required | Required (e.g., Sodium dodecyl sulfate)[8] |
Table 2: Resulting Polymer Properties
| Property | Solution Polymerization | Emulsion Polymerization |
| Average Molecular Weight (Mw) | 1,000 - 1,000,000 g/mol [5] | > 1,000,000 g/mol [2] |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5[9] | Can be broad, but controllable |
| Particle Size | Not applicable (polymer is in solution) | 50 - 200 nm[10] |
| Final Solids Content | 25 - 50% | 40 - 55% |
| Glass Transition Temp. (Tg) | ~113 - 116 °C (largely independent of MW)[9] | ~106 °C (for PAA) |
Experimental Workflows
The logical flow of each polymerization process is visualized below.
Caption: Workflow for solution polymerization of this compound.
Caption: Workflow for emulsion polymerization of this compound.
Experimental Protocols
The following are generalized laboratory-scale protocols for the synthesis of poly(this compound).
Protocol 1: Aqueous Solution Polymerization
This protocol is based on typical procedures for synthesizing PAA in an aqueous solution.[9]
Materials & Equipment:
-
This compound (AA) monomer
-
Potassium persulfate (KPS) initiator
-
Deionized water (solvent)
-
Nitrogen gas source
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle or water bath
-
Thermometer
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the stirring is efficient.
-
Reagent Preparation: In the three-neck flask, add 720 mL of deionized water.
-
Inert Atmosphere: Begin purging the system with nitrogen gas and continue a slow stream throughout the reaction to remove oxygen, which inhibits free-radical polymerization.
-
Monomer Addition: While stirring, add 76 mL of this compound to the deionized water.
-
Heating: Heat the solution to the desired reaction temperature, for example, 80°C.[9]
-
Initiation: Dissolve 0.24 g of potassium persulfate (KPS) in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.
-
Polymerization: Maintain the temperature and stirring for a set duration, typically 3 to 20 hours.[9] The viscosity of the solution will increase as the reaction proceeds.
-
Completion & Cooling: After the reaction period, turn off the heat and allow the polymer solution to cool to room temperature while continuing to stir.
-
Product: The final product is a viscous aqueous solution of poly(this compound).
Protocol 2: Emulsion Polymerization
This protocol outlines a typical semi-continuous emulsion polymerization process.[8]
Materials & Equipment:
-
This compound (AA) monomer
-
Ammonium persulfate (APS) initiator
-
Sodium dodecyl sulfate (B86663) (SDS) surfactant
-
Deionized water
-
Reaction kettle with a jacket for heating/cooling, mechanical stirrer, condenser, and separate feed inlets
-
Monomer and initiator feed tanks/pumps
Procedure:
-
Initial Charge: Charge the reaction kettle with deionized water and the surfactant (e.g., SDS). Heat the mixture to the reaction temperature (e.g., 70°C) with constant agitation.[7]
-
Feed Preparation:
-
Monomer Emulsion: In a separate vessel, prepare a pre-emulsion by dispersing the this compound monomer in water with a portion of the surfactant.
-
Initiator Solution: In another vessel, dissolve the ammonium persulfate initiator in deionized water.
-
-
Initiation: Add a small initial amount of the initiator solution to the reaction kettle.
-
Semi-continuous Feed: Once the initial polymerization has started (often indicated by a slight temperature rise or change in appearance), begin the continuous, controlled feed of both the monomer emulsion and the remaining initiator solution into the kettle over a period of 1-3 hours.
-
Polymerization: Maintain constant agitation and temperature throughout the feed period and for an additional "chasing" period of about 1 hour after the feeds are complete to ensure high conversion of the monomer.
-
Cooling: Once the reaction is complete, cool the reactor to room temperature.
-
Product: The final product is a stable, low-viscosity latex (emulsion) of poly(this compound).
Applications and Method Selection
The choice between solution and emulsion polymerization directly influences the final application of the PAA.
-
PAA from Solution Polymerization: The resulting polymer solution is often used directly. This method is suitable for applications where a pure, solvent-borne polymer is needed, such as in certain adhesives, coatings, and as a precursor for biomedical applications where high purity is critical.[2][3] The molecular weight can be controlled for use as dispersants and scale inhibitors in water treatment.[7][11]
-
PAA from Emulsion Polymerization: The latex product is directly usable in many applications, such as in water-based paints, adhesives, and binders for textiles and paper.[8] The high molecular weight achieved is essential for superabsorbent polymers (SAPs) used in disposable diapers and agricultural applications.[1][12]
Conclusion
Both solution and emulsion polymerization offer distinct advantages and disadvantages for the synthesis of poly(this compound). Solution polymerization provides a simpler, homogeneous system that can yield a purer polymer solution, but it is generally slower and results in lower molecular weight polymers.[2][3] Emulsion polymerization is a more complex, heterogeneous process that is highly efficient, enabling the rapid production of high molecular weight PAA in an environmentally friendly aqueous medium.[2][3] The selection of the optimal method depends on the desired polymer properties—particularly molecular weight and purity—and the intended end-use application.
References
- 1. Polythis compound - Wikipedia [en.wikipedia.org]
- 2. mcpolymers.com [mcpolymers.com]
- 3. Factors to Consider When Choosing Between Emulsion and Solution Polymerization [eureka.patsnap.com]
- 4. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 5. mdpi.com [mdpi.com]
- 6. What are the advantages and disadvantages of emulsion polymerization - askIITians [askiitians.com]
- 7. POLY(this compound): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. nbinno.com [nbinno.com]
- 12. Exploring Polythis compound | Uses, Properties, Applications [carbomer.com]
A Researcher's Guide to Validating Monomer Conversion in Acrylic Acid Polymerization
The precise determination of monomer conversion is a critical parameter in the synthesis of poly(acrylic acid), directly influencing the final material's properties, reaction efficiency, and process control. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for obtaining reliable and accurate data. This guide provides an objective comparison of three common methods for quantifying this compound monomer conversion: Fourier-Transform Infrared (FTIR) Spectroscopy, Gravimetric Analysis, and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.
Comparative Analysis of Key Techniques
The choice of analytical method for monitoring the progress of this compound polymerization depends on factors such as the required accuracy, speed, cost, and the specific experimental setup. Spectroscopic, chromatographic, and gravimetric methods are the most prevalent approaches.[1]
Data Presentation: Comparison of Analytical Methods
| Feature | FTIR Spectroscopy | Gravimetric Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the decrease in absorbance of the this compound C=C double bond.[2][3] | Physically separating and weighing the formed polymer from the unreacted monomer.[1] | Separates and quantifies the residual this compound monomer from the polymer and other reaction components.[4] |
| Typical Precision | Good (typically ±2-5%) | High (can be < ±1% with care)[5] | Very High (< ±2%) |
| Accuracy | Good, but can be affected by baseline selection and overlapping peaks.[6] | High, considered an absolute method.[5][7] | High, dependent on the quality of the calibration standards. |
| Analysis Time | Fast (real-time monitoring is possible).[8][9] | Slow and labor-intensive (requires precipitation, filtration, drying).[7][10] | Moderate (typically 10-30 minutes per sample).[11] |
| Cost | Moderate to high (cost of spectrometer). | Low (basic laboratory equipment).[5] | High (cost of HPLC system, columns, and solvents). |
| Limit of Detection (LOD) | Not typically used for trace analysis. | Not applicable for determining low monomer concentrations. | Low (e.g., 1.7 µg/mL for this compound). |
| Limit of Quantification (LOQ) | Not typically used for trace analysis. | Not applicable for determining low monomer concentrations. | Low (e.g., 2.8 µg/mL for this compound). |
| Advantages | - Real-time, in-situ monitoring is possible.[9]- Non-destructive.[12]- Provides kinetic information.[1] | - Absolute method, no calibration required.[5][7]- High accuracy and precision.[10]- Inexpensive equipment.[5] | - High sensitivity and selectivity.[11]- Can simultaneously analyze multiple components.[11]- Well-established and reliable method. |
| Disadvantages | - Requires careful calibration and selection of an internal standard peak.[6]- Can be sensitive to changes in the reaction medium (e.g., viscosity).- Limited to detecting functional group changes.[12] | - Time-consuming and requires manual labor.[7][10]- Prone to errors from incomplete precipitation or impurities.[5]- Not suitable for real-time monitoring. | - Requires sample preparation (dissolution, filtration).- High initial equipment cost.- Requires use of solvents. |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
This method monitors the disappearance of a characteristic absorption band of the this compound monomer, specifically the C=C stretching vibration, as it is converted into the polymer's single-bond backbone.
Methodology:
-
Reference Spectrum: Record the FTIR spectrum of the initial reaction mixture (at time t=0) before polymerization begins. This spectrum will show a prominent peak corresponding to the this compound C=C double bond, typically around 1637 cm⁻¹.[2][3]
-
Internal Standard: Identify a peak in the spectrum that does not change during the polymerization process to serve as an internal standard. This could be a C-H stretching or a carbonyl (C=O) peak from the ester group if present and unaffected.
-
Reaction Monitoring: At regular intervals, acquire FTIR spectra of the reaction mixture. This can be done by withdrawing samples and analyzing them or, ideally, by using an in-situ ATR-FTIR probe immersed in the reactor for real-time data collection.[9]
-
Data Analysis: For each spectrum, calculate the ratio of the peak height or area of the C=C bond to the peak height or area of the internal standard.
-
Conversion Calculation: The monomer conversion at a given time (t) is calculated using the following formula:
Conversion (%) = [1 - (Ratiot / Ratio0)] x 100
Where Ratiot is the ratio of the C=C peak to the internal standard peak at time t, and Ratio0 is the initial ratio at time t=0.
Gravimetric Analysis
This is a classical and direct method that involves separating the formed polymer from the unreacted monomer and weighing it.
Methodology:
-
Sampling: At predetermined time points, withdraw a precisely weighed aliquot of the reaction mixture.
-
Precipitation: Transfer the aliquot into a beaker containing a non-solvent for the polymer but a solvent for the monomer (e.g., methanol (B129727) or ethanol (B145695) for poly(this compound)). This will cause the polymer to precipitate out of the solution.[1]
-
Filtration: Collect the precipitated polymer by filtering the mixture through a pre-weighed filter paper.
-
Washing: Wash the collected polymer on the filter paper with the non-solvent to remove any residual monomer, initiator, or other impurities.
-
Drying: Dry the filter paper with the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weighing: After cooling in a desiccator, weigh the filter paper with the dried polymer.
-
Conversion Calculation: The monomer conversion is calculated as follows:
Conversion (%) = (Mass of dried polymer / Initial mass of monomer in the aliquot) x 100
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the residual this compound monomer in the polymerization mixture.
Methodology:
-
Calibration: Prepare a series of standard solutions of this compound at known concentrations in a suitable solvent. Analyze these standards by HPLC to generate a calibration curve by plotting peak area versus concentration.
-
Sampling and Quenching: At desired time intervals, withdraw a sample from the reaction mixture and immediately quench the polymerization by adding a small amount of an inhibitor (e.g., hydroquinone) and cooling the sample.
-
Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., the mobile phase) and filter it through a syringe filter (e.g., 0.45 µm) to remove any precipitated polymer and particulate matter.[13]
-
Chromatographic Analysis: Inject the prepared sample into the HPLC system. A reverse-phase C18 column is commonly used with a mobile phase such as a mixture of water (with an acid modifier like phosphoric acid to suppress ionization) and acetonitrile.[11][14] The this compound peak is detected using a UV detector, typically at a wavelength around 210 nm.[11]
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Conversion Calculation: The monomer conversion is calculated based on the initial and residual monomer concentrations:
Conversion (%) = [1 - (Concentrationt / Concentration0)] x 100
Where Concentrationt is the concentration of this compound at time t, and Concentration0 is the initial concentration.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. scielo.br [scielo.br]
- 7. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
- 8. nadkarnispc.com [nadkarnispc.com]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. osha.gov [osha.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. jps.usm.my [jps.usm.my]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparing the efficacy of different polymerization inhibitors for acrylic acid
For Researchers, Scientists, and Drug Development Professionals
The high reactivity of acrylic acid, a crucial monomer in numerous industrial processes, presents a significant challenge due to its propensity for spontaneous and often hazardous polymerization. Effective inhibition of this process is paramount for safe storage, transportation, and handling. This guide provides a comparative analysis of the efficacy of various polymerization inhibitors for this compound, supported by experimental data and detailed methodologies.
Efficacy of Common Polymerization Inhibitors
The selection of an appropriate polymerization inhibitor is critical and depends on the specific conditions of storage, transport, or synthesis. The most widely used inhibitors for this compound are hydroquinone (B1673460) monomethyl ether (MEHQ) and phenothiazine (B1677639) (PTZ). Their performance, along with that of other emerging inhibitors, is summarized below.
Data Summary
The following table provides a comparative overview of the efficacy of different polymerization inhibitors for this compound based on available experimental data. It is important to note that experimental conditions can vary between studies, impacting direct comparability.
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Time (hours) | Oxygen Requirement | Key Findings & Citations |
| MEHQ | 200 | 80 | 50 | Yes | Effective only in the presence of oxygen. Functions as a retarder, slowing the polymerization rate.[1] |
| 200 | 90 | 12 | Yes | Inhibition time decreases significantly with increasing temperature.[1] | |
| PTZ | 100 | 113 | 64 | No | Effective in the absence of oxygen, making it suitable for distillation processes.[2] |
| N-benzylphenothiazine | 100 | 113 | 85.6 | No | N-alkylation of PTZ can improve inhibition efficiency.[2] |
| N-(1-phenylethyl)phenothiazine | 100 | 113 | 96.3 | No | Demonstrates significantly higher inhibition efficiency compared to PTZ.[2] |
| N-(1-phenylethyl)phenothiazine + Nitrosobenzene | Not Specified | 113 | >122 | No | Combination with a vapor-phase inhibitor shows superior performance.[2] |
Mechanism of Action
The inhibitory action of these compounds primarily involves the scavenging of free radicals, which are the initiators of the polymerization chain reaction. However, the specific mechanisms differ.
Hydroquinone Monomethyl Ether (MEHQ) and the Role of Oxygen
MEHQ's inhibitory function is critically dependent on the presence of molecular oxygen. It does not directly react with the initial carbon-centered radicals of the this compound monomer. Instead, a synergistic mechanism is at play:
-
Oxygen Scavenging: Oxygen first reacts with the primary carbon radicals (R•) to form peroxy radicals (ROO•).
-
MEHQ Intervention: MEHQ then reacts with these less reactive peroxy radicals, forming stable radicals that do not propagate the polymerization chain.
This mechanism effectively reduces the rate of oxygen consumption and enhances the overall inhibition effect.
Caption: Mechanism of MEHQ and Oxygen in this compound Polymerization Inhibition.
Phenothiazine (PTZ) as a Radical Scavenger
Phenothiazine and its derivatives are highly efficient radical scavengers that can function in the absence of oxygen. The proposed mechanism involves the donation of a hydrogen atom from the amine group of PTZ to the growing polymer radical, thereby terminating the chain reaction. The resulting PTZ radical is stable and does not initiate new polymer chains.
Caption: Simplified Mechanism of Phenothiazine as a Radical Scavenger.
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of polymerization inhibitors for this compound, based on common experimental practices.
Determining Inhibition Time (Gelation Time)
This experiment aims to measure the time required for a sample of this compound with a specific inhibitor concentration to show initial signs of polymerization (gelation) at a constant elevated temperature.
Materials:
-
Glacial this compound (inhibitor-free or with a known low concentration of inhibitor)
-
Polymerization inhibitor to be tested
-
Heating block or oil bath with precise temperature control
-
Test tubes or sealed ampoules
-
Stirring mechanism (optional, for liquid-phase testing)
-
Timer
Procedure:
-
Sample Preparation: Prepare solutions of this compound with varying concentrations of the polymerization inhibitor (e.g., 50, 100, 200 ppm).
-
Experimental Setup:
-
Place a known volume of the prepared this compound solution into a test tube or ampoule.
-
If required by the inhibitor's mechanism (e.g., for MEHQ), ensure the presence of a controlled amount of oxygen by leaving a headspace of air. For anaerobic testing (e.g., for PTZ), the sample should be purged with an inert gas like nitrogen before sealing.
-
Place the test tube/ampoule in the pre-heated heating block or oil bath set to the desired experimental temperature (e.g., 113°C).
-
-
Observation and Data Collection:
-
Start the timer as soon as the sample reaches the target temperature.
-
Visually inspect the sample at regular intervals for the first signs of polymerization, which can be observed as an increase in viscosity, the formation of haze, or the appearance of a solid gel.
-
Record the time at which gelation is first observed. This is the "time to gelation" or inhibition time.
-
-
Data Analysis:
-
Repeat the experiment for each inhibitor concentration to ensure reproducibility.
-
Plot the inhibition time as a function of inhibitor concentration to determine the dose-dependent efficacy.
-
Caption: Experimental Workflow for Determining Inhibition Time.
Conclusion
The choice of a polymerization inhibitor for this compound is a critical decision that impacts safety and process efficiency. While MEHQ is a widely used and effective inhibitor, its dependence on oxygen limits its application in certain environments, such as during distillation. Phenothiazine and its derivatives offer excellent performance, particularly in the absence of oxygen. Recent research into N-alkylated phenothiazines indicates a promising avenue for developing even more potent inhibitors. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate and compare the efficacy of existing and novel polymerization inhibitors for this compound.
References
A Comparative Guide to Chromatographic Validation of Acrylic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of acrylic acid is paramount for the integrity of experimental outcomes and the quality of final products. This guide provides an objective comparison of the two primary chromatographic methods for this compound purity assessment—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols.
This document outlines the performance of these techniques in separating and quantifying this compound from its common impurities. The selection of the most suitable method is contingent on the specific impurities of interest, required sensitivity, and available instrumentation.
Performance Comparison of GC and HPLC Methods
The following tables summarize the quantitative performance of Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound and its common impurities.
Table 1: Gas Chromatography (GC) Performance
| Analyte | Column | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| This compound | HP-INNOWAX | MS | 0.009 - 0.666 mg/L | - | >0.99 |
| This compound | AT-1000 | FID | 1.0 µg/mL | 3.5 µg/mL | ≥0.994 |
| Benzaldehyde | 15% FFAP & 5% NPGA | - | ~5 mass ppm | - | - |
| Furfural | 15% FFAP & 5% NPGA | - | ~5 mass ppm | - | - |
Data compiled from multiple sources, and performance may vary based on specific instrumentation and conditions.
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Analyte | Column | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| This compound | Zorbax ODS | UV (210 nm) | 5 ng/injection | - | - |
| This compound | - | UV | 1.7 µg/mL | 2.8 µg/mL | - |
| Acrylamide | - | - | - | - | - |
| Acetic Acid | Zorbax ODS | UV (210 nm) | - | - | - |
| Meththis compound | Zorbax ODS | UV (210 nm) | - | - | - |
Data compiled from multiple sources, and performance may vary based on specific instrumentation and conditions.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the chromatographic validation of this compound purity.
Caption: General Workflow for this compound Purity Validation.
Detailed Experimental Protocols
Below are detailed methodologies for commonly employed GC and HPLC methods for the determination of this compound purity.
Gas Chromatography (GC-FID) Method for General Purity
This method is suitable for the determination of the purity of this compound and the quantification of various volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A 1.5 m x 3 mm column packed with 15% FFAP (Free Fatty Acid Phase) and 5% NPGA (Neopentyl Glycol Adipate) on UNIPORT S (80-100 mesh) is a suitable option.[1]
-
Carrier Gas: Helium or Nitrogen, with a purity of 99.999% or higher.[2]
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Injection Volume: 1-10 µL.[3]
-
Sample Preparation: Dilute the this compound sample with a suitable solvent if necessary.
-
Procedure:
-
Inject the prepared sample into the gas chromatograph.
-
Record the chromatogram and identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of known standards.
-
Calculate the concentration of each impurity using the peak areas and response factors determined from the analysis of standard solutions.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is particularly effective for the separation of this compound from less volatile impurities and related acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A 25 cm x 4.6 mm I.D. stainless steel column packed with Zorbax 8-µm ODS (Octadecylsilane) bound, spherical, silica (B1680970) particles.[4]
-
Mobile Phase: A mixture of 96:4 (v/v) water/acetonitrile containing 0.1% by volume of phosphoric acid.[4] The phosphoric acid suppresses the ionization of this compound, aiding in its retention.[4]
-
Flow Rate: 1 mL/min.[4]
-
UV Detector Wavelength: 210 nm.[4]
-
Injection Volume: 25 µL.[4]
-
Sample Preparation: Desorb samples with a 1:1 methanol/water mixture.[4]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Monitor the separation at 210 nm and record the chromatogram.
-
Identify the peaks for this compound and its impurities based on the retention times of standard compounds.
-
Quantify the impurities by comparing their peak areas with those obtained from standard solutions of known concentrations. This method has been shown to separate this compound from potential interferences such as meththis compound, acrylamide, acrolein, acrylonitrile, and acetic acid.[4]
-
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the validation of this compound purity. GC is often preferred for its high sensitivity in detecting volatile impurities.[5] Conversely, HPLC is advantageous for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, as the analysis is typically conducted at room temperature. The choice between GC and HPLC will ultimately depend on the specific analytical requirements, the nature of the expected impurities, and the instrumentation available in the laboratory. The detailed protocols provided in this guide offer a solid foundation for developing and implementing robust purity testing methods for this compound.
References
- 1. EP1722222A1 - Method of determining impurity in this compound - Google Patents [patents.google.com]
- 2. Validation of analytical methods for this compound from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (EHC 191, 1997) [inchem.org]
- 4. osha.gov [osha.gov]
- 5. ruishuangchemical.com [ruishuangchemical.com]
A Comparative Performance Analysis of Acrylic Acid-Based Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of acrylic acid-based coatings against common alternatives, namely epoxy and polyurethane coatings. The information presented is supported by established experimental methodologies to aid in the selection of appropriate protective coatings for various applications, from laboratory equipment to industrial machinery.
Overview of Coating Technologies
This compound-based coatings are valued for their excellent UV resistance, color stability, and fast-drying properties.[1] They are often utilized in exterior applications where aesthetic qualities are important.[2] Epoxy coatings are renowned for their exceptional mechanical strength, adhesion, and chemical resistance, making them suitable for harsh industrial environments.[3][4] Polyurethane coatings offer a balance of flexibility, abrasion resistance, and weathering durability.[1][3]
Comparative Performance Data
The following tables summarize the typical performance characteristics of acrylic, epoxy, and polyurethane coatings based on standardized testing methodologies. These values are representative and can vary based on specific formulations.
Table 1: Adhesion Performance
| Coating Type | ASTM D3359 Adhesion Rating (0B-5B) | Typical Observations |
| This compound-Based | 4B - 5B | Generally good adhesion, with potential for slight flaking at incisions. |
| Epoxy | 5B | Excellent adhesion with no flaking or removal of the coating.[5] |
| Polyurethane | 5B | Excellent adhesion, often used in multi-layer systems with epoxy primers.[6] |
Table 2: Corrosion Resistance
| Coating Type | ASTM B117 Salt Spray Test (Hours to Failure) | Typical Observations |
| This compound-Based | 200 - 500 hours | Moderate resistance, suitable for less corrosive environments. |
| Epoxy | > 1000 hours | High resistance, providing excellent protection in corrosive settings.[3] |
| Polyurethane | 500 - 1000 hours | Good to excellent resistance, often used as a topcoat over an epoxy primer for enhanced durability. |
Table 3: Accelerated Weathering Performance
| Coating Type | QUV Accelerated Weathering (ASTM G154) - 1000 hours |
| Gloss Retention (%) | |
| This compound-Based | 80 - 90% |
| Epoxy | 40 - 60% |
| Polyurethane | 70 - 85% |
Table 4: Mechanical Properties
| Coating Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) |
| This compound-Based | 35 - 55[7] | 5 - 10[7] | 75 - 85 |
| Epoxy | 70 - 90[7] | 1 - 8[7] | 80 - 90 |
| Polyurethane | 50 - 70 | 50 - 150 | 70 - 80 |
Table 5: Chemical Resistance
| Coating Type | Sulfuric Acid (10%) | Sodium Hydroxide (10%) | Xylene |
| This compound-Based | Fair | Good | Poor |
| Epoxy | Excellent[8] | Excellent[8] | Good |
| Polyurethane | Good[8] | Good[8] | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. Adhesion Testing: ASTM D3359 (Cross-Cut Tape Test)
This method assesses the adhesion of coating films to metallic substrates.
-
Apparatus : A sharp cutting blade, a steel or hard metal straightedge, and pressure-sensitive tape conforming to the standard.
-
Procedure :
-
Make a series of six or eleven parallel cuts through the coating to the substrate. For coatings up to 2 mils thick, eleven incisions spaced 1 mm apart are made. For coatings between 2 and 5 mils, six incisions spaced 2 mm apart are used.[9]
-
Make a second series of cuts perpendicular to the first to create a lattice pattern.
-
Apply pressure-sensitive tape over the lattice and smooth it down firmly with a pencil eraser.
-
After approximately 60-90 seconds, rapidly pull the tape off at a 180-degree angle.[10]
-
Inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking).[11]
-
3.2. Corrosion Resistance: ASTM B117 (Salt Spray Test)
This test evaluates the corrosion resistance of coated metals in a corrosive environment.
-
Apparatus : A closed salt spray chamber capable of maintaining a temperature of 35°C.
-
Procedure :
-
Prepare a 5% sodium chloride solution in distilled or deionized water with a pH between 6.5 and 7.2.[12]
-
Place the coated samples in the chamber at an angle of 15 to 30 degrees from the vertical.
-
Atomize the salt solution into a dense fog within the chamber at a controlled rate (1.0 to 2.0 ml/80cm²/hour).[12]
-
Continuously expose the samples for a predetermined duration.
-
Periodically inspect the samples for signs of corrosion, such as blistering, rusting, or loss of adhesion.
-
3.3. Accelerated Weathering: ASTM G154 (QUV Testing)
This method simulates the effects of outdoor weathering on coatings.
-
Apparatus : A QUV accelerated weathering tester equipped with fluorescent UV lamps (typically UVA-340) and a condensation system.
-
Procedure :
-
Mount the coated panels in the QUV tester.
-
Subject the samples to alternating cycles of UV light and moisture. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[13]
-
Continue the exposure for a specified duration (e.g., 1000 hours).
-
At intervals, remove the samples and measure changes in gloss (using a gloss meter at 60°) and color (using a spectrophotometer to calculate the color difference, ΔE).[14]
-
Curing Mechanism and Experimental Workflow
The performance of this compound-based coatings is intrinsically linked to their polymerization and curing processes.
4.1. Curing Mechanism of this compound-Based Coatings
This compound-based coatings typically cure through a free-radical polymerization process. This can be initiated by heat, radiation (such as UV light), or a chemical initiator.[15] The process involves initiation, propagation, and termination steps to form a cross-linked polymer network.
Caption: Free-radical polymerization of this compound.
4.2. Experimental Workflow for Coating Performance Evaluation
A logical workflow is crucial for the comprehensive evaluation of coating performance. This involves sample preparation, subjecting the samples to various performance tests, and subsequent analysis of the results.
Caption: Workflow for coating performance evaluation.
References
- 1. Epoxy vs Acrylic vs Polyurethane Topcoats | Aerospace Coatings Guide | Silmid | Silmid [silmid.com]
- 2. Acrylic Resin vs Polyurethane: Durability in Coating Applications [eureka.patsnap.com]
- 3. Choosing Between PU, Epoxy, And Acrylic Coatings: Which One Fits Your Product? | Rustagi Polymers [rustagipolymers.com]
- 4. blog.crestresins.com [blog.crestresins.com]
- 5. Epoxy, Polyurethane, Acrylic: A Comprehensive Material Comparison - YQXPOLYMER | Expert Manufacturer of Epoxy Resins & CSM (Hypalon) Rubber [yqxpolymer.com]
- 6. researchgate.net [researchgate.net]
- 7. Acrylic Resin vs Epoxy Resin: Strength and Flexibility Comparison [eureka.patsnap.com]
- 8. specialchem.com [specialchem.com]
- 9. kta.com [kta.com]
- 10. blog.chasecorp.com [blog.chasecorp.com]
- 11. hightower-labs.com [hightower-labs.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. epscca.com [epscca.com]
- 14. Bright ideas: Long-lasting color performance for field-applied coatings - Construction Specifier [constructionspecifier.com]
- 15. pcimag.com [pcimag.com]
Safety Operating Guide
Navigating the Safe Disposal of Acrylic Acid in a Laboratory Setting
Proper management and disposal of acrylic acid are critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its corrosive, flammable, and reactive nature, strict protocols must be followed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes chemical splash goggles, a face shield, chemical-resistant gloves (such as neoprene or butyl rubber), a fully buttoned lab coat, and closed-toe shoes.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Waste Classification and Collection
This compound waste must be managed as dangerous waste if the solution has a pH of 6 or lower, or if the concentration is 1% or greater.[2] It is crucial to collect this compound waste in a compatible, properly labeled container, such as one made of polyethylene.[2] The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and incompatible materials.[1][3] Incompatible materials include oxidizing agents, strong bases, amines, and peroxides.[2]
A "Dangerous Waste" label must be affixed to the container before any waste is added.[2] For solutions with a pH between 6 and 9 that do not exhibit other hazardous characteristics, it may be possible to dispose of them via drain discharge, but this should be confirmed with the institution's environmental health and safety (EH&S) department.[2] Neutralization of dangerous wastes should not be attempted in the lab, as this is only permitted at licensed treatment facilities.[2]
| Parameter | Guideline for Hazardous Waste Classification | Citation |
| pH | ≤ 6 | [2] |
| Concentration | ≥ 1% | [2] |
Spill Procedures
In the event of a spill, the immediate response depends on the size of the spill.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the acid with an inert, dry material like vermiculite (B1170534) or sand.[1][2] The absorbent material should then be placed in a sealed container for disposal as hazardous waste.[1][2]
-
Large Spills: For larger spills, the area should be evacuated immediately, and the institution's EH&S department or emergency response team should be contacted.[1][2]
Under no circumstances should this compound spills be washed into a sewer.[4]
Disposal Pathway
The designated disposal route for this compound waste is through a licensed hazardous waste disposal contractor.[5] It is essential to comply with all federal, state, and local regulations governing hazardous waste disposal.[1][4] Incineration is a common method for the disposal of solid materials containing this compound, such as contaminated absorbents.[3] Landfill disposal is generally considered a last resort and requires thorough consultation with regulatory authorities.[3]
Below is a workflow diagram outlining the proper disposal procedure for this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
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